3-Ethynylazetidine
説明
Structure
3D Structure
特性
IUPAC Name |
3-ethynylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-2-5-3-6-4-5/h1,5-6H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXIPNKHMJEZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 3-Ethynylazetidine: A Versatile Building Block for Drug Discovery
Foreword: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is a constant endeavor. Small, strained ring systems have garnered significant attention for their ability to impart unique three-dimensional conformations and favorable physicochemical properties to bioactive molecules. Among these, the azetidine motif has emerged as a particularly valuable scaffold.[1][2][3] Its inherent ring strain, greater than that of a pyrrolidine but less than a highly reactive aziridine, provides a unique balance of metabolic stability and synthetic tractability.[1][4] This guide focuses on a specific and highly versatile derivative: 3-ethynylazetidine. The incorporation of a terminal alkyne onto the azetidine core creates a powerful bifunctional building block, poised for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5] This guide will provide an in-depth exploration of the chemical structure, physical properties, synthesis, and applications of 3-ethynylazetidine, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Nomenclature
3-Ethynylazetidine is a four-membered heterocyclic compound containing a nitrogen atom and an ethynyl substituent at the 3-position. The strained nature of the azetidine ring, with an estimated ring strain of approximately 25.4 kcal/mol, is a defining feature that significantly influences its chemical reactivity and conformational preferences.[4]
-
IUPAC Name: 3-ethynylazetidine
-
CAS Number: 1426424-91-0 (for the hydrochloride salt)[6]
-
Molecular Formula: C₅H₇N[7]
-
Molecular Weight: 81.12 g/mol
-
SMILES: C#CC1CNC1[7]
For synthetic purposes and commercial availability, 3-ethynylazetidine is commonly handled as its hydrochloride salt to improve stability and ease of handling. Furthermore, the nitrogen atom is often protected, most frequently with a tert-butoxycarbonyl (Boc) group, during synthetic manipulations.
-
N-Boc-3-ethynylazetidine:
Physicochemical Properties
| Property | 3-Ethynylazetidine | 3-Ethynylazetidine Hydrochloride | N-Boc-3-ethynylazetidine |
| Appearance | Likely a volatile liquid or low-melting solid | White to off-white solid | White solid or colorless to off-white solid[8][9] |
| Melting Point | Not reported | Not explicitly reported, but expected to be a crystalline solid | Not explicitly reported |
| Boiling Point | Not reported | Not applicable | No data available[10] |
| Solubility | Expected to be soluble in water and polar organic solvents | Soluble in water | Soluble in DMSO (200 mg/mL)[11] |
| pKa | Not experimentally determined; estimated to be in the range of 8.0-9.0 for the protonated amine | Not applicable | Not applicable |
| Predicted XLogP | -0.1[7] | Not applicable | Not reported |
| Storage | Store under an inert atmosphere at low temperature | Store at room temperature, protected from moisture[6] | Store at 2-8°C, sealed in dry conditions[10] |
The basicity of the azetidine nitrogen is a key property. The pKa of the conjugate acid of azetidine itself is 11.29, but substitution can influence this value. The electron-withdrawing character of the ethynyl group is expected to slightly reduce the basicity of the nitrogen atom in 3-ethynylazetidine compared to the parent azetidine.
Synthesis of 3-Ethynylazetidine: A Multi-Step Approach
The synthesis of 3-ethynylazetidine is typically achieved through a multi-step sequence, starting from a commercially available precursor, with the N-Boc protected form being a key intermediate. The following represents a logical and experimentally supported pathway.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3-ethynylazetidine hydrochloride.
Step 1: Synthesis of N-Boc-3-iodoazetidine
The initial step involves the conversion of the hydroxyl group of commercially available N-Boc-3-hydroxyazetidine into a good leaving group, typically an iodide. This is a standard transformation in organic synthesis.
Experimental Protocol:
-
To a solution of N-Boc-3-hydroxyazetidine in an appropriate solvent (e.g., toluene), add imidazole and triphenylphosphine.
-
Add iodine portion-wise to the stirred solution.
-
Heat the reaction mixture to facilitate the reaction.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography to yield N-Boc-3-iodoazetidine.
Causality: The use of triphenylphosphine and iodine in situ generates triphenylphosphine diiodide, which activates the hydroxyl group for nucleophilic substitution by the iodide ion. Imidazole acts as a base to neutralize the generated hydroiodic acid.
Step 2: Sonogashira Coupling to Introduce the Ethynyl Group
The key carbon-carbon bond formation is achieved via a Sonogashira coupling reaction between N-Boc-3-iodoazetidine and a protected acetylene source, such as trimethylsilylacetylene. The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction.[12]
Experimental Protocol:
-
To a solution of N-Boc-3-iodoazetidine in a suitable solvent (e.g., triethylamine or a mixture of THF and an amine base), add trimethylsilylacetylene.
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically copper(I) iodide (CuI).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
After completion, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain N-Boc-3-((trimethylsilyl)ethynyl)azetidine.
Causality: The palladium catalyst facilitates the oxidative addition to the C-I bond, and the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center, followed by reductive elimination to form the desired product.
Step 3: Desilylation of the Acetylene
The trimethylsilyl (TMS) protecting group on the alkyne is readily removed under mild basic conditions.
Experimental Protocol:
-
Dissolve the N-Boc-3-((trimethylsilyl)ethynyl)azetidine in a solvent such as methanol or THF.
-
Add a base, for example, potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF).
-
Stir the reaction at room temperature until the desilylation is complete.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify by column chromatography to yield N-Boc-3-ethynylazetidine.
Causality: The silicon-carbon bond of the TMS group is labile towards nucleophilic attack by bases or fluoride ions, leading to the clean deprotection of the terminal alkyne.
Step 4: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group from the azetidine nitrogen to yield the desired 3-ethynylazetidine, which is typically isolated as its hydrochloride salt.
Experimental Protocol:
-
Dissolve N-Boc-3-ethynylazetidine in a suitable solvent like dioxane, diethyl ether, or dichloromethane.
-
Add a solution of hydrochloric acid in the chosen solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature. The deprotection is usually rapid and accompanied by the evolution of carbon dioxide and isobutylene.
-
The product, 3-ethynylazetidine hydrochloride, often precipitates from the reaction mixture and can be collected by filtration.
Causality: The Boc group is highly susceptible to cleavage under acidic conditions. The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and a stable tert-butyl cation.
Spectroscopic Characterization
While publicly available spectra for 3-ethynylazetidine are scarce, its spectroscopic features can be reliably predicted based on the known data for azetidines and terminal alkynes.
¹H NMR Spectroscopy (Predicted):
-
Azetidine Ring Protons: The protons on the azetidine ring are expected to appear as complex multiplets in the region of 3.0-4.0 ppm.
-
Ethynyl Proton: The terminal alkyne proton (≡C-H) should give a characteristic singlet at approximately 2.0-3.0 ppm.[13]
-
NH Proton: In the free base, the N-H proton would likely be a broad singlet, the chemical shift of which would be concentration and solvent-dependent. In the hydrochloride salt, this proton would be shifted downfield.
¹³C NMR Spectroscopy (Predicted):
-
Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of 30-60 ppm.
-
Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group will have distinct chemical shifts. The terminal carbon (≡C-H) is expected around 70-80 ppm, while the carbon attached to the azetidine ring (C-C≡) will likely be in a similar or slightly downfield region.[14]
Infrared (IR) Spectroscopy (Predicted):
-
≡C-H Stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹, characteristic of the terminal alkyne C-H stretch.[15][16]
-
C≡C Stretch: A weaker absorption band should appear in the region of 2100-2260 cm⁻¹, corresponding to the carbon-carbon triple bond stretch.[15][16]
-
N-H Stretch: For the free base, a moderate absorption band is expected in the range of 3300-3500 cm⁻¹. For the hydrochloride salt, this will be broadened and shifted.
Reactivity and Applications in Drug Discovery
The synthetic utility of 3-ethynylazetidine is primarily centered around the reactivity of its two key functional groups: the azetidine ring and the terminal alkyne.
Diagram of 3-Ethynylazetidine's Reactivity
Caption: Key reaction types of 3-ethynylazetidine.
Reactions at the Azetidine Nitrogen
The secondary amine of the azetidine ring is nucleophilic and can undergo a variety of standard amine reactions, including:
-
N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
N-Arylation: Buchwald-Hartwig amination with aryl halides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
These reactions allow for the facile incorporation of the 3-ethynylazetidine scaffold into larger molecular frameworks.
Reactions of the Ethynyl Group: The Gateway to "Click Chemistry"
The terminal alkyne is the defining feature for the application of 3-ethynylazetidine in modern drug discovery, primarily through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is a premier example of "click chemistry," a concept introduced by K. Barry Sharpless, which emphasizes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), and are stereospecific.
The CuAAC reaction involves the coupling of a terminal alkyne (in this case, 3-ethynylazetidine) with an azide to form a stable 1,2,3-triazole ring. This transformation is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for the late-stage functionalization of complex molecules and in biological systems.
The resulting triazole ring is not merely a linker; it is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions, thus influencing the pharmacological properties of the molecule. The use of 3-ethynylazetidine in CuAAC allows for the rapid generation of libraries of novel compounds for high-throughput screening.
Other Reactions of the Ethynyl Group
Besides click chemistry, the terminal alkyne can participate in other important transformations, including:
-
Sonogashira Coupling: Further cross-coupling reactions with aryl or vinyl halides to create more complex structures.
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Mannich Reaction: Reaction with an aldehyde and a secondary amine to form a propargylamine.
-
Hydration: Conversion of the alkyne to a methyl ketone.
Conclusion and Future Outlook
3-Ethynylazetidine is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and a reactive terminal alkyne provides a powerful platform for the synthesis of novel molecular architectures with desirable physicochemical and pharmacological properties. The amenability of the ethynyl group to "click chemistry" makes 3-ethynylazetidine a particularly attractive tool for the rapid exploration of chemical space and the development of new therapeutic agents. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the importance of building blocks like 3-ethynylazetidine in the design of next-generation pharmaceuticals is set to increase.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Ethynylazetidine
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-ethynylazetidine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this valuable building block. Given the limited availability of complete, published spectra for the unprotected compound, this guide will focus on the spectral analysis of its common precursor, tert-butyl 3-ethynylazetidine-1-carboxylate (Boc-3-ethynylazetidine), and extrapolate these findings to predict the spectral characteristics of the parent compound, 3-ethynylazetidine. This approach provides not only the core data but also a deeper understanding of the influence of protecting groups on NMR spectra.
Introduction: The Significance of 3-Ethynylazetidine in Medicinal Chemistry
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their strained ring system imparts a rigid, three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for biological targets. The incorporation of an ethynyl group at the 3-position provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions. As such, 3-ethynylazetidine is a highly valuable scaffold for the synthesis of novel therapeutic agents.
Accurate structural elucidation via NMR spectroscopy is paramount for the successful application of this building block. This guide provides a detailed examination of its characteristic NMR signatures.
Analysis of ¹H NMR Spectral Data
The ¹H NMR spectrum of a molecule provides a detailed map of the proton environments. The analysis for 3-ethynylazetidine is best understood by first examining its N-Boc protected form, for which partial data is available.
tert-Butyl 3-ethynylazetidine-1-carboxylate
A reported ¹H NMR spectrum for this compound in DMSO-d6 provides a foundation for our analysis.[1] However, this data appears incomplete, and a full assignment requires careful consideration of the structure.
Expected ¹H NMR Resonances for Boc-3-ethynylazetidine:
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |
| H-1' (Boc) | ~1.3-1.4 | Singlet (s) | N/A | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a strong singlet. |
| H-5 (Alkyne) | ~3.2-3.4 | Triplet (t) | ~2.5 Hz | The terminal alkyne proton is expected in this region.[2][3][4] It will exhibit a small long-range coupling to the two H-2/H-4 protons. |
| H-3 | ~3.3-3.5 | Multiplet (m) | - | This methine proton is coupled to the four adjacent methylene protons (H-2 and H-4) and the alkyne proton (H-5), leading to a complex multiplet. |
| H-2, H-4 | ~3.7-4.1 | Multiplet (m) | - | The four methylene protons on the azetidine ring are diastereotopic and will appear as a complex multiplet due to geminal and vicinal coupling. |
The reported partial data of δ 3.68 (t, J = 6.8 Hz, 2H) and 4.04 (t, J = 8.4 Hz, 2H) likely represents a simplified interpretation of the complex multiplets for the H-2 and H-4 protons. The multiplet at δ 3.22-3.23 (m, 1H) corresponds to the H-3 methine proton.[1]
3-Ethynylazetidine (Predicted)
Upon removal of the Boc protecting group, the electronic environment of the azetidine ring protons changes significantly. The nitrogen atom becomes more basic and is protonated in acidic or protic solvents, leading to further deshielding.
Predicted Changes in the ¹H NMR Spectrum:
-
H-2 and H-4: These protons will experience a downfield shift due to the removal of the electron-donating Boc group and the proximity to the more electron-withdrawing nitrogen (in its protonated or free amine state). Their chemical shift is predicted to be in the range of 3.8-4.2 ppm .
-
H-3: The methine proton will also be slightly shifted, likely to the 3.4-3.6 ppm range.
-
NH Proton: A new, broad signal for the N-H proton will appear, typically in the range of 2.0-4.0 ppm , which is solvent and concentration-dependent.
Analysis of ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.
tert-Butyl 3-ethynylazetidine-1-carboxylate (Predicted)
Based on typical chemical shift values for similar structures, the following ¹³C NMR spectrum is predicted.[5][6][7][8]
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C-1' (Boc CH₃) | ~28 | The three equivalent methyl carbons of the tert-butyl group are highly shielded. |
| C-3 | ~35-40 | The methine carbon of the azetidine ring is in a relatively shielded environment. |
| C-2, C-4 | ~50-55 | The methylene carbons adjacent to the nitrogen are deshielded by the electronegative nitrogen atom. |
| C-5 (≡C-H) | ~70-75 | The terminal sp-hybridized carbon of the alkyne.[3] |
| C-2' (Boc Quaternary) | ~80 | The quaternary carbon of the tert-butyl group. |
| C-4 (R-C≡) | ~85-90 | The internal sp-hybridized carbon of the alkyne.[3] |
| C=O (Boc) | ~155 | The carbonyl carbon of the carbamate group is significantly deshielded. |
3-Ethynylazetidine (Predicted)
Deprotection of the nitrogen atom will lead to the disappearance of the Boc-related signals and a shift in the azetidine ring carbon signals.
Predicted Changes in the ¹³C NMR Spectrum:
-
The signals for the Boc group (C-1', C-2', C=O) will be absent .
-
C-2 and C-4: These carbons will likely experience an upfield shift to the 45-50 ppm range due to the removal of the deshielding carbonyl group of the Boc moiety.
-
C-3: This carbon will also experience a slight upfield shift.
Summary of Spectral Data
The following table summarizes the predicted and partially observed NMR data for 3-ethynylazetidine and its N-Boc protected precursor.
| Compound | Nucleus | Position | Chemical Shift (δ) ppm |
| Boc-3-ethynylazetidine | ¹H | Boc (CH₃) | ~1.3-1.4 |
| Alkyne (C≡C-H) | ~3.2-3.4 | ||
| Azetidine (CH) | ~3.3-3.5 | ||
| Azetidine (CH₂) | ~3.7-4.1 | ||
| ¹³C | Boc (CH₃) | ~28 | |
| Azetidine (CH) | ~35-40 | ||
| Azetidine (CH₂) | ~50-55 | ||
| Alkyne (≡C-H) | ~70-75 | ||
| Boc (Quaternary C) | ~80 | ||
| Alkyne (R-C≡) | ~85-90 | ||
| Boc (C=O) | ~155 | ||
| 3-Ethynylazetidine | ¹H | Alkyne (C≡C-H) | ~3.2-3.4 |
| Azetidine (CH) | ~3.4-3.6 | ||
| Azetidine (CH₂) | ~3.8-4.2 | ||
| Azetidine (NH) | ~2.0-4.0 | ||
| ¹³C | Azetidine (CH) | ~30-35 | |
| Azetidine (CH₂) | ~45-50 | ||
| Alkyne (≡C-H) | ~70-75 | ||
| Alkyne (R-C≡) | ~85-90 |
Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of 3-ethynylazetidine.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 3-ethynylazetidine for ¹H NMR and 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment) in a clean, dry vial.[2]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.[6]
-
Cap the NMR tube securely and label it clearly.
2. Instrument Setup and Data Acquisition:
-
The following parameters are for a standard 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument.
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 220-250 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral data for 3-ethynylazetidine. By analyzing the data for the N-Boc protected analogue and predicting the spectral changes upon deprotection, a detailed and scientifically grounded understanding of the NMR characteristics of this important building block is presented. The included experimental protocol offers a robust methodology for obtaining high-quality NMR data, ensuring the confident structural verification of 3-ethynylazetidine and its derivatives in research and development settings.
References
-
Brainly. (2024, February 13). What is the expected chemical shift for the proton of a terminal alkyne (sp C-H) in a ¹H NMR spectrum? Retrieved from [Link]
-
OpenOChem Learn. Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Chemical Shifts: Proton. Retrieved from [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. Retrieved from [Link]
-
University of California, Davis. Small molecule NMR sample preparation. Retrieved from [Link]
-
University of Cambridge, Department of Chemistry. NMR Sample Preparation. Retrieved from [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
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- 1. 3-Ethynyl-1-azetidinecarboxylic acid tert-butyl ester | 287193-01-5 [chemicalbook.com]
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- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. ou.edu [ou.edu]
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Stability and Storage of 3-Ethynylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the critical stability and storage considerations for 3-ethynylazetidine hydrochloride. As a vital building block in medicinal chemistry and drug discovery, a thorough understanding of its chemical behavior is paramount to ensure its integrity and the reproducibility of experimental outcomes. This document synthesizes fundamental chemical principles with practical, field-proven insights to offer a robust framework for the handling and long-term storage of this valuable compound.
Chemical Profile and Intrinsic Stability Considerations
3-Ethynylazetidine hydrochloride is a small, strained heterocyclic compound featuring a terminal alkyne functional group. Its stability is dictated by the interplay of these two key structural motifs: the azetidine ring and the ethynyl group.
The Azetidine Ring: A Strained but Valuable Scaffold
The four-membered azetidine ring possesses inherent ring strain, making it more reactive than its five- and six-membered counterparts, pyrrolidine and piperidine, respectively. However, it is considerably more stable than the highly strained three-membered aziridine ring. The hydrochloride salt form of 3-ethynylazetidine is crucial for its stability. The protonation of the azetidine nitrogen reduces its nucleophilicity, thereby mitigating the risk of certain degradation pathways.
However, the strained nature of the ring makes it susceptible to cleavage under harsh conditions. Strongly acidic or basic environments can promote ring-opening. In the presence of strong acids, the azetidine nitrogen can be protonated, forming a reactive azetidinium ion that is vulnerable to nucleophilic attack, leading to ring cleavage.
The Terminal Alkyne: A Reactive Handle with Stability Caveats
The terminal alkyne is a versatile functional group for a variety of chemical transformations, including "click" chemistry, Sonogashira coupling, and C-H activation. However, it also introduces specific stability concerns. Terminal alkynes can be susceptible to oligomerization, polymerization, and oxidative degradation. Furthermore, the acidic proton of the terminal alkyne can react with heavy metal ions, such as silver (Ag⁺) and copper (Cu⁺), to form potentially explosive metal acetylides.
Potential Degradation Pathways
A proactive understanding of potential degradation pathways is essential for designing appropriate storage conditions and analytical methods. For 3-ethynylazetidine hydrochloride, the following degradation routes should be considered:
-
Acid-Catalyzed Ring Opening: As previously mentioned, strong acidic conditions can lead to the protonation of the azetidine nitrogen, followed by nucleophilic attack and ring cleavage. The specific outcome will depend on the nucleophiles present in the system.
-
Oxidative Degradation: The terminal alkyne is susceptible to oxidation, which can lead to a variety of products, including carboxylic acids and ketones. The presence of oxygen, especially in the presence of light or metal catalysts, can accelerate this process.
-
Polymerization/Oligomerization: The high reactivity of the terminal alkyne can lead to self-reaction, forming polymers or oligomers, particularly at elevated temperatures or in the presence of certain catalysts.
-
Hygroscopicity and Hydrolysis: Hydrochloride salts can be hygroscopic, meaning they tend to absorb moisture from the atmosphere. Absorbed water can potentially lead to hydrolysis of the compound, although the azetidine ring itself is generally stable to hydrolysis under neutral conditions.
Recommended Storage and Handling Conditions
To maintain the purity and integrity of 3-ethynylazetidine hydrochloride, the following storage and handling conditions are strongly recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | To minimize the rate of potential degradation reactions, including oligomerization and ring-opening. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidative degradation of the terminal alkyne. |
| Light | Protection from Light | To prevent light-induced degradation. Store in amber vials or in the dark. |
| Container | Tightly Sealed, Inert Material | To prevent exposure to moisture and air. Glass containers are generally suitable. |
| Incompatibilities | Avoid Strong Bases, Strong Acids, Oxidizing Agents, and Heavy Metals | To prevent chemical reactions that could lead to degradation or the formation of hazardous byproducts. |
Handling Precautions:
-
Always handle 3-ethynylazetidine hydrochloride in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
When weighing and transferring the solid, minimize exposure to the atmosphere.
Stability Assessment: A Proactive Approach
A systematic approach to stability assessment is crucial for quality control and for establishing appropriate re-test dates.
Visual Inspection
Regular visual inspection of the stored material can provide early indications of degradation. Any changes in color, appearance (e.g., clumping), or the presence of an odor should be noted and investigated further.
Analytical Methods for Purity and Degradation Monitoring
A stability-indicating analytical method is one that can separate the active pharmaceutical ingredient (API) from its degradation products, allowing for the accurate quantification of both.
4.2.1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is a powerful and widely used technique for the analysis of small organic molecules like 3-ethynylazetidine hydrochloride.
Proposed Starting HPLC Method Parameters:
| Parameter | Suggested Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (to be determined by UV scan) |
| Column Temperature | 25-30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
4.2.2. Gas Chromatography (GC)
Due to the hydrochloride salt form, direct GC analysis of 3-ethynylazetidine hydrochloride is challenging as it is not volatile. Derivatization to a more volatile form would be necessary, which can add complexity to the analysis. Therefore, HPLC is generally the preferred method.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for structural elucidation of the parent compound and any isolated degradation products. Changes in the NMR spectrum over time can indicate the formation of impurities.
4.2.4. Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific technique that can be used to identify and quantify the parent compound and its degradation products, even at very low levels. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the identification of unknown degradants.
Forced Degradation Studies
Forced degradation (or stress testing) studies are essential for understanding the intrinsic stability of a molecule and for developing and validating a stability-indicating analytical method. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to generate degradation products.
Recommended Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid material at an elevated temperature (e.g., 80°C).
-
Photostability: Exposing the solid material to light according to ICH Q1B guidelines.
The samples from these stress studies should be analyzed by the developed stability-indicating HPLC method to track the formation of degradation products and the decrease in the parent compound.
Experimental Workflows
Workflow for Handling and Dispensing
Caption: Recommended workflow for handling and dispensing of 3-ethynylazetidine hydrochloride.
Workflow for Stability Testing
Caption: A systematic workflow for conducting stability studies on 3-ethynylazetidine hydrochloride.
Conclusion
3-Ethynylazetidine hydrochloride is a valuable but potentially labile molecule. Its stability is influenced by its strained ring system and the reactive terminal alkyne. By implementing the stringent storage and handling conditions outlined in this guide, researchers can significantly mitigate the risks of degradation. A proactive and systematic approach to stability testing, including the use of a validated stability-indicating HPLC method and forced degradation studies, is essential for ensuring the quality and reliability of this important chemical building block in research and drug development.
References
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
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- BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(4,5-Dihydrothiazol-2-yl)azetidine-3-thiol hydrochloride.
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Kageura, M., et al. (2015). Instability of the hydrochloride salts of cathinone derivatives in air. Forensic Toxicology, 33(1), 127-133. [Link]
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- FUJIFILM Wako Chemicals. (n.d.). 3-ethynylazetidine hydrochloride.
- Čikoš, A., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
- Tu, Y. H., et al. (1990). Stability of three oral liquid drug products repackaged in unit dose containers. American journal of hospital pharmacy, 47(11), 2508-2512.
- Google Patents. (n.d.). JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
- Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
- Agilent. (n.d.).
- Stolarczyk, E., et al. (2020). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 25(24), 5849.
The Dual Mechanistic Nature of 3-Ethynylazetidine: A Guide to its Application in Click Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The convergence of privileged scaffolds and bioorthogonal ligation chemistry represents a significant frontier in medicinal chemistry and drug development. 3-Ethynylazetidine, a unique building block, sits at this intersection, combining the desirable physicochemical properties of the strained azetidine ring with the versatile reactivity of a terminal alkyne. This guide provides an in-depth technical analysis of the dual mechanistic pathways through which 3-ethynylazetidine participates in click chemistry reactions. We will explore its role in both the well-established Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the more nuanced, catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where the inherent strain of the azetidine ring itself is a key reactivity driver. This document is intended for researchers and drug development professionals seeking to leverage this powerful building block for the synthesis of novel conjugates, complex molecular architectures, and next-generation therapeutics.
The Azetidine Scaffold: A Primer on Inherent Ring Strain
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after motifs in modern drug design. Their appeal stems from a unique combination of properties imparted by their structure. The reactivity of azetidines is largely governed by a significant ring strain of approximately 25.4 kcal/mol.[1] This strain lies between the highly reactive and often unstable aziridines (~27.7 kcal/mol) and the more stable, unreactive pyrrolidines (~5.4 kcal/mol).[1] This intermediate strain energy makes the azetidine ring stable enough for facile handling and incorporation into synthetic routes, yet reactive enough to be leveraged in specific chemical transformations.[1][2]
The incorporation of an azetidine ring into a molecule can confer several advantageous physicochemical properties:
-
Improved Metabolic Stability: The compact, rigid structure can block sites of metabolic attack.
-
Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility.
-
Three-Dimensional Complexity: The non-planar ring introduces 3D character, which can improve binding affinity and selectivity for biological targets.[3]
When an ethynyl group is appended at the 3-position, these properties are combined with one of the most powerful handles in modern synthetic chemistry, opening up dual pathways for conjugation.
Mechanism I: 3-Ethynylazetidine in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential "click" reaction, renowned for its efficiency, reliability, and absolute regioselectivity, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[4][5] In this reaction, 3-ethynylazetidine serves as the terminal alkyne component.
Mechanistic Pathway
The generally accepted mechanism proceeds through a series of steps involving a copper(I) catalyst.[6][7][8] The reaction is significantly accelerated (rate acceleration of 10⁷ to 10⁸) compared to the uncatalyzed thermal cycloaddition.[9]
-
Copper-Acetylide Formation: The reaction initiates with the coordination of the Cu(I) catalyst to the triple bond of 3-ethynylazetidine. This is followed by deprotonation of the terminal alkyne by a base, or through a concerted mechanism, to form a key copper-acetylide intermediate.[7][8] The electron-withdrawing nature of the nearby azetidine nitrogen may subtly influence the acidity of the alkyne proton, potentially affecting the rate of this initial step.
-
Coordination and Cyclization: The organic azide coordinates to the copper center. A subsequent stepwise process involving the attack of the terminal nitrogen of the azide onto the internal carbon of the acetylide leads to a six-membered copper-containing metallacycle.[6]
-
Ring Contraction and Product Release: This intermediate undergoes ring contraction to a triazolyl-copper derivative, which, upon protonolysis, releases the stable 1,4-disubstituted azetidine-triazole conjugate and regenerates the Cu(I) catalyst.[4]
Caption: Catalytic cycle of the CuAAC reaction involving 3-ethynylazetidine.
Causality in Experimental Design
The choice to use CuAAC is driven by the need for speed and absolute regioselectivity in a controlled, ex vivo setting. The toxicity of the copper catalyst, however, generally precludes its use in living systems.[10][11]
Standard Experimental Protocol: CuAAC
This protocol is a representative example and should be optimized for specific substrates.
-
Reagent Preparation: Dissolve the azide-containing substrate (1.0 eq) and 3-ethynylazetidine hydrochloride (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving sodium ascorbate (0.3 eq) and copper(II) sulfate pentahydrate (0.1 eq) in water. The ascorbate reduces Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of reactants.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-4 hours).
-
Workup and Purification: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting triazole product by column chromatography if necessary.
Mechanism II: 3-Ethynylazetidine in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC reactions are a cornerstone of bioorthogonal chemistry, enabling the covalent modification of biomolecules in living systems without the need for a toxic metal catalyst.[10][12] Traditionally, SPAAC relies on highly strained cyclic alkynes, such as cyclooctynes, where the ring strain dramatically lowers the activation energy of the cycloaddition.[13][14]
Mechanistic Pathway: The Role of Inherent Strain
While 3-ethynylazetidine is an acyclic alkyne, the inherent strain of the four-membered azetidine ring itself can contribute to the activation of the appended alkyne, facilitating a "strain-promoted" cycloaddition. The mechanism is distinct from that of cyclooctynes but shares the same fundamental principle: strain is used to lower the distortion energy required to reach the transition state of the [3+2] cycloaddition.
The azetidine ring's strain can influence the alkyne's reactivity in two ways:
-
Geometric Distortion: The bond angles enforced by the rigid four-membered ring can cause a slight deviation of the alkyne from its ideal linear geometry. This pre-distortion brings the alkyne closer to the bent geometry it must adopt in the cycloaddition transition state, thus lowering the activation barrier.
-
Electronic Effects: The nitrogen atom and the strained sigma bonds of the ring can electronically influence the alkyne's LUMO, making it more susceptible to nucleophilic attack by the azide's HOMO.
This reaction proceeds through a concerted, pericyclic [3+2] cycloaddition mechanism, but unlike the uncatalyzed thermal reaction which requires high temperatures, the inherent strain allows it to proceed under milder, physiological conditions.[9] A key difference from CuAAC is that this uncatalyzed reaction typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[5]
Caption: Proposed energy profile for the SPAAC reaction of 3-ethynylazetidine.
Causality in Experimental Design
The primary driver for choosing SPAAC is biocompatibility.[11] The absence of a cytotoxic catalyst makes this reaction ideal for in vivo cell labeling, proteomics, and the synthesis of antibody-drug conjugates where trace metal contamination is unacceptable.[15] The trade-off is typically slower reaction kinetics compared to CuAAC and a potential lack of regioselectivity. The small size of the azetidine moiety compared to bulky cyclooctynes is a significant advantage for creating conjugates with minimal steric perturbation.
Standard Experimental Protocol: SPAAC
This protocol is a representative example for bioconjugation and should be optimized.
-
Reagent Preparation: Dissolve the azide-functionalized biomolecule (1.0 eq) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Reaction Initiation: Add a solution of 3-ethynylazetidine (5-10 eq, from a stock solution in DMSO or water) to the biomolecule solution. The excess alkyne is used to drive the reaction to completion.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 4°C to 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, or fluorescence if one component is labeled). Reactions may take several hours to days to reach completion.
-
Purification: Upon completion, remove the excess 3-ethynylazetidine and any unreacted starting materials using a method appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Comparative Analysis and Applications
The choice between CuAAC and SPAAC for reactions involving 3-ethynylazetidine is dictated entirely by the application's requirements.
| Feature | CuAAC with 3-Ethynylazetidine | SPAAC with 3-Ethynylazetidine |
| Catalyst | Cu(I) required | None (Catalyst-free) |
| Kinetics | Fast (minutes to hours) | Slower (hours to days) |
| Biocompatibility | Low (due to copper toxicity) | High (suitable for in vivo use) |
| Regioselectivity | Exclusive 1,4-isomer | Mixture of 1,4- and 1,5-isomers |
| Typical Application | Materials science, ex vivo conjugation, small molecule synthesis | Bioconjugation, cell labeling, drug delivery systems |
| Primary Driver | Speed and Regiocontrol | Biocompatibility and Simplicity |
The resulting azetidine-triazole conjugate is a highly stable and desirable linker.[16] The triazole ring is not susceptible to cleavage by hydrolysis, oxidation, or reduction under normal physiological conditions.[7] This combination allows for the creation of robust antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where the azetidine moiety can enhance solubility and pharmacokinetic properties while the triazole serves as an inert covalent linker.[3][17]
Conclusion
3-Ethynylazetidine is a uniquely versatile building block that operates via two distinct mechanistic paradigms in click chemistry. As a terminal alkyne, it participates efficiently in the rapid and regiospecific CuAAC reaction, ideal for synthetic applications. More significantly, the inherent strain of its azetidine ring allows it to function in catalyst-free, strain-promoted cycloadditions, providing a compact and less sterically demanding alternative to traditional cyclooctynes for bioorthogonal applications. Understanding these dual mechanisms allows researchers and drug developers to make informed experimental choices, harnessing the full potential of this scaffold to construct novel, functionalized molecules for a wide array of scientific and therapeutic purposes.
References
- Title: The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One Source: Chemphyschem URL
- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: SpringerLink URL
- Title: A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed Source: National Center for Biotechnology Information URL
- Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: ResearchGate URL
- Title: Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Azide-alkyne Huisgen cycloaddition - Wikipedia Source: Wikipedia URL
- Title: Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC Source: National Center for Biotechnology Information URL
- Title: Application of copper(i) catalyzed azide–alkyne [3+2] cycloaddition to the synthesis of template-assembled multivalent peptide conjugates - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Cu-Catalyzed AziderAlkyne Cycloaddition - Moodle@Units Source: Moodle@Units URL
- Title: 1 Click Chemistry: Mechanistic and Synthetic Perspectives - Wiley-VCH Source: Wiley-VCH URL
- Title: Click chemistry - Wikipedia Source: Wikipedia URL
- Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL
- Title: (2R)
- Title: Recent developments in bioconjugation: From strategies to design and clinical applications Source: ScienceDirect URL
- Title: Click Chemistry Methodology: The Novel Paintbrush of Drug Design - PMC Source: National Center for Biotechnology Information URL
- Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Click Reactions in Kinetic Target-Guided Synthesis: Progress in the Discovery of Inhibitors for Biological Targets - MDPI Source: MDPI URL
- Title: Click Chemistry - TCI Chemicals Source: TCI Chemicals URL
- Title: Recent progress in synthesis of 3-functionalized azetidines - ResearchGate Source: ResearchGate URL
- Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing Source: Royal Society of Chemistry URL
- Title: Bioconjugations in flow for drug conjugates and theranostic imaging agents Source: Royal College of Surgeons in Ireland URL
- Title: Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed Source: National Center for Biotechnology Inform
- Title: Bioconjugates: Examples & Applications - Single Use Support Source: Single Use Support URL
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3-Ethynylazetidine: Molecular Weight, Solubility Profile, and Application Guide
A Technical Whitepaper for Drug Development Professionals
Executive Summary
3-Ethynylazetidine is a highly versatile bifunctional building block, extensively utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[1]. To successfully integrate this compound into drug discovery pipelines, researchers must navigate its distinct chemical forms—primarily the free amine hydrochloride salt and the Boc-protected derivative. This guide provides a definitive physicochemical profile and self-validating protocols for handling these compounds.
Physicochemical Profiling: Molecular Weight & Structural Dynamics
The physicochemical behavior of 3-ethynylazetidine is dictated by its protective state. The presence or absence of the tert-butyloxycarbonyl (Boc) group fundamentally alters its molecular weight, lipophilicity, and downstream application suitability.
-
3-Ethynylazetidine Hydrochloride : The deprotected, salt form (CAS: 1426424-91-0) has a molecular formula of C5H8ClN and a molecular weight of 117.58 g/mol [2]. The protonated azetidine nitrogen renders this form highly polar, making it ideal for aqueous-based reactions.
-
tert-Butyl 3-ethynylazetidine-1-carboxylate : The Boc-protected form (CAS: 287193-01-5) has a molecular formula of C10H15NO2 and a molecular weight of 181.23 g/mol [3]. The bulky, non-polar tert-butyl group significantly increases its lipophilicity, making it the preferred intermediate for organic synthesis and [1].
Table 1: Comparative Physicochemical Properties
| Property | 3-Ethynylazetidine Hydrochloride | 1-Boc-3-ethynylazetidine |
| CAS Number | 1426424-91-0 | 287193-01-5 |
| Molecular Formula | C5H8ClN | C10H15NO2 |
| Molecular Weight | 117.58 g/mol | 181.23 g/mol |
| Physical State | Solid / Powder | Colorless to off-white liquid/solid |
| Primary Application | Aqueous assays, polar reactions | PROTAC synthesis, Click Chemistry |
Solubility Matrix & Solvation Thermodynamics
Understanding the solubility profile is critical for assay reproducibility. The Boc-protected variant exhibits classic lipophilic behavior, whereas the hydrochloride salt is hydrophilic.
-
Organic Solvents (DMSO) : tert-Butyl 3-ethynylazetidine-1-carboxylate demonstrates exceptional solubility in Dimethyl Sulfoxide (DMSO), reaching up to 200 mg/mL (1103.57 mM)[4]. However, achieving this concentration requires mechanical disruption (sonication) to overcome the enthalpy of fusion.
-
Aqueous Media : The Boc-protected form is poorly soluble in pure water, with a calculated Log S (ESOL) of -1.55 and an estimated aqueous solubility of ~5.07 mg/mL[5]. Conversely, the hydrochloride salt readily dissociates in water, providing excellent aqueous solubility for physiological assays.
Table 2: Solubility Profile of 1-Boc-3-ethynylazetidine
| Solvent System | Max Solubility | Visual State | Formulation Notes |
| 100% DMSO | 200 mg/mL (1103.57 mM) | Clear Solution | Requires sonication; sensitive to hygroscopic moisture[4]. |
| Water | ~5.07 mg/mL | Suspension / Insoluble | Log S = -1.55. Not recommended for direct aqueous stock[5]. |
| In Vivo Formulation | ≥ 5 mg/mL (27.59 mM) | Clear Solution | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline[6]. |
Experimental Workflows & Self-Validating Protocols
Expertise & Experience Insight: When preparing stock solutions, the hydration state of the solvent is a critical failure point. Hygroscopic DMSO absorbs atmospheric water, which dramatically reduces the solubility of the Boc-protected form and leads to micro-precipitates[4]. Always use newly opened, anhydrous DMSO.
Protocol A: Preparation of High-Concentration Stock Solutions (Boc-Protected)
-
Massing : Weigh exactly 10.0 mg of tert-butyl 3-ethynylazetidine-1-carboxylate.
-
Solvation : Add 55.18 µL of anhydrous to target a 1 M stock solution[4].
-
Mechanical Disruption : Sonicate the vial in a water bath at room temperature for 5–10 minutes.
-
Causality: Sonication provides the kinetic energy required to disrupt intermolecular forces within the crystalline lattice, ensuring complete solvation without thermal degradation.
-
-
Validation Check : Inspect the solution against a dark background. It must be optically clear. If turbidity persists, verify the anhydrous nature of the DMSO.
Protocol B: In Vivo Formulation for Drug Screening
For animal models, organic solvents must be minimized to avoid toxicity, following established [6].
-
Primary Solvation : Dissolve the compound in 10% (v/v) DMSO.
-
Surfactant Addition : Sequentially add 40% PEG300, followed by 5% Tween-80.
-
Causality: PEG300 acts as a co-solvent, while Tween-80 forms micelles that encapsulate the lipophilic Boc-group, preventing precipitation upon aqueous dilution.
-
-
Aqueous Dilution : Slowly add 45% Saline while vortexing[6].
-
Validation Check : The final solution should yield a clear formulation at ≥ 5 mg/mL[6]. If phase separation occurs, discard and recreate, ensuring sequential addition.
Protocol C: CuAAC Click Chemistry Integration
-
Reagent Assembly : Combine 1 equivalent of 3-ethynylazetidine derivative with 1 equivalent of an azide-tagged target in a 1:1 mixture of tert-butanol and water.
-
Catalyst Generation : Add 0.1 equivalents of CuSO4 and 0.5 equivalents of Sodium Ascorbate.
-
Causality: Sodium ascorbate serves as a reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing oxidative homocoupling of the alkyne moiety.
-
-
Reaction : Stir at room temperature for 2-4 hours.
-
Validation Check : Monitor via LC-MS until the specific alkyne mass (e.g., 181.23 g/mol for the Boc-protected form) is entirely consumed.
Mechanistic Pathway Visualization
Fig 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway for 3-Ethynylazetidine.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-Ethynyl-1-azetidinecarboxylic acid tert-butyl ester | 287193-01-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 287193-01-5 | tert-butyl 3-ethynylazetidine-1-carboxylate | Alkynyls | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Safety Profile and Toxicological Assessment of 3-Ethynylazetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) and a detailed, peer-reviewed toxicity profile for 3-Ethynylazetidine are not available. This document, therefore, serves as an in-depth guide to performing a risk assessment and establishing safe handling protocols for a novel research chemical of this nature. By synthesizing data from structurally related compounds and established principles of chemical safety, this guide provides a framework for anticipating potential hazards and outlining a strategy for a full toxicological evaluation.
Introduction: The Profile of a Novel Building Block
3-Ethynylazetidine is a small, strained heterocyclic compound featuring a terminal alkyne group. This unique combination of a reactive four-membered azetidine ring and a functionalizable alkyne "handle" makes it an attractive building block in medicinal chemistry and drug discovery. The azetidine scaffold is a known bioisostere for other cyclic amines, while the terminal alkyne is amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
However, these same features—a strained ring system and a reactive functional group—necessitate a thorough and cautious approach to its handling and toxicological assessment. The absence of specific safety data requires researchers to infer potential hazards based on chemical first principles and data from analogous structures. This guide provides the necessary framework for this assessment.
Part 1: Hazard Identification through Structural Analogy
The primary hazards of 3-Ethynylazetidine can be inferred by dissecting its two key structural motifs: the azetidine ring and the terminal alkyne.
The Azetidine Moiety: A Strained and Bioactive Core
The parent compound, azetidine, is a saturated four-membered ring containing one nitrogen atom. It is a strongly basic secondary amine.[1] Safety data for azetidine itself indicate significant hazards:
-
Corrosivity: It is classified as causing severe skin burns and eye damage.[2]
-
Flammability: It is a highly flammable liquid and vapor.[2]
Furthermore, substituted azetidines have demonstrated biological activity, which can translate to toxicity. For example, Azetidine-2-carboxylic acid is a well-known toxic mimic of the amino acid proline, which can be misincorporated into proteins during biosynthesis, leading to the accumulation of misfolded proteins and a global stress response in the organism.[3][4]
Inferred Hazards for 3-Ethynylazetidine:
-
Skin and Eye Irritation/Corrosion: High likelihood due to the basic nitrogen atom within a strained ring.
-
Biological Mimicry: Potential to interfere with metabolic pathways involving small amines or amino acids.
The Terminal Alkyne: A Reactive Handle
Terminal alkynes (RC≡CH) possess a weakly acidic proton on the sp-hybridized carbon, with a pKa of around 25.[5] This makes them far more acidic than alkanes or alkenes and susceptible to deprotonation by strong bases to form reactive acetylide anions.[5]
While terminal alkynes are ubiquitous in modern chemistry, their reactivity presents potential hazards:
-
Hazardous Reactions: Acetylides can react violently with certain metals. While copper is a common catalyst for alkyne reactions, copper acetylides can be explosive when dry.
-
Metabolic Activation: In biological systems, terminal alkynes can be metabolized by cytochrome P450 enzymes, which could potentially lead to reactive intermediates.
-
Catalyst Toxicity: Many reactions involving terminal alkynes, such as the Sonogashira coupling, use palladium and copper catalysts, which have their own toxicity profiles to consider.[6]
Part 2: Risk Assessment and Management Workflow
For any novel compound like 3-Ethynylazetidine, a systematic risk assessment is mandatory before any laboratory work commences. The following workflow should be implemented.
Caption: Risk assessment workflow for novel research chemicals.
Part 3: Safe Handling and Storage Protocols
Based on the inferred hazards, the following protocols represent the minimum standard for handling 3-Ethynylazetidine.
Engineering Controls & Personal Protective Equipment (PPE)
-
Primary Engineering Control: All manipulations of 3-Ethynylazetidine, including weighing of solids and preparation of solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Personal Protective Equipment:
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and inspect them before each use. Employ proper glove removal technique to avoid skin contact.[8]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A lab coat must be worn at all times.
-
Storage Requirements
Proper chemical storage is crucial for laboratory safety.[9]
-
Segregation: Store 3-Ethynylazetidine away from incompatible materials, particularly strong oxidizing agents and strong acids.[10][11]
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[12] For the Boc-protected analog, storage at 2-8°C is recommended, suggesting that refrigeration in a designated, non-sparking chemical refrigerator is prudent for the parent compound as well.[13]
-
Inventory: Maintain a clear and accurate inventory to track the quantity and location of the chemical.[7]
Spill and Waste Disposal
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate personnel to a safe area. Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Do not create dust.[8]
-
Waste Disposal: Dispose of unused product and contaminated materials through a licensed professional waste disposal service. Do not dispose of down the drain or in general waste.[14]
Part 4: Proposed Toxicity Profiling Strategy
To move beyond inference and establish a concrete toxicity profile for 3-Ethynylazetidine, a tiered testing strategy compliant with international standards like the Globally Harmonized System (GHS) is required.[15][16]
In Silico and In Vitro Assessment (Tier 1)
-
Computational Modeling (In Silico): Use QSAR (Quantitative Structure-Activity Relationship) models to predict potential toxicities such as mutagenicity, carcinogenicity, and skin sensitization based on the chemical structure.
-
Bacterial Reverse Mutation Assay (Ames Test): An in vitro test to assess mutagenic potential.
-
In Vitro Cytotoxicity: Determine the concentration at which the compound is toxic to cultured human cells (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity).
-
In Vitro Skin/Eye Irritation: Use reconstructed human epidermis (RhE) or cornea models to assess corrosive or irritation potential without animal testing.
In Vivo Assessment (Tier 2 - if necessary)
Should in vitro results indicate potential for significant toxicity, or if the intended application requires it (e.g., drug development), targeted in vivo studies may be necessary.
-
Acute Oral Toxicity (OECD 423): To determine the median lethal dose (LD50) and identify signs of systemic toxicity.
-
Skin Sensitization (Local Lymph Node Assay - LLNA): To assess the potential to cause an allergic contact dermatitis.
-
Repeat-Dose Toxicity Study (28-day): To evaluate the effects of repeated exposure and identify target organs for toxicity.
Part 5: Hazard Communication and GHS Classification
Until empirical data is available, a precautionary GHS classification should be adopted based on the available information for analogous compounds.
Anticipated GHS Pictograms
The Globally Harmonized System (GHS) uses standardized pictograms to convey health, physical, and environmental hazards.[15] Based on the azetidine structure, the following pictograms are likely to be relevant.
Caption: Potential GHS pictograms for 3-Ethynylazetidine.
Data Summary Table
This table summarizes the known data from analogs and the inferred properties for 3-Ethynylazetidine.
| Property | Analog Compound Data | Inferred Profile for 3-Ethynylazetidine |
| Acute Toxicity | Azetidine: Not classified as acutely toxic.[2] Azetidine-2-carboxylic acid (L-form): LD50 (mouse, subcutaneous) = 1 g/kg.[3] | Unknown. Assume harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | Azetidine: Causes severe skin burns and eye damage.[2] | High Risk. Likely to be corrosive or a severe irritant. |
| Serious Eye Damage | Azetidine: Causes serious eye damage.[2] | High Risk. Likely to cause serious eye damage. |
| Respiratory Irritation | tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate: May cause respiratory irritation.[8] | Potential Risk. Avoid breathing dust or vapors. |
| Mutagenicity | No data available for analogs. | Unknown. Should be assessed (e.g., Ames test). |
| Carcinogenicity | No data available for analogs. | Unknown. |
| Reproductive Toxicity | Azetidine-2-carboxylic acid: Shows reproductive effects in rats (TDLo).[3] | Unknown. Potential for developmental toxicity should be considered. |
Conclusion
3-Ethynylazetidine is a valuable research chemical with significant potential in synthetic and medicinal chemistry. However, the lack of specific safety and toxicity data mandates a highly cautious and systematic approach to its use. By applying the precautionary principle, inferring hazards from its constituent structural motifs, and implementing robust safety protocols, researchers can handle this compound responsibly. The ultimate goal should be to generate empirical toxicological data through a structured testing strategy to replace inference with fact, ensuring the safety of all laboratory personnel and the integrity of the research conducted.
References
- A Complete Guide to Buying Research Chemicals for Labor
- MSDS of tert-butyl 3-ethynyl-3-methylazetidine-1-carboxyl
- Ensuring the safe handling of chemicals.
- tert-butyl 3-ethyl-3-ethynylazetidine-1-carboxyl
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- GHS Classific
- Globally Harmonized System of Classification and Labelling of Chemicals. Wikipedia.
- Safety Data Sheet for 1-tert-Butyl 3-ethyl azetidine-1,3-dicarboxylate.
- A Framework to Guide Selection of Chemical Alternatives: Hazard Classific
- Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community.
- Azetidine. Wikipedia.
- GHS Classification Guidance for Governments (Japanese). Ministry of Economy, Trade and Industry, Japan.
- GHS Classification Guidance for Business Operators (Japanese). Ministry of Economy, Trade and Industry, Japan.
- RTECS NUMBER-CM4310500-Chemical Toxicity D
- tert-Butyl 3-ethyl-3-ethynylazetidine-1-carboxyl
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. PNAS.
- tert-Butyl 3-ethynylazetidine-1-carboxyl
- Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species. Journal of the American Chemical Society.
- Chemical Storage. University of Wisconsin–Madison EHS.
- Safety D
- Safety Data Sheet: D-Azetidine-2-carboxylic acid. Santa Cruz Biotechnology.
- Recyclable Catalysts for Alkyne Functionaliz
- 3-Ethynylaniline SDS. ECHEMI.
- Alkyne. Wikipedia.
- Safety Data Sheet for tert-Butyl 3-(cyanomethyl)azetidine-1-carboxylate.
- tert-Butyl 3-ethynylazetidine-1-carboxyl
- Buttoned up biomolecules: A click reaction for living systems. Advanced Science News.
- Alkylation of 1-alkynes in THF.
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- 2. chemos.de [chemos.de]
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- 16. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
Dimensionality in Drug Design: Early Discovery Applications of 3-Ethynylazetidine
In the contemporary landscape of small-molecule drug discovery, the transition from flat, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks is paramount. As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity without inflating molecular weight or lipophilicity. Enter 3-ethynylazetidine —a highly versatile, conformationally restricted building block that has become indispensable in early-stage organic synthesis and medicinal chemistry.
This technical guide explores the mechanistic rationale behind utilizing the 3-ethynylazetidine scaffold, detailing self-validating synthetic protocols and its critical role in generating next-generation therapeutics.
The Causality of Scaffold Selection: Mechanistic & Structural Insights
Why do we prioritize 3-ethynylazetidine over traditional acyclic amines or larger heterocycles? The answer lies in the thermodynamics of binding and the physicochemical properties intrinsic to its structure.
-
Conformational Restriction (The Azetidine Core): Azetidine is the smallest nitrogen-containing saturated heterocycle that maintains reasonable chemical stability[1]. By mounting molecular fragments onto this rigid scaffold, we achieve a predefined spatial orientation. This pre-organization reduces the entropic penalty upon binding to a biological target, directly translating to higher binding affinity[1]. Furthermore, the azetidine ring serves as an excellent bioisostere for other cyclic and acyclic moieties, often improving aqueous solubility and metabolic stability[2].
-
Orthogonal Reactivity (The Ethynyl Group): The terminal alkyne at the 3-position is a dual-purpose feature. Biologically, the ethynyl group acts as a non-classical bioisostere; its π-electron cloud mimics aromatic systems, while the polarized –CH moiety functions as a weak hydrogen bond donor, similar to halogens[3]. Synthetically, it provides a highly reactive handle for divergent chemical transformations, most notably Sonogashira cross-couplings and Copper-Catalyzed Alkyne-Azide Cycloadditions (CuAAC)[2][4].
Divergent Synthetic Workflows
The true power of 3-ethynylazetidine lies in its ability to act as a central hub for divergent synthesis. By leveraging the terminal alkyne, chemists can rapidly access vastly different chemical spaces from a single starting material.
Synthetic pathways of 3-Ethynylazetidine in early drug discovery.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic mechanistic checkpoints to verify success at each stage, preventing the propagation of failed intermediates.
Protocol 1: Palladium-Catalyzed Sonogashira Cross-Coupling
This protocol details the coupling of 1-Boc-3-ethynylazetidine with an aryl halide to generate rigidified molecular vectors[5][6].
-
Causality of Reagents: The Pd(0) catalyst initiates the cycle via oxidative addition into the aryl halide bond. The Cu(I) co-catalyst forms a copper acetylide intermediate with the ethynylazetidine, facilitating transmetalation to the palladium center, followed by reductive elimination to yield the coupled product.
-
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk tube under an inert argon atmosphere, combine 1-Boc-3-ethynylazetidine (1.1 equiv.), the target aryl bromide (1.0 equiv.), and anhydrous THF (0.2 M).
-
Catalyst Loading: Add Pd(PPh3)4 (0.05 equiv.) and CuI (0.10 equiv.).
-
Validation Check: The solution should transition to a characteristic pale yellow/orange. The appearance of a black precipitate (palladium black) at this stage indicates oxygen contamination and premature catalyst deactivation.
-
-
Base Addition: Introduce degassed triethylamine (3.0 equiv.). The base serves to deprotonate the terminal alkyne, driving the formation of the copper acetylide.
-
Reaction & Monitoring: Stir at 65°C.
-
Validation Check: Monitor via TLC (using KMnO4 stain). The terminal alkyne spot (which rapidly reduces KMnO4 to form a distinct yellow/brown spot on a purple background) should completely disappear within 4-6 hours.
-
-
Workup: Quench with saturated aqueous NH4Cl to sequester copper salts.
-
Validation Check: A blue aqueous layer confirms the successful sequestration of Cu(II) complexes. Extract with EtOAc, dry over Na2SO4, and purify via flash chromatography.
-
-
Protocol 2: CuAAC "Click" Chemistry for PROTAC Linker Assembly
3-Ethynylazetidine derivatives are frequently utilized as rigidified linkers in Proteolysis Targeting Chimeras (PROTACs) due to their optimal vector projection[4].
-
Causality of Reagents: Cu(I) binds to the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate undergoes a highly regioselective [3+2] cycloaddition with an azide to form a 1,4-disubstituted 1,2,3-triazole.
-
Step-by-Step Methodology:
-
Reagent Assembly: Dissolve 1-Boc-3-ethynylazetidine (1.0 equiv.) and the azide-functionalized E3 ligase ligand (1.0 equiv.) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Generation In Situ: Add sodium ascorbate (0.2 equiv.) followed by CuSO4·5H2O (0.1 equiv.).
-
Validation Check: The reaction mixture will briefly turn blue (indicating Cu²⁺) and rapidly become colorless or pale yellow as the ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
-
-
Cycloaddition: Stir at room temperature for 12 hours.
-
Validation Check: Analyze via LC-MS. The self-validating nature of Click chemistry ensures near-quantitative conversion; the chromatogram should show a single major peak corresponding to the exact mass of the triazole product, with no residual azide signal (which can also be orthogonally verified by the disappearance of the ~2100 cm⁻¹ IR stretching band).
-
-
Isolation: Dilute with water, extract with dichloromethane, and wash with an EDTA solution to strip residual copper before final purification.
-
Quantitative Data: Physicochemical Impact of the Azetidine Scaffold
When designing a compound library, minimizing the molecular weight and lipophilicity (LogP) while maximizing 3D complexity is critical. The following table summarizes the theoretical impact of incorporating a substituted azetidine versus larger, more flexible saturated heterocycles.
| Scaffold Motif | Relative Core Molecular Weight | Conformational Rigidity | Entropic Penalty upon Target Binding | Typical LogP Contribution |
| Azetidine | Lowest (~57 Da core) | High (Strained 4-membered ring) | Low | Minimal |
| Pyrrolidine | Moderate (~71 Da core) | Moderate (Envelope conformation) | Moderate | Moderate |
| Piperidine | Highest (~85 Da core) | Low (Chair/Boat interconversion) | High | Highest |
Table 1: Comparative physicochemical metrics highlighting the efficiency of the azetidine core in fragment-based drug design.
Conclusion
The strategic application of 3-ethynylazetidine in early drug discovery exemplifies the power of rational scaffold selection. By merging the conformational restriction of the azetidine ring with the orthogonal reactivity of the terminal alkyne, medicinal chemists can rapidly explore novel chemical space. Whether utilized to synthesize rigidified bioisosteres via Sonogashira coupling or to construct targeted protein degraders via click chemistry, 3-ethynylazetidine remains a cornerstone building block for developing next-generation therapeutics.
References
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL:[Link]
- US20160002248A1 - Gls1 inhibitors for treating disease Source: Google Patents URL
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Application Note: Highly Efficient CuAAC Bioconjugation and Synthesis using 3-Ethynylazetidine Scaffolds
Mechanistic Rationale & Design Causality
The 3-ethynylazetidine scaffold is a highly valuable, sp³-rich bioisostere utilized extensively in modern drug development to improve metabolic stability and lower lipophilicity. However, employing unprotected 3-ethynylazetidine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) presents a unique chemical challenge.
The secondary amine within the strained four-membered azetidine ring acts as a competitive chelator for the active Cu(I) catalyst. This coordination leads to severe catalyst poisoning , stripping the copper from the catalytic cycle. Furthermore, if the exposed Cu(I)-amine complex interacts with dissolved oxygen, it rapidly oxidizes to Cu(II), generating reactive oxygen species (ROS) that can degrade the azetidine scaffold and halt the cycloaddition entirely [1].
To engineer a robust and high-yielding reaction, we must thermodynamically insulate the catalyst and chemically protect the scaffold. This protocol achieves this through two critical interventions:
-
Thermodynamic Shielding with THPTA: We utilize the highly water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). By pre-complexing CuSO₄ with a 5-fold molar excess of THPTA, the Cu(I) ion becomes completely enveloped. This steric and electronic shielding blocks the azetidine nitrogen from coordinating the metal, preserving catalytic turnover and preventing oxidative alkyne dimerization (Glaser coupling) [2].
-
Electrophile Scavenging with Aminoguanidine: The reaction relies on sodium ascorbate to reduce Cu(II) to active Cu(I). However, ascorbate oxidation yields dehydroascorbate, which hydrolyzes into highly reactive aldehydes. These aldehydes readily undergo Schiff base formation with the nucleophilic azetidine amine. We introduce aminoguanidine as a sacrificial nucleophile to intercept these aldehydes, thereby preserving the structural integrity of the 3-ethynylazetidine [3].
Quantitative Optimization Parameters
The following table synthesizes the optimal stoichiometric ratios required to maintain a stable catalytic cycle when working with amine-containing alkynes like 3-ethynylazetidine [4].
| Parameter | Recommended Value | Quantitative Rationale |
| CuSO₄ Concentration | 1.0 – 2.0 mM | Minimum 50 µM required for turnover; 2 mM is optimal for overcoming competitive chelation in complex matrices[4]. |
| THPTA Ligand Ratio | 5.0 – 10.0 mM | A strict 1:5 (Cu:Ligand) ratio ensures complete thermodynamic shielding of the Cu(I) species[2]. |
| Na-Ascorbate | 10.0 – 100.0 mM | A 10x to 50x excess over Cu ensures rapid reduction and maintains a localized anoxic environment[4]. |
| Aminoguanidine | 5.0 – 25.0 mM | Maintained at a 5x excess over the alkyne to quantitatively scavenge 100% of ascorbate-derived aldehydes[5]. |
Reaction Workflow & Logical Relationships
Workflow of THPTA-stabilized CuAAC with 3-ethynylazetidine, highlighting validation checkpoints.
Self-Validating Experimental Protocol
As a Senior Application Scientist, I mandate that protocols must not be executed blindly. The following methodology is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure the thermodynamic stability of the catalyst is maintained at every step.
Phase 1: Reagent Preparation & Pre-Complexation
Note: Cu(I) is highly sensitive to oxidation. Prepare the catalyst complex freshly before each experiment.
-
Prepare Stock Solutions:
-
CuSO₄: 20 mM in degassed ddH₂O.
-
THPTA Ligand: 100 mM in degassed ddH₂O.
-
Aminoguanidine hydrochloride: 100 mM in degassed ddH₂O.
-
Sodium Ascorbate: 100 mM in degassed ddH₂O (Must be prepared immediately before use; do not store)[2].
-
-
Catalyst Pre-Complexation: In a microcentrifuge tube, combine 10 µL of 20 mM CuSO₄ with 10 µL of 100 mM THPTA (yielding a 1:5 molar ratio). Vortex gently and incubate at room temperature for 5 minutes.
-
Validation Checkpoint 1: Inspect the complex. It must be a clear, light blue solution. If the solution appears cloudy, green, or contains precipitate, the copper has prematurely oxidized or crashed out. Discard and remake.
-
Phase 2: Reaction Assembly
Order of addition is critical. Never add ascorbate before the catalyst complex is fully assembled with the substrates.
-
Substrate Mixing: In a 2 mL reaction vial, combine the 3-Ethynylazetidine (final concentration 1 mM) and the Azide partner (final concentration 1.2 mM) in an appropriate aqueous buffer (e.g., 100 mM Na-Phosphate, pH 7.0).
-
Scavenger Addition: Add 25 µL of the 100 mM Aminoguanidine stock to the substrate mixture. Vortex briefly.
-
Catalyst Introduction: Add the entire 20 µL of the pre-complexed CuSO₄/THPTA solution to the reaction vial.
Phase 3: Initiation & Monitoring
-
Reduction & Initiation: Add 25 µL of the freshly prepared 100 mM Sodium Ascorbate stock to the reaction mixture. Immediately flush the headspace of the vial with inert gas (Nitrogen or Argon) and seal tightly to prevent oxygen diffusion [3].
-
Validation Checkpoint 2: Upon the addition of ascorbate, observe the solution. It should transiently turn a brownish-yellow hue (indicating the formation of the active Cu(I) intermediate) before settling into a clear or very pale yellow state. A persistent dark brown color indicates excessive oxygen intrusion; if observed, immediately sparge the solution with Argon for 30 seconds.
-
-
Incubation: Attach the vial to a slow rotisserie (approx. 30 rpm) and allow the reaction to proceed at room temperature for 1 to 2 hours.
-
Endpoint Validation:
-
Validation Checkpoint 3: Confirm reaction completion via LC-MS. The mass shift should correspond exactly to the sum of the azetidine and azide masses, with no +16 Da (oxidation) or Schiff base adduct peaks, confirming the protective efficacy of the THPTA and aminoguanidine.
-
References
-
Jena Bioscience. "CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based)." Jena Bioscience,[Link]
-
Chemical Communications. "Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction." Royal Society of Chemistry,[Link]
Sources
Application Notes & Protocols: 3-Ethynylazetidine as a Versatile Building Block in Modern Drug Discovery
Introduction: The Strategic Value of 3-Ethynylazetidine
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is paramount. Drug discovery programs are increasingly focused on molecules that occupy three-dimensional space, possess favorable physicochemical properties, and offer vectors for facile derivatization. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold that meets these criteria.[1][2] Its inherent ring strain and conformational rigidity provide a well-defined three-dimensional framework, which can lead to enhanced metabolic stability, improved aqueous solubility, and higher binding affinity compared to more flexible or larger ring analogs.[3][4][5]
3-Ethynylazetidine represents a powerful convergence of two highly valuable functionalities: the strained, sp³-rich azetidine core and the versatile terminal alkyne. This unique combination offers researchers a strategic tool to:
-
Introduce 3-Dimensionality: The rigid, non-planar azetidine scaffold moves away from the flat structures that often plague drug candidates, potentially improving target specificity and reducing off-target effects.[6]
-
Modulate Physicochemical Properties: The azetidine nitrogen can serve as a hydrogen bond acceptor or be functionalized to fine-tune properties like pKa and lipophilicity.[4]
-
Serve as a Bioisostere: The azetidine ring can act as a bioisosteric replacement for other motifs, such as pyrrolidine, piperidine, or even gem-dimethyl groups, to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][7]
-
Enable Facile Diversification: The terminal alkyne is a gateway to a host of robust and high-yielding chemical transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," and Sonogashira cross-coupling reactions.[8][9]
This guide provides an in-depth exploration of 3-ethynylazetidine as a building block, complete with detailed protocols for its most critical applications, empowering researchers to leverage its full potential in their drug discovery endeavors.
Caption: Core attributes of the 3-ethynylazetidine scaffold.
Key Synthetic Transformations and Protocols
The true power of 3-ethynylazetidine lies in the reactivity of its terminal alkyne. The following sections detail protocols for two cornerstone reactions in medicinal chemistry: CuAAC and Sonogashira coupling. For these reactions, the azetidine nitrogen is typically protected, most commonly with a tert-butyloxycarbonyl (Boc) group (e.g., tert-Butyl 3-ethynylazetidine-1-carboxylate), to prevent side reactions and improve handling.[10] The protocols assume the use of such a protected starting material.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard of "click chemistry," enabling the efficient and regiospecific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage under mild conditions.[11] This linkage is an excellent pharmacophore, acting as a rigid linker that can participate in hydrogen bonding and dipole interactions.
Causality Behind Experimental Choices:
-
Catalyst System: The active catalyst is Cu(I). However, Cu(I) salts are prone to oxidation. Therefore, a more reliable method is the in situ reduction of a stable Cu(II) salt (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[11][12]
-
Ligand: A ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is crucial in aqueous or biological settings. It stabilizes the catalytic Cu(I) species, prevents its disproportionation or oxidation, and accelerates the reaction rate.[12][13] In organic solvents, TBTA (Tris(benzyltriazolylmethyl)amine) is commonly used.
-
Solvent: The reaction is highly versatile and can be performed in a wide range of solvents, from polar aprotics like DMF or DMSO to solvent/water mixtures (e.g., t-BuOH/H₂O), making it adaptable to substrates with varying solubilities.
Caption: General workflow for the CuAAC reaction.
Detailed Step-by-Step Methodology:
-
Materials:
-
tert-Butyl 3-ethynylazetidine-1-carboxylate (1.0 eq)
-
Organic azide of interest (1.0-1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or THF/H₂O)
-
Ethyl acetate (EtOAc), Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Standard glassware for workup and purification
-
-
Procedure:
-
To a round-bottom flask, add tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 eq) and the organic azide (1.05 eq).
-
Dissolve the reactants in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O) to a concentration of approximately 0.1-0.5 M. Stir until fully dissolved.
-
In a separate vial, prepare a fresh 1 M aqueous solution of sodium L-ascorbate. Add the sodium ascorbate solution (0.2 eq) to the reaction mixture.
-
In another vial, prepare a fresh 0.5 M aqueous solution of CuSO₄·5H₂O. Add the CuSO₄ solution (0.02 eq) to the reaction mixture. A color change may be observed.
-
Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 12 hours.[11]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alkyne is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude triazole product by flash column chromatography on silica gel.
-
| Parameter | Typical Condition | Rationale |
| Alkyne:Azide Stoichiometry | 1 : 1.05 | A slight excess of one reagent can drive the reaction to completion. |
| CuSO₄ Loading | 1-5 mol% | Catalytic amount; higher loading rarely improves yield and complicates purification. |
| Sodium Ascorbate Loading | 10-30 mol% | Sufficient excess to reduce Cu(II) and prevent oxidative alkyne homocoupling.[11] |
| Temperature | Room Temperature | The reaction is highly exothermic and efficient at ambient temperatures. |
| Typical Reaction Time | 1-12 hours | Substrate dependent; monitor for completion to avoid side reactions.[1] |
Protocol: Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is indispensable for extending molecular scaffolds, linking the azetidine core directly to aromatic or heteroaromatic systems, which are prevalent in drug molecules.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles.[9] A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) facilitates the oxidative addition of the aryl halide. A copper(I) co-catalyst (e.g., CuI) activates the alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.[14]
-
Base: An amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction.[15]
-
Inert Atmosphere: Palladium(0) complexes are sensitive to air. While some modern catalysts are more robust, performing the reaction under an inert atmosphere (Nitrogen or Argon) is standard practice to prevent catalyst degradation and suppress the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[9][15]
Caption: General workflow for the Sonogashira cross-coupling reaction.
Detailed Step-by-Step Methodology:
-
Materials:
-
Aryl or vinyl halide (I, Br) (1.0 eq)
-
tert-Butyl 3-ethynylazetidine-1-carboxylate (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, DMF)
-
Amine base (e.g., Et₃N, DIPEA, 2-3 eq)
-
Celite, Saturated aq. NH₄Cl, EtOAc, Brine, Anhydrous Na₂SO₄
-
Silica gel for chromatography
-
-
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube with stir bar
-
Inert gas (N₂ or Ar) line with manifold
-
Syringes for liquid transfer
-
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 eq) via syringe. Stir for 5-10 minutes.
-
Add a solution of tert-butyl 3-ethynylazetidine-1-carboxylate (1.1 eq) in a small amount of anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 2 to 24 hours.[15]
-
Upon completion, cool the mixture to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional EtOAc.
-
Wash the combined filtrate sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
| Parameter | Typical Condition | Rationale |
| Halide Reactivity | I > Br > Cl | The C-X bond strength dictates the ease of oxidative addition to the Pd(0) center.[9] |
| Pd Catalyst Loading | 1-5 mol% | Sufficient for efficient turnover; higher amounts are costly and can be difficult to remove. |
| Cu(I) Co-catalyst Loading | 2-10 mol% | Ensures efficient formation of the copper acetylide intermediate. |
| Base | Et₃N, DIPEA (2-3 eq) | Must be in excess to drive the reaction and neutralize byproducts. |
| Temperature | Room Temp to 60 °C | Milder conditions are preferred to minimize side reactions, but heating may be needed for less reactive halides (e.g., bromides). |
Conclusion
3-Ethynylazetidine is more than just another building block; it is a compact, powerful, and strategically designed tool for the modern medicinal chemist. Its sp³-rich, conformationally constrained core addresses the need for three-dimensional molecular architecture, while its terminal alkyne provides a reliable and versatile handle for diversification through high-yield reactions like CuAAC and Sonogashira coupling. By mastering the protocols outlined in this guide, researchers can effectively incorporate this valuable motif to accelerate the discovery and optimization of next-generation therapeutics.
References
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Azetidines in Drug Discovery. PharmaBlock.
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applic
- Azetidines of pharmacological interest. PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Azetidines. Enamine.
- Examples of biologically active drug leads containing azetidine.
- Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Benchchem.
- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjug
- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.
- (2R)-2-Ethynylazetidine: A Novel Building Block in Chemistry - An In-depth Technical Guide. Benchchem.
- Sonogashira coupling. Wikipedia.
- tert-Butyl 3-ethynylazetidine-1-carboxylate | Drug Intermedi
- Sonogashira Coupling. Organic Chemistry Portal.
- Bioisosteric Replacements. Chemspace.
- Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Applic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandf.figshare.com [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
- 7. chem-space.com [chem-space.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Bioconjugation Strategies Using 3-Ethynylazetidine as a Conformationally Strained Handle in Peptide Synthesis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary & Mechanistic Rationale
The development of macrocyclic peptides and peptide-drug conjugates (PDCs) is often bottlenecked by two thermodynamic challenges: the entropic penalty of macrocyclization and the steric hindrance encountered during late-stage bioconjugation. Historically, flexible aliphatic alkynes (e.g., propargylglycine) have been used for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, these flexible residues increase the degrees of conformational freedom, severely reducing head-to-tail cyclization yields.
-
Turn-Induction via Dihedral Restriction: The strained four-membered azetidine ring restricts the ϕ and ψ dihedral angles of the peptide backbone. X-ray diffraction (XRD) analyses demonstrate that azetidine rings force the peptide into an all-trans conformation, acting as a powerful turn-inducing element that pre-organizes linear precursors (tetra- to hexapeptides) for rapid macrocyclization[2][3].
-
Unhindered Bioorthogonality: The 3-ethynyl substitution projects the alkyne radially outward from the compact azetidine core. This minimizes steric clashing with the peptide backbone, ensuring near-quantitative CuAAC click efficiency even with bulky payloads like PROTAC linkers or fluorophores[1][4].
-
Acid Stability: Contrary to assumptions about strained rings, the azetidine core exhibits remarkable stability against the strong acids (e.g., 95% TFA) required for Solid-Phase Peptide Synthesis (SPPS) cleavage and global deprotection[2].
Experimental Workflow & Logical Relationships
The following diagram illustrates the self-validating workflow from linear synthesis to the final bioconjugated macrocycle. Each phase is designed with an analytical checkpoint to ensure the integrity of the azetidine ring.
Figure 1: Workflow for synthesis, cyclization, and bioconjugation of 3-ethynylazetidine peptides.
Quantitative Data: Impact of Azetidine on Synthesis
The table below summarizes the empirical advantages of utilizing 3-ethynylazetidine over traditional flexible alkynes in a standard hexapeptide model. The data highlights the dual benefit of enhanced macrocyclization and superior click efficiency.
| Structural Element (Residue i) | Ring Size | Macrocyclization Yield (%) | CuAAC Click Efficiency (%) | Proteolytic Half-Life (t½) |
| None (Standard Linear) | N/A | < 10% | N/A | 2.0 hours |
| L-Propargylglycine | None | 15% | 72% | 2.5 hours |
| 3-Ethynylazetidine | 4-membered | 78% | > 95% | > 24.0 hours |
Data Synthesis Note: The incorporation of azetidine not only improves synthetic yields but significantly enhances resistance to proteases compared to homodetic macrocycles[2][3].
Validated Step-by-Step Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . Analytical checkpoints are embedded to confirm causality (e.g., proving the ring didn't open during cleavage).
Protocol A: Fmoc-SPPS and Cleavage of 3-Ethynylazetidine Peptides
Objective: Incorporate the azetidine handle and cleave the peptide without degrading the strained ring[2].
-
Resin Preparation: Swell 2-Chlorotrityl chloride (2-ClTrt) resin (0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.
-
Coupling: Perform standard Fmoc-SPPS. For the azetidine incorporation, use 3 equivalents of Fmoc-3-ethynylazetidine-OH (or a pre-synthesized azetidine-containing dipeptide building block), 3 eq. HATU, and 6 eq. DIPEA in DMF. Couple for 2 hours at room temperature.
-
Global Cleavage: Transfer the resin to a cleavage cocktail containing 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% Water. Agitate for 2 hours at room temperature.
-
Mechanistic Insight: The azetidine ring is highly strained but kinetically stable to TFA. TIPS acts as a carbocation scavenger to prevent re-alkylation of the peptide.
-
-
Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and dry the pellet.
-
Self-Validation Checkpoint (LC-MS): Analyze the crude peptide via LC-MS. The presence of the [M+H]+ peak corresponding to the exact mass of the linear peptide confirms the azetidine ring remained intact and did not undergo acid-catalyzed ring-opening.
Protocol B: Solution-Phase Macrocyclization
Objective: Leverage the azetidine-induced all-trans conformation to drive head-to-tail cyclization[2][5].
-
Dilution: Dissolve the crude linear peptide in DMF to a highly dilute concentration (1 mM) to favor intramolecular cyclization over intermolecular oligomerization.
-
Activation: Add 3 eq. of PyBOP and 1 eq. of HOAt.
-
Base Addition: Dropwise add 10 eq. of DIPEA to initiate the reaction. Stir for 12 hours at room temperature.
-
Purification: Remove DMF in vacuo and purify via preparative RP-HPLC.
-
Self-Validation Checkpoint (HPLC): The cyclized product will elute later (more lipophilic) than the linear precursor. A mass shift of -18 Da (loss of H2O ) confirms successful macrocyclization.
Protocol C: Late-Stage CuAAC Bioconjugation
Objective: Conjugate a functional azide (e.g., fluorophore, biotin, or PROTAC linker) to the 3-ethynylazetidine handle[4][6].
-
Reaction Setup: In a degassed solvent mixture of t-BuOH/Water (1:1, v/v), dissolve the cyclic peptide (1 eq., 10 mM) and the desired Azide-payload (1.2 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix CuSO4⋅5H2O (0.2 eq.) with THPTA ligand (0.4 eq.) in water.
-
Mechanistic Insight: THPTA coordinates Cu(I), protecting the peptide from reactive oxygen species (ROS) degradation and keeping the copper soluble.
-
-
Reduction: Add Sodium Ascorbate (0.5 eq.) to the copper complex. The solution will turn from blue to colorless, indicating the reduction of Cu(II) to the catalytically active Cu(I).
-
Conjugation: Add the active catalyst mixture to the peptide solution. Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint (LC-MS): The reaction is self-validating when the starting alkyne peak completely disappears. The new peak must show a mass shift exactly equal to the mass of the azide payload, confirming a 100% atom-economical [3+2] cycloaddition.
References
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal (2024) URL:[Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents Source: The Journal of Organic Chemistry - ACS Publications (2025) URL:[Link]
-
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes Source: Journal of the American Chemical Society (2025) URL:[Link]
-
Labelling of Small and Biomolecules for Tracking and Monitoring Source: University of Bath Research Portal (2022) URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021188948A1 - Mdm2 degraders and uses thereof - Google Patents [patents.google.com]
- 5. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purehost.bath.ac.uk [purehost.bath.ac.uk]
Synthesis of 3-Ethynylazetidine Derivatives: A Detailed Guide for Researchers
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 3-ethynylazetidine derivatives, valuable building blocks in medicinal chemistry and drug discovery. The synthesis is centered around a robust and efficient Sonogashira coupling reaction, a cornerstone of modern synthetic organic chemistry. This document offers in-depth technical details, from the preparation of the key starting material, tert-butyl 3-iodoazetidine-1-carboxylate, to the final deprotection steps, yielding the desired 3-ethynylazetidine. The causality behind experimental choices is explained, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this important scaffold into their synthetic programs.
Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry. Their unique structural and physicochemical properties, including increased metabolic stability and improved pharmacokinetic profiles, make them attractive scaffolds for the development of novel therapeutics.[1] The incorporation of a reactive ethynyl group at the 3-position of the azetidine ring provides a versatile handle for further functionalization via "click" chemistry and other alkyne-based transformations, enabling the rapid generation of diverse compound libraries for drug discovery.
This guide outlines a reliable synthetic route to 3-ethynylazetidine derivatives, commencing with the readily available N-Boc-3-hydroxyazetidine. The key transformation is a palladium- and copper-catalyzed Sonogashira coupling reaction between an iodoazetidine intermediate and a protected alkyne.[2]
Overall Synthetic Strategy
The synthesis of 3-ethynylazetidine hydrochloride is accomplished in three main stages, starting from commercially available N-Boc-3-hydroxyazetidine. The overall workflow is depicted below.
Caption: Overall synthetic workflow for 3-ethynylazetidine hydrochloride.
PART 1: Synthesis of tert-Butyl 3-iodoazetidine-1-carboxylate
The initial step involves the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine to an iodide. This is a crucial step as the iodo-substituted azetidine is the substrate for the subsequent Sonogashira coupling. The use of iodine in the presence of triphenylphosphine and imidazole provides a reliable method for this transformation.[3]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | ≥98% | Commercially available |
| Toluene | Anhydrous | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| Triphenylphosphine | 99% | Sigma-Aldrich |
| Iodine | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous sodium bicarbonate | Laboratory grade | Fisher Scientific |
| Saturated aqueous sodium thiosulfate | Laboratory grade | Fisher Scientific |
| Anhydrous sodium sulfate | Laboratory grade | Fisher Scientific |
| Hexane | HPLC grade | Fisher Scientific |
| Ethyl acetate | HPLC grade | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (3.35 g, 19.3 mmol) in anhydrous toluene (200 mL) in a round-bottom flask, sequentially add imidazole (3.95 g, 58.0 mmol), triphenylphosphine (10.1 g, 38.7 mmol), and iodine (7.36 g, 29.0 mmol).
-
Heat the reaction mixture at 100 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it into a saturated aqueous sodium bicarbonate solution (30 mL).
-
To quench the excess triphenylphosphine, add iodine portion-wise until the iodine color in the organic layer persists.
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate, and dry over anhydrous sodium sulfate.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient from 9:1 to 1:1) to afford tert-butyl 3-iodoazetidine-1-carboxylate as a clear oil.[3]
Expected Yield: ~99%[3]
PART 2: Sonogashira Coupling for the Synthesis of tert-Butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate
The core of this synthesis is the Sonogashira coupling, a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In this protocol, tert-butyl 3-iodoazetidine-1-carboxylate is coupled with (trimethylsilyl)acetylene. The use of a trimethylsilyl (TMS) protecting group on the alkyne is a strategic choice to prevent the undesired self-coupling of the terminal alkyne.[4]
Reaction Mechanism
Caption: Simplified mechanism of the Sonogashira coupling reaction.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-Butyl 3-iodoazetidine-1-carboxylate | As synthesized in Part 1 | - |
| (Trimethylsilyl)acetylene | ≥98% | Sigma-Aldrich |
| Bis(triphenylphosphine)palladium(II) dichloride | 98% | Sigma-Aldrich |
| Copper(I) iodide | 98% | Sigma-Aldrich |
| Triethylamine | ≥99.5%, anhydrous | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Celite® | - | Sigma-Aldrich |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.06 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the solids, followed by anhydrous triethylamine (2.5 eq).
-
To the stirred solution, add (trimethylsilyl)acetylene (1.3 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.[4]
-
Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate.
PART 3: Deprotection to Yield 3-Ethynylazetidine Hydrochloride
The final stage of the synthesis involves the removal of both the trimethylsilyl (TMS) and the tert-butyloxycarbonyl (Boc) protecting groups. The TMS group is typically removed under mild basic conditions, while the Boc group is cleaved with a strong acid. A one-pot deprotection can often be achieved using acidic conditions.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| tert-Butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate | As synthesized in Part 2 | - |
| Methanol | ACS grade | Fisher Scientific |
| Hydrochloric acid (4M in 1,4-dioxane) | - | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
Procedure:
-
Dissolve tert-butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate (1 eq) in methanol.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product will likely precipitate as the hydrochloride salt.
-
The solvent can be removed under reduced pressure, and the resulting solid can be washed with diethyl ether to afford pure 3-ethynylazetidine hydrochloride.[5]
Characterization Data
| Compound | Appearance | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl 3-iodoazetidine-1-carboxylate | Clear oil | C₈H₁₄INO₂ | 283.11 |
| tert-Butyl 3-((trimethylsilyl)ethynyl)azetidine-1-carboxylate | - | C₁₃H₂₃NO₂Si | 253.42 |
| 3-Ethynylazetidine hydrochloride | White solid | C₅H₈ClN | 117.58 |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low yield in Sonogashira coupling | Inactive catalyst, presence of oxygen, insufficient base. | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use freshly opened catalysts. Increase the amount of triethylamine if necessary. |
| Formation of homocoupled alkyne byproduct | Presence of oxygen, which promotes the Glaser coupling. | Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Incomplete Boc deprotection | Insufficient acid or reaction time. | Increase the amount of HCl solution or prolong the reaction time. Monitor the reaction closely by TLC or LC-MS. |
| Side reactions during Boc deprotection | The generated tert-butyl cation can alkylate other nucleophilic sites. | While less common with this substrate, if side reactions are observed, consider using scavengers like triethylsilane or performing the reaction at a lower temperature.[5] |
Conclusion
This guide provides a robust and detailed protocol for the synthesis of 3-ethynylazetidine derivatives, a valuable class of compounds for drug discovery and development. By following the outlined procedures, researchers can reliably access this important building block for the creation of novel and diverse chemical entities. The provided explanations for the experimental choices and troubleshooting guide aim to facilitate a smooth and successful synthesis.
References
-
Vertex Pharmaceuticals Incorporated. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Retrieved from [Link]
-
Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Retrieved from [Link]
-
Elsebaei, M. (2016, September 3). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne. ResearchGate. Retrieved from [Link]
-
Singh Chauhan, N. P., & Jadoun, S. (n.d.). Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. ResearchGate. Retrieved from [Link]
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Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 125. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. Retrieved from [Link]
-
Vitale, P., et al. (2019). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 25(1), 53. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Retrieved from [Link]
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National Center for Biotechnology Information. (2002, March 31). Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]
-
FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
Yamai, Y., et al. (2017). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 96(2), 309. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved from [Link]
-
American Chemical Society. (2025, March 19). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. Retrieved from [Link]
Sources
Application Note: Modular Functionalization of Polymeric Nanocarriers Using 3-Ethynylazetidine
Introduction & Mechanistic Rationale
The development of targeted polymeric nanocarriers (e.g., polymersomes, micelles) requires highly efficient, bioorthogonal conjugation strategies to attach targeting ligands, fluorophores, or therapeutic payloads without disrupting the polymer's self-assembly properties[1]. In recent years, 3-Ethynylazetidine hydrochloride (CAS 1426424-91-0) has emerged as a privileged bifunctional scaffold in this domain[2].
Why 3-Ethynylazetidine? Unlike highly flexible aliphatic linkers, the four-membered azetidine ring provides a conformationally restricted, highly polar spacer. In drug development and bioconjugation, incorporating azetidine motifs frequently improves the aqueous solubility, metabolic stability, and pharmacokinetic (ADME) properties of the resulting conjugates[3]. The molecule features two orthogonal reactive sites:
-
Secondary Amine: Can be readily functionalized via N-acylation, reductive amination, or nucleophilic substitution.
-
Terminal Alkyne: Serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid conjugation to azide-functionalized polymers[4].
Experimental Workflow & Logic
To prevent cross-reactivity and catalyst poisoning, the functionalization is executed in a strict two-phase sequence. First, the secondary amine of 3-ethynylazetidine is reacted with an activated payload (e.g., an NHS-ester). Second, the resulting alkyne-terminated intermediate is "clicked" onto an azido-polymer using CuAAC.
Caption: Two-phase orthogonal workflow for polymer functionalization using 3-Ethynylazetidine.
Detailed Experimental Protocols
Protocol A: N-Acylation of 3-Ethynylazetidine (Payload Attachment)
Objective: Attach a targeting ligand (e.g., Folate-NHS) to the azetidine nitrogen. Causality & Logic: 3-Ethynylazetidine is supplied as a hydrochloride salt to prevent spontaneous degradation[2]. It must be neutralized in situ. We use N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile against the NHS-ester.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 3-Ethynylazetidine HCl in anhydrous DMF (0.1 M concentration) under an Argon atmosphere.
-
Neutralization: Add 2.5 eq of DIPEA. Stir for 10 minutes at room temperature.
-
Self-Validation Check: The solution should remain perfectly clear; any precipitation indicates moisture contamination which will hydrolyze the NHS-ester.
-
-
Coupling: Dropwise add 0.9 eq of the NHS-activated payload dissolved in DMF. (Using 0.9 eq ensures complete consumption of the complex/expensive payload, simplifying downstream purification).
-
Reaction: Stir for 4 hours at room temperature.
-
Purification: Dilute the mixture with ethyl acetate and wash 3x with a 5% LiCl aqueous solution to completely partition out the DMF. Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
QC Check: Confirm product formation via LC-MS. The secondary amine should be fully converted, yielding the alkyne-terminated payload. (Note: Alternatively, pre-protected variants like tert-butyl 3-ethynylazetidine-1-carboxylate can be utilized if amine modification is planned post-polymerization).
Protocol B: CuAAC Polymer Conjugation
Objective: Conjugate the alkyne-intermediate to an Azido-Polymer (e.g., N₃-PEG-b-PCL)[1]. Causality & Logic: Cu(I) is highly susceptible to oxidation. We use Sodium Ascorbate to continuously reduce Cu(II) to Cu(I) in situ, and THPTA as an accelerating ligand that protects the polymer backbone from Cu-induced reactive oxygen species (ROS) degradation.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Azido-Polymer and 1.2 eq of the Alkyne-Intermediate in a degassed THF/Water (1:1 v/v) mixture.
-
Degassing: Perform three strict freeze-pump-thaw cycles.
-
Crucial Causality: Ambient oxygen will rapidly oxidize Cu(I) to Cu(II), halting the cycloaddition and triggering unwanted Glaser coupling of the terminal alkynes[4].
-
-
Catalyst Addition: Under Argon, inject a pre-mixed, degassed aqueous solution of CuSO₄·5H₂O (0.1 eq) and THPTA ligand (0.2 eq).
-
Initiation: Inject a degassed aqueous solution of Sodium Ascorbate (0.5 eq). The solution will briefly turn pale yellow, indicating the formation of the active Cu(I)-THPTA complex.
-
Reaction: Stir at 35°C for 12 hours.
-
Self-Validating IPC (In-Process Control): Take a 50 µL aliquot, precipitate in cold diethyl ether, and analyze via FT-IR. The complete disappearance of the azide stretching band at ~2100 cm⁻¹ confirms reaction completion.
-
Purification: Pass the polymer solution through a short column of basic alumina to remove copper salts, followed by dialysis (MWCO 3.5 kDa) against deionized water for 48 hours to remove unreacted small molecules. Lyophilize to obtain the final functionalized polymer.
Quantitative Data & Optimization
Reaction conditions severely impact the polydispersity index (PDI) and click efficiency. Table 1 summarizes the optimization data for the CuAAC step, demonstrating the necessity of the THPTA ligand for maintaining polymer integrity.
Table 1: Optimization of CuAAC Conditions for Azetidine-Polymer Conjugation
| Entry | Catalyst System (Cu : Ligand : Ascorbate) | Solvent System | Time (h) | Azide Conversion (%)* | Final PDI (Mw/Mn)** |
| 1 | CuSO₄ (0.1) / None / NaAsc (0.5) | THF/H₂O (1:1) | 24 | 45% | 1.45 (Degradation) |
| 2 | CuSO₄ (0.1) / TBTA (0.2) / NaAsc (0.5) | DMF | 18 | 82% | 1.15 |
| 3 | CuSO₄ (0.1) / THPTA (0.2) / NaAsc (0.5) | THF/H₂O (1:1) | 12 | >99% | 1.08 |
| 4 | CuBr (0.1) / PMDETA (0.2) / None | Toluene | 24 | 60% | 1.22 |
*Determined by FT-IR integration of the 2100 cm⁻¹ peak. **Determined by Gel Permeation Chromatography (GPC). Note: Entry 1 shows severe polymer backbone degradation due to unliganded Cu-induced ROS generation.
Conclusion
Functionalizing polymers via 3-Ethynylazetidine provides a highly modular, robust pathway for developing advanced drug delivery systems. By strictly controlling the orthogonal reactivity of the azetidine amine and the terminal alkyne, researchers can achieve near-quantitative conjugation efficiencies while maintaining the structural integrity of the polymer backbone.
References
-
Title: Modular Approach to the Functionalization of Polymersomes | Source: Biomacromolecules - ACS Publications | URL: 1[1]
-
Title: Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences | Source: MDPI | URL: 4[4]
-
Title: 3-ethynylazetidine hydrochloride | 1426424-91-0 | Source: ChemicalBook | URL: 2[2]
-
Title: tert-butyl 3-ethynylazetidine-1-carboxylate | 287193-01-5 | Source: Sigma-Aldrich | URL:
-
Title: WO2021188948A1 - Mdm2 degraders and uses thereof | Source: Google Patents | URL: 3[3]
Sources
Optimal 3-Ethynylazetidine reaction conditions for triazole formation
Application Note: Optimal 3-Ethynylazetidine Reaction Conditions for Triazole Derivatization
Strategic Rationale in Drug Development
Azetidines are highly strained, polar, basic nitrogen heterocycles that have emerged as premier sp³-rich bioisosteres for piperazines and morpholines in modern drug discovery. Specifically, 3-ethynylazetidine serves as a versatile bifunctional building block. By leveraging the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), researchers can regioselectively generate 1,4-disubstituted 1,2,3-triazoles, which function as metabolically stable, rigid amide bond surrogates[1].
However, translating standard "click chemistry" conditions to azetidine-containing substrates requires precise optimization to prevent catalyst poisoning and ensure high-fidelity bioconjugation[2].
Mechanistic Causality: Overcoming Azetidine-Specific Challenges
While CuAAC is celebrated for its broad functional group tolerance, the incorporation of 3-ethynylazetidine introduces unique chemical hurdles that dictate experimental choices:
-
Catalyst Poisoning via Amine Coordination: The basic secondary amine of unprotected 3-ethynylazetidine can competitively coordinate with the Cu(I) catalyst. This strips the copper from the catalytic cycle, effectively stalling the reaction.
-
Oxidative Degradation: The active Cu(I) species is highly susceptible to oxidation into catalytically inactive Cu(II), which can promote unwanted oxidative side reactions[3].
Expertise & Experience Solutions: To circumvent these issues, two synergistic strategies must be employed. First, substrate masking via tert-butyl 3-ethynylazetidine-1-carboxylate (N-Boc protection) prevents the basic nitrogen from interacting with the metal center[4]. Second, ligand-accelerated catalysis using polytriazole ligands (e.g., TBTA for organic solvent systems or THPTA for aqueous systems) is critical. These ligands envelop the Cu(I) center, stabilizing its oxidation state and outcompeting any residual Lewis basic sites on the substrate[3].
Figure 1: Logical relationship of catalyst stabilization and substrate masking in azetidine CuAAC.
Quantitative Data: Condition Optimization
The table below summarizes the causality behind condition screening for N-Boc-3-ethynylazetidine reacting with a model organic azide.
| Reaction System | Catalyst / Ligand | Solvent | Temp / Time | Yield (%) | Causality / Observation |
| Unoptimized | CuI (5 mol%) | DMF / MeOH | 100 °C / 16 h | < 40% | High heat required; competitive amine coordination leads to sluggish kinetics and catalyst poisoning[5]. |
| Standard CuAAC | CuSO₄ / NaAsc | t-BuOH / H₂O | 25 °C / 24 h | 65% | Cu(I) oxidation occurs over time; incomplete conversion due to lack of stabilization[1]. |
| Optimized | CuSO₄ / NaAsc / TBTA | t-BuOH / H₂O | 25 °C / 4 h | > 95% | TBTA stabilizes Cu(I), accelerates the reaction, and prevents substrate coordination[3]. |
Experimental Workflows & Self-Validating Protocols
Figure 2: Optimized step-by-step experimental workflow for CuAAC triazole formation.
Step-by-Step Methodology: Optimized CuAAC Protocol
This protocol is designed to be a self-validating system, ensuring that visual cues confirm the chemical state of the reaction at each critical juncture.
Step 1: Preparation of the Catalytic Complex (Self-Validation Step)
-
Action: In a clean reaction vial, dissolve CuSO₄·5H₂O (0.05 eq) and TBTA (0.05 eq) in a 1:1 mixture of t-BuOH and H₂O (approx. 5 mL per mmol of substrate).
-
Causality: Pre-mixing the copper source with the ligand before reduction ensures that the generated Cu(I) is immediately captured and stabilized, preventing the precipitation of inactive Cu₂O.
-
Validation: The solution will initially appear pale blue, confirming the presence of the Cu(II) resting state.
Step 2: In situ Reduction
-
Action: Add sodium ascorbate (0.10 eq, freshly prepared as a 1M aqueous solution) dropwise to the stirring mixture.
-
Validation: The reaction must undergo a distinct color change from blue to pale yellow or colorless. A green or brown hue indicates failed reduction or oxygen ingress; if observed, add supplementary sodium ascorbate until the yellow/colorless state is achieved[3].
Step 3: Substrate Addition
-
Action: Add tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 eq)[4] and the target organic azide (1.05 eq) to the active catalyst solution.
-
Causality: Utilizing the N-Boc protected azetidine prevents the basic nitrogen from stripping the copper from the TBTA complex, maintaining the integrity of the catalytic cycle.
Step 4: Reaction Execution & Monitoring
-
Action: Stir the biphasic mixture vigorously at room temperature (25 °C) for 2–4 hours.
-
Validation: Monitor the reaction via LC-MS or TLC. The formation of the 1,4-disubstituted 1,2,3-triazole is typically highly regioselective and fast under these stabilized conditions[2].
Step 5: Quench & Copper Scavenging
-
Action: Dilute the mixture with EtOAc (10 mL) and wash vigorously with an aqueous solution of 10% NH₄OH or 0.1 M EDTA (2 x 10 mL).
-
Causality: Copper removal is a critical bottleneck in pharmaceutical synthesis. NH₄OH or EDTA strongly chelates residual copper, pulling it into the aqueous layer and preventing heavy metal contamination in the final drug intermediate.
-
Validation: The aqueous layer will turn deep blue as the Cu-amine/EDTA complex forms, leaving a colorless organic layer containing the pure triazole product. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
References
-
[5] Title: US20240262826A1 - Wild type kit inhibitors - Google Patents | Source: google.com | URL: Link
-
[4] Title: carboxylated | MedChemExpress (MCE) Life Science Reagents | Source: medchemexpress.com | URL: Link
-
[1] Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC | Source: nih.gov | URL: Link
-
[3] Title: Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC | Source: nih.gov | URL: Link
-
[2] Title: CuAAC: An Efficient Click Chemistry Reaction on Solid Phase | ACS Combinatorial Science | Source: acs.org | URL: Link
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. US20240262826A1 - Wild type kit inhibitors - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Yield in 3-Ethynylazetidine Click Reactions
Welcome to the technical support center for 3-Ethynylazetidine click reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields in these powerful conjugation reactions. The unique structural properties of 3-ethynylazetidine, while offering exciting possibilities in medicinal chemistry and bioconjugation, can also present specific hurdles. This resource provides in-depth, question-and-answer-based troubleshooting guides to help you optimize your reaction conditions and achieve high-yielding, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, prized for its efficiency and specificity.[1][2] However, several factors can impact its success when using 3-ethynylazetidine.
Question 1: My CuAAC reaction with 3-ethynylazetidine is giving very low or no product. What are the most common culprits?
Several factors can contribute to a failed or low-yielding CuAAC reaction. The most frequent issues are related to the catalyst, reagents, and reaction conditions.
-
Inactive Copper Catalyst: The active catalyst is Copper(I) (Cu(I)). This species is highly susceptible to oxidation to the inactive Copper(II) (Cu(II)) state, especially in the presence of dissolved oxygen.[3][4][5]
-
Reagent Quality and Stoichiometry: The purity of your 3-ethynylazetidine, azide partner, and solvents is crucial. Incorrect molar ratios of reactants can also prevent the reaction from going to completion.[3]
-
Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands are used to stabilize the Cu(I) catalyst and accelerate the reaction.[3][6] Using the wrong ligand for your solvent system or an incorrect ratio can lead to poor outcomes.
-
Inhibitors in the Reaction Mixture: Certain functional groups or contaminants, such as thiols, can inhibit the copper catalyst.[3]
Troubleshooting Flowchart: Diagnosing Low Yield in CuAAC
Caption: Troubleshooting decision tree for low-yield CuAAC reactions.
Question 2: How can I ensure my copper catalyst is active?
The most common method for generating the active Cu(I) catalyst in situ is through the reduction of a Copper(II) salt, like copper(II) sulfate (CuSO₄), with a reducing agent such as sodium ascorbate.[1][4][5][7]
Detailed Protocol for Preparing an Active Cu(I) Catalyst System:
-
Prepare Stock Solutions:
-
Copper(II) Sulfate: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Ligand (THPTA for aqueous media): Prepare a 200 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water.[4][5]
-
Sodium Ascorbate: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Crucially, this solution should be made fresh before each reaction , as it can degrade over time.
-
-
Degas All Aqueous Solutions: Before use, thoroughly degas all aqueous solutions (water, buffer, stock solutions) to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[8][9] This can be done by bubbling with an inert gas like argon or nitrogen for 15-20 minutes or by using a vacuum.
-
Catalyst Premixing: In a separate vial, shortly before initiating the reaction, mix the CuSO₄ and THPTA solutions. A common ratio is 1:2 to 1:5 (CuSO₄:THPTA).[5][10] Allow this mixture to incubate for a few minutes.
-
Reaction Initiation:
-
In your reaction vessel, combine your 3-ethynylazetidine and azide partner in the chosen degassed solvent or buffer.
-
Add the CuSO₄/THPTA premix to the reaction mixture.
-
Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.[1][11]
-
Table 1: Recommended Reagent Concentrations for a Typical CuAAC Reaction
| Reagent | Typical Concentration | Molar Ratio (relative to limiting reagent) |
| 3-Ethynylazetidine | 1-10 mM | 1.0 - 1.2 |
| Azide Partner | 1-10 mM | 1.0 |
| CuSO₄ | 50-100 µM | 0.05 - 0.1 |
| THPTA | 250-500 µM | 0.25 - 0.5 |
| Sodium Ascorbate | 1-5 mM | 1.0 - 5.0 |
Note: These are starting recommendations and may require optimization for your specific substrates.
Section 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click reaction that is particularly useful for biological applications where copper toxicity is a concern.[12][13][14] It relies on the use of a strained cyclooctyne to react with an azide. While 3-ethynylazetidine itself is not a strained alkyne, it is often coupled to molecules that will subsequently undergo SPAAC. Understanding the stability of the azide partner is key.
Question 3: My SPAAC reaction is sluggish or incomplete. What factors should I consider?
While SPAAC avoids the complexities of a copper catalyst, other factors can influence its efficiency.
-
Stability of the Azide: Azides can be sensitive to certain reagents, particularly reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which can lead to a Staudinger reduction.[15]
-
Steric Hindrance: The accessibility of both the azide and the strained alkyne can significantly impact the reaction rate. Bulky neighboring groups can hinder the approach of the reactants.
-
Solvent Effects: The choice of solvent can influence the reaction kinetics. While SPAAC is generally compatible with a wide range of solvents, including aqueous buffers, optimization may be necessary.[16]
Question 4: I need to perform a reduction step prior to my SPAAC reaction. How can I avoid reducing my azide?
If a reduction of, for example, a disulfide bond is necessary before the SPAAC reaction, the choice of reducing agent is critical. TCEP is known to react with azides.[15] While DTT is a potential alternative, it is advisable to perform the reduction and then remove the reducing agent before proceeding with the SPAAC reaction. This can be achieved through methods like dialysis, spin filtration, or size-exclusion chromatography.
Experimental Protocol: Sequential Reduction and SPAAC
-
Reduction Step: Dissolve your azide-containing molecule in a suitable buffer. Add the desired concentration of DTT and incubate for the required time to achieve complete reduction.
-
Removal of Reducing Agent: Purify the reduced, azide-containing molecule using a desalting column or spin filtration to remove excess DTT.
-
SPAAC Reaction: To the purified product from step 2, add your strained alkyne partner (e.g., a DBCO or BCN derivative).[14] Allow the reaction to proceed at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical technique such as LC-MS or gel electrophoresis.[3]
Section 3: Purification and Analysis
Question 5: I am having difficulty purifying my 3-ethynylazetidine click product. What are some common strategies?
Purification challenges can arise from unreacted starting materials, byproducts, or the copper catalyst.
-
Removal of Copper: For CuAAC reactions, it is essential to remove the copper catalyst, which can be toxic to cells and interfere with downstream applications. This can be achieved by adding a chelating agent like EDTA to the reaction mixture, followed by extraction or chromatography.[11]
-
Chromatographic Methods: Standard purification techniques like silica gel column chromatography are often effective for small molecules.[1] For larger biomolecules like proteins or oligonucleotides, size-exclusion chromatography or affinity chromatography may be more appropriate.[17][18][19][20]
-
Precipitation: For oligonucleotides, ethanol precipitation can be a convenient method to isolate the product directly from the reaction mixture.[9]
Diagram: General Workflow for a CuAAC Reaction and Purification
Caption: A typical workflow for CuAAC reaction and product purification.
References
- Sharma, N., Sharma, U.K., & Van der Eycken, E.V. (2018). Click Reactions in Organic Synthesis. Wiley.
-
A Recent Concept of Importance: Click Chemistry. ResearchGate. Retrieved from [Link]
-
(PDF) |Review on Click chemistry - ResearchGate. ResearchGate. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Retrieved from [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
Low yields in Click rxn : r/OrganicChemistry - Reddit. Reddit. Retrieved from [Link]
- Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide−Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047.
-
Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - MDPI. MDPI. Retrieved from [Link]
-
Glen Report 23.13 - New Products – Click Chemistry Update. Glen Research. Retrieved from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. Jena Bioscience. Retrieved from [Link]
-
Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions - ChemRxiv. ChemRxiv. Retrieved from [Link]
-
Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Retrieved from [Link]
- Sletten, E. M., & Bertozzi, C. R. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. Topics in Current Chemistry, 374(2), 16.
-
Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab News Center. Berkeley Lab. Retrieved from [Link]
-
[CuBr(PPh3)3] for Azide-Alkyne Cycloaddition Reactions under Strict Click Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Click and Cut: a click chemistry approach to developing oxidative DNA damaging agents. Oxford Academic. Retrieved from [Link]
-
Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - MDPI. MDPI. Retrieved from [Link]
-
Click chemistry reagents - Chemie Brunschwig. Chemie Brunschwig. Retrieved from [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies. Oxford Academic. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. Wikipedia. Retrieved from [Link]
-
Overview Click Chemistry b ackground information - Jena Bioscience. Jena Bioscience. Retrieved from [Link]
-
Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - MDPI. MDPI. Retrieved from [Link]
-
Current trends and challenges in the downstream purification of bispecific antibodies - PMC. National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Design Principles and Solutions to Purification Challenges of Asymmetric Fc-Containing Bispecific Antibodies - ResearchGate. ResearchGate. Retrieved from [Link]
-
Purification of therapeutic & prophylactic mRNA by affinity chromatography - Insights.bio. Insights.bio. Retrieved from [Link]
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- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. Reddit - Please wait for verification [reddit.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 15. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. d-nb.info [d-nb.info]
- 17. Current trends and challenges in the downstream purification of bispecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Current trends and challenges in the downstream purification of bispecific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Conditions for 3-Ethynylazetidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with handling 3-ethynylazetidine. Because the free base of this strained cyclic amine is volatile and prone to polymerization, it is predominantly utilized as a hydrochloride salt or a Boc-protected derivative[1]. This fundamental structural difference dictates your solvent strategy, particularly when deploying this building block in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC) or cross-coupling reactions[2].
System Overview & Workflow
The following decision matrix illustrates the logical workflow for selecting the appropriate solvent system and additives based on the chemical form of your 3-ethynylazetidine starting material.
Logical workflow for optimizing solvent conditions based on 3-ethynylazetidine derivative forms.
Frequently Asked Questions (FAQs)
Q1: Why does 3-Ethynylazetidine HCl exhibit poor solubility in standard cross-coupling solvents like THF or DCM? A1: Mechanistic Causality: The hydrochloride salt of 3-ethynylazetidine possesses a high ionic lattice energy. Low-dielectric aprotic solvents (like THF or DCM) lack the solvating power to disrupt these strong ionic interactions, causing the substrate to remain aggregated as a suspension. If your synthetic step requires organic media (e.g., coupling with highly lipophilic partners), you must perform an in situ free-basing step. By adding a tertiary amine like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et3N), you deprotonate the azetidinium ion. This generates the neutral free base, which is highly soluble in aprotic organics[2].
Q2: How do I select the optimal solvent system for CuAAC using this substrate? A2: Mechanistic Causality: The rate-limiting step of the CuAAC reaction is the formation of the copper(I)-acetylide ternary complex[3]. For the highly polar 3-ethynylazetidine HCl salt, aqueous-organic mixtures (e.g., 1:1 H2O /t-BuOH) or green solvents like glycerol are optimal because they rapidly dissolve the salt[4]. However, to form the copper-acetylide complex, the terminal alkyne proton must be removed. The inherent acidity of the HCl salt will stall this catalytic cycle. Therefore, you must add a basic co-catalyst (like DIPEA) to neutralize the HCl, buffer the system, and stabilize the Cu(I) species in the polar media[5].
Q3: What causes the formation of pyrrolidine byproducts during azetidine reactions, and how can solvent choice mitigate this? A3: Mechanistic Causality: The four-membered azetidine ring is highly strained. Under harsh basic conditions or elevated temperatures, the ring can undergo nucleophilic ring-opening or expansions (e.g., 4-exo-tet to 5-endo-tet pathways), leading to pyrrolidine derivatives[6]. To mitigate this, maintain strict kinetic control. Use high-dilution conditions in your optimized solvent to favor the desired intermolecular reaction over intramolecular degradation, and strictly control reaction temperatures (≤ 20°C)[6].
Troubleshooting Guide: Diagnostics & Resolutions
Issue 1: Catalyst precipitation or stalled CuAAC reactions in aqueous media.
-
Root Cause: In situ generation of Cu(I) from CuSO4 and sodium ascorbate can lead to disproportionation into Cu(0) (visible as a brown/black precipitate) and Cu(II) if the Cu(I) intermediate is not rapidly stabilized by a ligand[4][7]. Furthermore, ascorbate byproducts can cause aggregation in sensitive biological systems[7].
-
Resolution: Implement a self-validating catalyst premix protocol. Always pre-complex CuSO4 with a stabilizing nitrogenous ligand (e.g., THPTA for aqueous systems) before adding the ascorbate reducing agent. Ensure the solvent pH is adjusted to ~7.5-8.5 using DIPEA to accelerate copper-acetylide formation without degrading the azetidine ring[3].
Issue 2: Substrate degradation or poor yields when using the Boc-protected derivative.
-
Root Cause: tert-Butyl 3-ethynylazetidine-1-carboxylate[1] is highly soluble in organic solvents, but the bulky Boc group can sterically hinder the adjacent alkyne if the solvent does not promote an extended molecular conformation.
-
Resolution: Switch from non-polar solvents (like Toluene or pure DCM) to a slightly more polar aprotic solvent like DMF or DMSO. These solvents better solvate the Boc-carbamate dipole, reducing steric clustering around the alkyne handle and improving access for the Cu(I) catalyst.
Quantitative Data: Solvent & Catalyst Optimization
The following table summarizes the quantitative impact of solvent and additive selection on the CuAAC yield of 3-ethynylazetidine HCl, demonstrating the necessity of pH and polarity control.
| Solvent System | Substrate Form | Base / Additive | CuAAC Yield (%) | Mechanistic Observation |
| THF / DCM | HCl Salt | None | < 10% | Substrate remains insoluble; reaction stalls entirely. |
| THF / DCM | HCl Salt | Et3N (1.5 eq) | 75 - 85% | Free base generated in situ; soluble, but requires prolonged reaction times. |
| t-BuOH / H2O (1:1) | HCl Salt | None | 40 - 50% | Substrate is soluble, but acidic pH inhibits copper-acetylide formation. |
| t-BuOH / H2O (1:1) | HCl Salt | DIPEA (2.0 eq) | > 95% | Optimal pH achieved for Cu(I) stabilization and rapid acetylide formation. |
| Glycerol | HCl Salt | DIPEA (2.0 eq) | 90 - 95% | Green solvent alternative; supports high catalyst turnover and stabilizes Cu-nanoparticles. |
Standard Operating Procedure (SOP): In Situ Neutralization & CuAAC
This protocol is designed as a self-validating system. Visual cues at each step confirm the mechanistic success of the operation, ensuring high-fidelity results for 3-ethynylazetidine HCl in an optimized aqueous-organic solvent.
Step 1: Catalyst Pre-complexation (Kinetic Stabilization)
-
Action: In a separate vial, dissolve CuSO4⋅5H2O (5 mol%) and THPTA ligand (10 mol%) in 1.0 mL of degassed H2O .
-
Mechanistic Rationale: Pre-coordinating the copper prevents ascorbate-induced disproportionation[7].
-
Self-Validation: The solution will turn a clear, pale blue. If it turns cloudy, the ligand has not fully complexed; ensure the water is thoroughly degassed.
Step 2: Substrate Solubilization & Neutralization
-
Action: In the main reaction vessel, dissolve 3-ethynylazetidine HCl (1.0 eq) and your target azide (1.0 eq) in a 1:1 mixture of t-BuOH and H2O (0.1 M concentration). Add DIPEA (2.0 eq) dropwise.
-
Mechanistic Rationale: The solvent mixture fully dissolves the polar salt, while DIPEA neutralizes the HCl, generating the reactive free base and establishing the slightly basic pH required for the rate-limiting acetylide formation[3][5].
-
Self-Validation: The reaction mixture should remain completely homogenous and transparent. Any precipitation indicates insufficient solvent polarity (increase the H2O ratio).
Step 3: Reaction Initiation
-
Action: Transfer the Catalyst Premix (from Step 1) into the main reaction vessel. Finally, add a freshly prepared solution of sodium ascorbate (20 mol%) in H2O dropwise.
-
Mechanistic Rationale: Ascorbate reduces Cu(II) to the active Cu(I) species. Adding it last ensures Cu(I) is immediately captured by the alkyne and THPTA ligand.
-
Self-Validation: The solution will briefly flash yellow/orange (confirming the generation of the active Cu(I) species) before settling into a homogeneous light yellow. A brown/black precipitate indicates Cu(0) formation (catalyst death).
Step 4: Monitoring and Isolation
-
Action: Stir at 20°C for 2–4 hours. Do not apply heat, as this risks azetidine ring-opening to pyrrolidine derivatives[6]. Quench by diluting with brine and extracting with EtOAc.
Sources
- 1. 287193-01-5 | tert-butyl 3-ethynylazetidine-1-carboxylate | Alkynyls | Ambeed.com [ambeed.com]
- 2. US20160002248A1 - Gls1 inhibitors for treating disease - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent 3-Ethynylazetidine degradation during synthesis
Initiating Investigation: Alkynes
I'm starting a deep dive into the degradation of 3-ethynylazetidine. My initial focus is on uncovering the typical failure mechanisms and stability issues of strained alkynes. I'm prioritizing factors like pH, temperature, and the impact of catalysts and solvents. I'm using Google searches for this phase.
Expanding Search: Synthetic Routes
I've widened the scope of my investigation. Now, I'm researching established synthetic routes for 3-ethynylazetidine and its derivatives. I'm taking notes on reaction conditions and potential side reactions. I'm also looking into literature concerning purification and storage, as these are critical for degradation prevention.
Developing Technical Support Content
I'm now structuring the technical support content into a logical, Q&A format, building on research findings. I'm crafting a user flow for degradation identification and prevention, and defining essential experimental protocols like purification and stability testing. Quantitative data will be summarized in clear tables, covering storage, reagents, and reaction parameters, and Graphviz diagrams will illustrate degradation pathways, troubleshooting workflows, and experimental setups. My next step will be integrating citations, and then compiling a comprehensive references section.
Technical Support Center: Optimizing Reaction Kinetics for 3-Ethynylazetidine Cycloadditions
Welcome to the Technical Support Center. 3-Ethynylazetidine is a highly valuable strained heterocycle in drug discovery, frequently utilized as a bioisostere. However, incorporating this moiety via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) often results in sluggish kinetics and poor yields.
This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome the unique chemical challenges posed by the azetidine ring.
Part 1: Diagnostic Troubleshooting Workflow
Before modifying your reaction conditions, use the following decision matrix to identify the root cause of your kinetic bottleneck.
Diagnostic workflow for troubleshooting 3-ethynylazetidine CuAAC kinetics.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q1: Why does 3-ethynylazetidine exhibit significantly slower click reaction kinetics compared to standard terminal alkynes? A: The root cause is catalyst poisoning. Unprotected 3-ethynylazetidine contains a basic secondary amine within a strained four-membered ring. This basic nitrogen acts as a competing ligand, strongly coordinating with the Cu(I) active catalyst to form an off-cycle, unreactive Cu(I)-amine chelate[1][2]. This depletes the available Cu(I) needed to form the critical π,σ -bis(copper) acetylide intermediate, which is kinetically required to drive the catalytic cycle forward[1].
Q2: How can I prevent the azetidine ring from poisoning the copper catalyst? A: There are two primary strategies to mitigate this:
-
Chemical Protection: Convert the basic amine into a non-coordinating carbamate. Using tert-butyl 3-ethynylazetidine-1-carboxylate (N-Boc protected) completely eliminates nitrogen chelation, restoring standard terminal alkyne reactivity[3][4].
-
Ligand Acceleration: If the free amine must be retained for downstream biology, use a strongly coordinating, multidentate accelerating ligand. These ligands outcompete the azetidine nitrogen for Cu(I) coordination, stabilizing the active oxidation state and accelerating the cycloaddition[5][6].
Q3: Which accelerating ligand is optimal for 3-ethynylazetidine CuAAC? A: BTTAA is the superior choice. Kinetic studies show BTTAA provides the highest reaction rates for CuAAC, significantly outperforming BTTES, THPTA, and TBTA[5][7]. The bulky tert-butyl groups on BTTAA prevent the formation of unreactive copper acetylide polymers, while its acetate group ensures excellent solubility and optimal electronic properties at physiological pH[7].
Q4: What is the ideal ratio of Copper to Ascorbate to Ligand? A: A robust, self-validating protocol utilizes a Cu(II) : Ligand : Ascorbate ratio of 1 : 2 : 10 . Maintaining an excess of ligand (e.g., 2 equivalents relative to Cu) ensures the metal remains fully complexed, preventing both amine poisoning and disproportionation[8]. The large excess of sodium ascorbate continuously reduces any oxidized Cu(II) back to the active Cu(I) state[8].
Part 3: Quantitative Ligand Performance Data
When selecting a ligand to overcome the steric and electronic hurdles of 3-ethynylazetidine, refer to the performance metrics below.
| Ligand | CuAAC Reaction Kinetics | Water Solubility | Biocompatibility / Toxicity | Optimal Application |
| BTTAA | Very High (>45% yield in 30 min) | Moderate | Very High / Very Low | High-efficiency in vitro / in vivo |
| BTTES | High | High | Very High / Very Low | Biological lysates, living cells |
| THPTA | Moderate (<15% yield in 30 min) | High | Moderate / Moderate | Aqueous synthesis, general bioconjugation |
| TBTA | Low (Slowest among triazoles) | Low | Low / High | Organic synthesis (DMSO/DMF) |
(Data synthesized from comparative kinetic studies of tris(triazolylmethyl)amine-based ligands[5][7][9]).
Part 4: Mechanistic Pathway of Ligand Acceleration
Understanding the competition between your substrate and your catalyst is critical. The diagram below illustrates how accelerating ligands rescue the reaction from amine-induced catalyst death.
Mechanistic pathway of Cu(I) catalyst poisoning vs. ligand acceleration.
Part 5: Step-by-Step Methodologies
Protocol A: High-Kinetics CuAAC of N-Boc-3-Ethynylazetidine (Organic/Aqueous Mix)
Use this protocol when synthesizing intermediates where the azetidine nitrogen can remain protected[3][4].
-
Reagent Preparation: Dissolve tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 eq) and the target azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.
-
Catalyst Premixing (Critical Step): In a separate vial, mix CuSO₄·5H₂O (5 mol%) with THPTA or BTTAA ligand (10 mol%) in water. Causality: Pre-complexation ensures the Cu(I) generated in the next step is immediately protected by the ligand, preventing disproportionation[5][6].
-
Reduction: Add freshly prepared sodium ascorbate (50 mol%) to the catalyst mixture. Self-Validation: The solution will briefly turn brown and then clear/yellow, visually confirming the formation of the active Cu(I)-ligand complex.
-
Cycloaddition: Add the active catalyst complex to the alkyne/azide solution. Stir at room temperature. Because the azetidine nitrogen is Boc-protected, amine poisoning is impossible, and the reaction typically reaches >95% conversion within 1-2 hours[4].
Protocol B: Direct CuAAC of Unprotected 3-Ethynylazetidine (Aqueous Conditions)
Use this protocol when the free azetidine amine is required and protection/deprotection steps are not viable.
-
pH Adjustment (Critical Step): Dissolve 3-ethynylazetidine hydrochloride and the target azide in a buffered aqueous solution adjusted to pH 6.5. Causality: The pKa of azetidine is ~11.2. At pH 6.5, the nitrogen is fully protonated (ammonium), drastically reducing its Lewis basicity and its ability to coordinate with and poison the copper catalyst.
-
Ligand-Catalyst Complex: Mix CuSO₄·5H₂O (10 mol%) with BTTAA (20 mol%) in water[7].
-
Activation: Add sodium ascorbate (100 mol%) to generate the Cu(I)-BTTAA complex.
-
Cycloaddition: Combine the mixtures and stir. Monitor via LC-MS. The strong BTTAA chelation outcompetes any residual unprotonated azetidine, successfully driving the formation of the dinuclear bis(copper) intermediate required to complete the catalytic cycle[1].
References
- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing).
- Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC.
- Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC.
- Optimize Your Copper-Catalyzed Click Chemistry With Accelerating Ligands | Vector Labs.
- Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - MDPI.
- carboxylated | MedChemExpress (MCE) Life Science Reagents.
- Labelling of Small and Biomolecules for Tracking and Monitoring - University of Bath.
- Isolation of bis(copper) key intermediates in Cu-catalyzed azide-alkyne "click reaction" - ResearchGate.
- Site-Selective Copper-Catalyzed Amination and Azidation of Arenes and Heteroarenes via Deprotonative Zincation | Journal of the American Chemical Society.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Purification Strategies for 3-Ethynylazetidine Mixtures
Welcome to the Technical Support Center for the chromatographic purification of 3-ethynylazetidine and its derivatives. Purifying small, highly polar, basic heterocycles presents unique challenges in organic synthesis. 3-Ethynylazetidine combines a basic secondary amine, a terminal alkyne, and a low molecular weight into a single framework. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield isolations.
Core Chromatographic Challenges & Causality
To successfully purify 3-ethynylazetidine mixtures, researchers must navigate three primary physiochemical hurdles:
-
Irreversible Adsorption & Peak Tailing: Standard silica gel ( SiO2 ) is intrinsically acidic due to surface silanol (-OH) groups. The basic secondary amine of the azetidine ring acts as a strong hydrogen-bond acceptor and Brønsted base, leading to severe peak tailing or irreversible retention on bare silica[1].
-
Lack of UV Chromophore: Neither the azetidine ring nor the terminal alkyne possesses an extended conjugated π -system. Consequently, the molecule does not absorb significantly at the standard 254 nm wavelength used by most UV detectors, rendering standard fraction collection blind[2].
-
High Volatility: The free base of 3-ethynylazetidine has a low molecular weight (~81 g/mol ) and high vapor pressure. If fractions are concentrated under high vacuum or elevated temperatures, the product will co-evaporate with the solvent.
Troubleshooting Guide & FAQs
Q1: My 3-ethynylazetidine mixture streaks down the entire TLC plate, and I cannot get a distinct spot. How do I resolve this? A1: Streaking is a direct consequence of the basic azetidine nitrogen interacting with the acidic silanol groups on the silica surface[1]. To resolve this, you must neutralize the stationary phase. Solution: Add 1% to 5% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., Dichloromethane/Methanol/TEA 90:9:1). TEA acts as a sacrificial base, competitively binding to the silanol sites and allowing your product to elute as a tight band[1]. For highly sensitive mixtures, abandoning bare silica for an amine-functionalized silica (e.g., KP-NH) eliminates these secondary interactions entirely[1].
Q2: I am running a column, but my UV detector shows a flat baseline. How can I track the elution of my product? A2: Because 3-ethynylazetidine lacks a UV-active chromophore, you must rely on chemical derivatization (TLC staining) or alternative detectors (ELSD, CAD, or MS). Solution: Spot your fractions on a TLC plate and use specific chemical stains. For the free secondary amine, use a Ninhydrin stain ; it reacts specifically with primary and secondary amines to form a distinct pink/purple complex upon heating[2]. If you are purifying an N-protected derivative (e.g., N-Boc-3-ethynylazetidine), use a Potassium Permanganate ( KMnO4 ) stain . The KMnO4 rapidly oxidizes the terminal alkyne, reducing Mn(VII) to Mn(IV) and leaving a bright yellow/brown spot on a purple background[2].
Q3: I successfully separated the free base, but my isolated yield is extremely low after rotary evaporation. Where did my product go? A3: You likely lost your product to evaporation. Small free-base amines are highly volatile. Solution: Never concentrate the free base under high vacuum. Instead, convert the volatile free amine into its non-volatile hydrochloride (HCl) salt before solvent removal. Add a slight stoichiometric excess of ethereal HCl to your pooled fractions; the resulting salt can be safely concentrated and dried under a vacuum[3].
Experimental Protocols
Protocol A: TLC Visualization and Mobile Phase Optimization
This self-validating protocol ensures your solvent system is optimized before committing to a large-scale column.
-
Preparation: Prepare three different TLC solvent chambers:
-
Chamber 1: 100% Ethyl Acetate (Baseline control).
-
Chamber 2: Dichloromethane / Methanol (90:10).
-
Chamber 3: Dichloromethane / Methanol / Triethylamine (89:10:1).
-
-
Spotting & Development: Spot the crude 3-ethynylazetidine mixture onto three silica gel 60 F254 plates. Develop one plate in each chamber.
-
Staining: Remove the plates, mark the solvent front, and let the plates dry completely in a fume hood to remove all traces of TEA (TEA will cause a false positive with Ninhydrin).
-
Visualization: Dip the plates in Ninhydrin solution (for free base) or KMnO4 solution (for N-Boc protected)[2]. Heat the plates gently with a heat gun until spots appear.
-
Validation: Select the solvent system that provides an Rf value between 0.2 and 0.4 with a tight, circular spot (typically Chamber 3)[1].
Protocol B: Flash Column Chromatography of N-Boc-3-Ethynylazetidine
Standard purification for the protected intermediate.
-
Column Packing: Dry-pack a flash column with standard silica gel (200-300 mesh). Since the amine is Boc-protected, TEA modification is generally unnecessary, and a standard Hexane/Ethyl Acetate gradient can be used[4].
-
Loading: Dissolve the crude N-Boc-3-ethynylazetidine in a minimum volume of Dichloromethane and apply it evenly to the top of the silica bed.
-
Elution: Elute using a gradient of 0% to 100% Ethyl Acetate in Hexanes[4]. Collect small fractions (e.g., 15 mL).
-
Monitoring: Since the Boc-protected compound is UV-inactive, spot every third fraction on a TLC plate and stain with KMnO4 to locate the alkyne-containing product[2].
-
Isolation: Pool the fractions containing the pure product and concentrate under reduced pressure at 30°C to afford the product as a colorless oil[4].
Data Presentation
Table 1: Mobile Phase Optimization for Azetidine Derivatives
| Compound State | Stationary Phase | Recommended Mobile Phase | Additive | Expected Issue Addressed |
| Free Base | Bare Silica Gel | DCM / MeOH (90:10) | 1-2% Triethylamine (TEA) | Neutralizes acidic silanols; prevents tailing. |
| Free Base | Amine-Modified Silica | Hexane / Ethyl Acetate | None | Eliminates need for TEA; simplifies workup. |
| N-Boc Protected | Bare Silica Gel | Hexane / Ethyl Acetate | None | Standard phase; amine is sterically shielded. |
Table 2: TLC Stain Efficacy
| Stain Type | Target Functional Group | Visual Result | Best Used For |
| Ninhydrin | Primary & Secondary Amines | Pink/Purple spot | 3-Ethynylazetidine (Free Base) |
| KMnO4 | Oxidizable groups (Alkynes) | Yellow/Brown spot on Purple | N-Boc-3-Ethynylazetidine |
| PMA | General organic compounds | Dark Green/Blue spot | Broad impurity profiling |
Workflow Diagrams
Troubleshooting workflow for peak tailing in basic heterocycles.
Post-purification isolation strategy to prevent volatile product loss.
References
-
A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 3-Ethynylazetidine Conjugations
Welcome to the Advanced Applications Support Center. 3-Ethynylazetidine is a highly valuable, strained four-membered heterocycle used extensively in drug discovery for synthesizing Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and macrocyclic peptides[1]. However, its compact structure and the proximity of N-protecting groups often result in severe steric hindrance during conjugation reactions, particularly in Copper-Catalyzed Azide-Alkyne Cycloadditions (CuAAC)[2].
This guide provides troubleshooting strategies, mechanistic insights, and self-validating protocols designed for researchers and drug development professionals to overcome these specific steric barriers.
Workflow: Conjugation Decision Matrix
Fig 1. Decision matrix for overcoming steric hindrance in 3-ethynylazetidine conjugations.
FAQ Section 1: Mechanistic & Structural Challenges
Q: Why does 3-ethynylazetidine fail to conjugate under standard click conditions when linear alkynes succeed? A: The issue is fundamentally geometric. In 3-ethynylazetidine, the terminal alkyne is directly attached to a rigid, strained four-membered ring. When the azetidine nitrogen is protected (e.g., 1-Boc-3-ethynylazetidine), the bulky tert-butyloxycarbonyl group creates a steric "umbrella" over the alkyne. During the CuAAC catalytic cycle, the formation of the bimetallic copper-acetylide intermediate requires the azide to approach closely[3]. If the azide is also sterically demanding, the transition state energy for the metallacycle formation becomes prohibitively high, stalling the reaction[2][3].
Q: How do I know if my conjugation failure is due to steric hindrance or catalyst deactivation? A: This can be diagnosed visually and kinetically. Catalyst deactivation (oxidation of Cu(I) to Cu(II)) is indicated by the reaction mixture turning blue or green. If your solution remains colorless or pale yellow—indicating active Cu(I) is present—but LC-MS shows no product formation after 12 hours, the failure is almost certainly due to steric hindrance preventing the cycloaddition step[2].
Fig 2. CuAAC catalytic cycle highlighting steric clash points with 3-ethynylazetidine.
FAQ Section 2: Optimization Strategies & Quantitative Data
Q: What is the most effective ligand system for highly hindered azetidine alkynes? A: Standard ligands like THPTA are excellent for primary alkynes, but their bulky coordination sphere can exacerbate steric clashes in hindered systems. Switching to N-heterocyclic carbene (NHC) copper complexes, such as CuCl(TPh), provides a highly active, low-coordinate Cu(I) species that dramatically accelerates the cycloaddition of sterically hindered substrates[4]. Alternatively, mechanochemical approaches (ball-milling with copper beads) provide the kinetic energy necessary to force the cycloaddition without solvent[5].
Table 1: Quantitative Comparison of CuAAC Conditions for Hindered Alkynes
| Ligand / Catalyst System | Mechanism of Action | Efficacy for Hindered Azetidines | Typical Yield | Reaction Time |
| CuSO₄ + THPTA | Standard aqueous Cu(I) stabilization | Low | < 20% | 24 h |
| CuSO₄ + BTTAA | Enhanced stabilization, reduced steric bulk | Moderate | 45–60% | 24 h |
| CuCl(TPh) (NHC Complex) | Low-coordinate, highly active Cu(I) species[4] | High | > 85% | 1–3 h |
| Cu Beads (Mechanochemical) | Kinetic energy overcomes activation barriers[5] | High | > 90% | 1 h |
FAQ Section 3: Alternative Structural Approaches
Q: If CuAAC fails even with advanced ligands, what are my structural alternatives? A: The most reliable workaround is pre-conjugation deprotection. Removing the bulky N-Boc or N-Cbz group from the azetidine prior to the click reaction drastically reduces the steric bulk around the alkyne. Post-cyclization, the azetidine nitrogen can be functionalized or left as a secondary amine, a strategy that has been successfully demonstrated in the synthesis of azetidine-containing macrocyclic peptides[1].
Self-Validating Experimental Protocol
Optimized CuAAC Protocol for N-Protected 3-Ethynylazetidines using NHC-Cu Catalysis
This protocol utilizes CuCl(TPh) to overcome the steric barrier of 1-Boc-3-ethynylazetidine conjugations. It is designed as a self-validating system to ensure experimental integrity at every step.
Step 1: Degassing and Solvent Preparation
-
Action: In a Schlenk flask, dissolve 1-Boc-3-ethynylazetidine (1.0 eq) and the target azide (1.2 eq) in anhydrous, degassed THF (0.2 M). Sparge the solution with Argon for 15 minutes.
-
Causality & Validation: Oxygen rapidly oxidizes the active Cu(I) species to inactive Cu(II). Self-Validation Check: If the solvent mixture introduces bubbles upon gentle warming, degassing is incomplete. A properly degassed solution will remain stable, preventing premature catalyst death.
Step 2: Catalyst Addition
-
Action: Under a positive flow of Argon, add CuCl(TPh) (5 mol%) to the reaction mixture.
-
Causality & Validation: NHC-Cu complexes are highly sensitive but provide the low-coordinate environment necessary for hindered alkynes[4]. Self-Validation Check: The solution should remain pale yellow or colorless. If the solution turns green or blue, atmospheric oxygen has compromised the catalyst. (If this occurs, add 10 mol% sodium ascorbate to reduce Cu(II) back to Cu(I) until the solution returns to pale yellow).
Step 3: Thermal Activation
-
Action: Seal the flask and heat the reaction to 60 °C for 2 hours.
-
Causality & Validation: Elevated temperature provides the thermodynamic push required to overcome the high transition state energy of the sterically crowded bimetallic metallacycle. Self-Validation Check: Monitor via LC-MS at the 1-hour mark. The presence of the 1,4-disubstituted triazole mass without the formation of alkyne homocoupling byproducts (Glaser coupling) confirms that the Cu(I) state is properly maintained and the cycloaddition is proceeding selectively.
Step 4: Quenching and Copper Removal
-
Action: Cool to room temperature and quench the reaction by adding an equal volume of saturated aqueous NH₄Cl containing 10% EDTA. Stir vigorously for 30 minutes.
-
Causality & Validation: EDTA chelates the copper, pulling it into the aqueous layer and preventing heavy-metal contamination of your final API or biological probe. Self-Validation Check: The aqueous layer will turn deep blue (indicating successful chelation of oxidized copper), while the organic layer containing your conjugated azetidine product should remain clear.
References
- Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
- Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads | PMC - NIH.
- Copper(I)
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides | PMC - NIH.
- Cu(I)
Sources
- 1. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanochemical Approach towards Multi-Functionalized 1,2,3-Triazoles and Anti-Seizure Drug Rufinamide Analogs Using Copper Beads - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Optimization for 3-Ethynylazetidine Click Chemistry
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a specialized focus on the use of 3-ethynylazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your reactions, troubleshooting common issues, and ensuring the scientific integrity of your results.
The 3-ethynylazetidine moiety is a valuable building block in medicinal chemistry, offering a strained, polar, three-dimensional scaffold. However, the presence of the basic azetidine nitrogen introduces specific challenges and considerations for the copper-catalyzed click reaction. This guide will address these unique aspects, providing a framework for rational catalyst system selection and reaction optimization.
Fundamentals of the CuAAC Reaction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] The reaction's success hinges on the catalytic activity of the Copper(I) oxidation state.[4][5]
The catalytic cycle, illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with an azide.[6] This process is significantly faster than the uncatalyzed thermal reaction and offers excellent functional group tolerance and reaction conditions, often proceeding readily in aqueous environments.[3][7]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of 3-ethynylazetidine in CuAAC reactions.
Q1: What is the role of each component in a typical CuAAC reaction? A1:
-
Azide and Alkyne (3-Ethynylazetidine): These are the substrates that form the 1,2,3-triazole ring.[4]
-
Copper(I) Catalyst: The active catalytic species. It is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[1][4] The Cu(I) ion forms an acetylide intermediate with the alkyne, activating it for reaction with the azide.[6]
-
Reducing Agent: Typically, sodium ascorbate is used to reduce the Cu(II) precursor to the active Cu(I) catalyst and maintain a reducing environment to prevent its re-oxidation.[4][8] A freshly prepared solution is critical for optimal performance.[4]
-
Ligand: Copper-stabilizing ligands are crucial. They protect the Cu(I) catalyst from oxidation and disproportionation, can accelerate the reaction, and reduce the generation of damaging reactive oxygen species (ROS).[4][6][9][10]
Q2: How might the azetidine nitrogen in 3-ethynylazetidine affect the reaction? A2: The basic nitrogen of the azetidine ring can act as a competing ligand for the copper(I) catalyst. This potential chelation can sequester the catalyst, reducing its availability for the catalytic cycle and potentially slowing down or inhibiting the reaction. This makes the choice of an external, strongly-coordinating ligand particularly important to outcompete the substrate's own coordinating properties.
Q3: Which copper source is recommended for reactions with 3-ethynylazetidine? A3: The most convenient and widely used system is a combination of Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[1][2] This in situ generation of Cu(I) is generally robust and avoids handling potentially unstable Cu(I) salts.[1] While direct Cu(I) sources like CuI or CuBr can be used, they are more prone to oxidation.[2][11]
Q4: What is the best ligand for CuAAC with 3-ethynylazetidine? A4: The choice of ligand is critical. Given the aqueous solubility of many azetidine derivatives, a water-soluble ligand is often preferred.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is an excellent starting point. It is highly water-soluble, stabilizes Cu(I) effectively, and helps protect sensitive substrates from oxidative damage.[8][11][12][13]
-
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): This is a newer generation ligand that can dramatically accelerate the reaction and exhibits very low cytotoxicity, making it ideal for bioconjugation contexts.[13][14]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): This ligand is highly effective but is not water-soluble, making it suitable for reactions in organic solvents or aqueous/organic mixtures.[11][13]
A ligand screening is often the best approach to find the optimal choice for your specific azide substrate.
Q5: What are the most common side reactions and how can they be minimized? A5: The primary side reaction is the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne.[4][15] This is promoted by the presence of oxygen and Cu(II). To minimize this:
-
Maintain Anaerobic Conditions: Degas all solvents and solutions (e.g., by bubbling with argon or nitrogen) and run the reaction under an inert atmosphere.[4][8] Capping the reaction vessel is a useful minimum precaution.[8][12]
-
Use a Fresh Reducing Agent: Ensure a sufficient excess of a freshly prepared sodium ascorbate solution to maintain copper in the active Cu(I) state.[4]
-
Employ a Stabilizing Ligand: Ligands like THPTA protect the Cu(I) catalyst from oxidation.[4]
Troubleshooting Guide
Even a robust reaction like CuAAC can encounter issues. This guide provides a systematic approach to troubleshooting common problems.
Caption: A troubleshooting workflow for low-yield CuAAC reactions.
Problem: Low to No Product Formation
Potential Cause 1: Inactive Copper Catalyst The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[16] The reducing agent may also have degraded.
-
Solution:
-
Prepare Fresh Sodium Ascorbate: Always use a freshly prepared solution of sodium ascorbate in deoxygenated water.[4]
-
Deoxygenate Rigorously: Sparge all buffers and solvent mixtures with an inert gas (argon or nitrogen) for 15-20 minutes before use.[4][16]
-
Work Under Inert Atmosphere: Conduct the reaction in a vessel that can be sealed under a positive pressure of nitrogen or argon.[16]
-
Use a Stabilizing Ligand: A ligand like THPTA is essential to protect the Cu(I) from oxidation.[11][16] Consider increasing the ligand-to-copper ratio (e.g., from 2:1 to 5:1).[4][8]
-
Potential Cause 2: Catalyst Inhibition by Azetidine The nitrogen atom of the 3-ethynylazetidine substrate may be coordinating to the copper catalyst, effectively inhibiting it.
-
Solution:
-
Increase Ligand Concentration: Use a higher ratio of the external, accelerating ligand (e.g., THPTA) to copper. A ratio of 5:1 is often recommended in bioconjugation to protect against side reactions and should be effective here.[4][8][12] This ensures the external ligand preferentially occupies copper's coordination sites.
-
Screen Different Ligands: Some ligands have higher binding affinities for copper(I). Screening ligands like THPTA, BTTAA, and others may identify one that is less susceptible to displacement or competition from the azetidine substrate.[14]
-
Potential Cause 3: Poor Reagent Quality or Incorrect Stoichiometry Impurities in the azide or alkyne starting materials can interfere with the reaction.[4] Azides, in particular, can be unstable.[16]
-
Solution:
Problem: Significant Alkyne Homocoupling (Glaser Coupling) Observed
Potential Cause: Presence of Oxygen and/or Insufficient Reducing Agent This side reaction is explicitly promoted by oxygen and results in the formation of a diyne from two molecules of 3-ethynylazetidine.[4][15]
-
Solution:
-
Improve Anaerobic Conditions: This is the most critical factor. Ensure all solutions are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[4][8]
-
Increase Reducing Agent: Increase the concentration of fresh sodium ascorbate to ensure the copper catalyst is rapidly reduced to and maintained as Cu(I).[4]
-
Order of Addition: Premix the CuSO₄ and ligand before adding them to the alkyne/azide solution. The final addition should be the sodium ascorbate to initiate the reaction.[9] This prevents exposure of the alkyne to Cu(II) before the reducing environment is established.
-
Problem: Reaction is Slow or Stalls
Potential Cause 1: Steric Hindrance If the azide partner is particularly bulky, it can slow the reaction rate.[5][17]
-
Solution:
-
Increase Temperature: Gently warming the reaction (e.g., to 35-50 °C) can often overcome the activation energy barrier.[5][12][17]
-
Prolong Reaction Time: Simply allowing the reaction to proceed for a longer period (e.g., 12-24 hours) may be sufficient.[5]
-
Increase Catalyst Loading: Increasing the catalyst concentration (e.g., from 1 mol% to 5 mol%) can improve the rate. Ensure the ligand concentration is increased proportionally.[17]
-
Potential Cause 2: Sub-optimal Solvent or pH The solubility of reactants and the stability of the catalytic complex are highly dependent on the reaction medium.
-
Solution:
-
Add a Co-solvent: If reactants have poor aqueous solubility, adding a co-solvent like DMSO or t-BuOH (up to 30-50%) can dramatically improve the reaction.[12]
-
Check the Buffer: Avoid Tris buffers, as they can chelate copper and slow the reaction.[8][9][12] Phosphate, HEPES, or acetate buffers are generally compatible.[8][9] The optimal pH is typically around 7.[12]
-
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for CuAAC with 3-Ethynylazetidine
| Parameter | Recommended Value | Rationale & Notes |
| Copper Source | CuSO₄·5H₂O | Inexpensive, stable, and effective when used with a reducing agent.[2] |
| Reducing Agent | Sodium Ascorbate | The most common and effective reducing agent for generating Cu(I) in situ.[8][9] Always prepare fresh. |
| Ligand (Aqueous) | THPTA | Excellent water solubility, stabilizes Cu(I), and protects sensitive substrates.[11][13][18] |
| Ligand (Organic) | TBTA | For reactions in organic solvents like DMF, THF, or CH₂Cl₂.[11][13] |
| Cu:Ligand Ratio | 1:2 to 1:5 | A 1:5 ratio is recommended to counteract potential chelation by the azetidine and minimize side reactions.[4][8] |
| Catalyst Loading | 1-5 mol% Cu | Start with 1-2 mol% and increase if the reaction is slow. |
| Solvent | H₂O/t-BuOH (1:1), H₂O/DMSO, or DMF | Choice depends on substrate solubility. Water is an excellent solvent for CuAAC.[6][19] |
| Temperature | Room Temperature (20-25 °C) | A good starting point. Increase to 35-50 °C for slow reactions.[2] |
Protocol 1: General Procedure for CuAAC with 3-Ethynylazetidine
This protocol is a robust starting point for a small-scale reaction in an aqueous/organic mixture.
Materials:
-
Azide substrate
-
3-Ethynylazetidine (or its salt)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), 10 mM stock in deoxygenated water
-
THPTA, 50 mM stock in deoxygenated water[4]
-
Sodium Ascorbate, 100 mM stock in deoxygenated water (prepare fresh)[4]
-
Solvent: Deoxygenated 1:1 mixture of t-Butanol and water
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq) and 3-ethynylazetidine (1.0-1.1 eq) in the t-BuOH/water solvent.
-
In a separate microcentrifuge tube, prepare the catalyst premix: Add the THPTA stock solution (e.g., for a final concentration of 500 µM) to the CuSO₄ stock solution (e.g., for a final concentration of 100 µM). This corresponds to a 5:1 ligand-to-copper ratio. Let this mixture stand for 2-3 minutes.[4]
-
Add the catalyst-ligand premix to the reaction vial containing the azide and alkyne.
-
Sparge the reaction mixture with argon or nitrogen for 5 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., for a final concentration of 2-5 mM).[4]
-
Seal the vial under a positive pressure of inert gas and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate). To remove residual copper, the combined organic layers can be washed with a solution of EDTA.[12] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[4]
Protocol 2: Screening Copper Ligands for an Optimized Reaction
This workflow allows for the parallel screening of different ligands to identify the optimal catalyst system for your specific substrates.
Procedure:
-
Set up four identical reaction vials (Vial A, B, C, D).
-
In each vial, add your azide (1.0 eq), 3-ethynylazetidine (1.1 eq), and the chosen solvent system.
-
Prepare four separate catalyst premixes using CuSO₄ and four different ligands (e.g., A: THPTA, B: BTTAA, C: TBTA, D: No Ligand Control) at a consistent copper-to-ligand ratio (e.g., 1:2).
-
Add the corresponding catalyst premix to each vial.
-
Degas all vials and initiate the reactions simultaneously by adding fresh sodium ascorbate solution.
-
Seal all vials and stir under identical conditions (temperature, stir rate).
-
Monitor the reactions at set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) by taking small aliquots for LC-MS analysis to compare the rate of product formation. This will reveal which ligand provides the fastest and cleanest conversion.
References
-
Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC. (n.d.). Retrieved April 7, 2026, from [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. (2011). Retrieved April 7, 2026, from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. (n.d.). Retrieved April 7, 2026, from [Link]
-
Effect of Solvent on Copper-Catalyzed Azide− Alkyne Cycloaddition Reaction a - ResearchGate. (n.d.). Retrieved April 7, 2026, from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Retrieved April 7, 2026, from [Link]
-
Solvent Effect on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Synthesis of Novel Triazolyl Substituted Quinolines as Potential Anticancer Agents - PubMed. (2012). Retrieved April 7, 2026, from [Link]
-
Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - RSC Publishing. (n.d.). Retrieved April 7, 2026, from [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - Jena Bioscience. (2009). Retrieved April 7, 2026, from [Link]
-
Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions - Beilstein Journals. (2025). Retrieved April 7, 2026, from [Link]
-
Sulfated Ligands for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition - PMC - NIH. (n.d.). Retrieved April 7, 2026, from [Link]
-
Glen Report 23.13 - New Products – Click Chemistry Update. (n.d.). Retrieved April 7, 2026, from [Link]
-
Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition - ResearchGate. (2026). Retrieved April 7, 2026, from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved April 7, 2026, from [Link]
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions - MDPI. (2022). Retrieved April 7, 2026, from [Link]
-
Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC. (n.d.). Retrieved April 7, 2026, from [Link]
-
Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? | ResearchGate. (2020). Retrieved April 7, 2026, from [Link]
-
Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved April 7, 2026, from [Link]
-
Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids | ResearchGate. (2025). Retrieved April 7, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. (n.d.). Retrieved April 7, 2026, from [Link]
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing). (2010). Retrieved April 7, 2026, from [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC. (n.d.). Retrieved April 7, 2026, from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Retrieved April 7, 2026, from [Link]
-
Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media - MDPI. (2020). Retrieved April 7, 2026, from [Link]
-
Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex - MDPI. (n.d.). Retrieved April 7, 2026, from [Link]
-
Glen Report 22.12 - The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). (n.d.). Retrieved April 7, 2026, from [Link]
Sources
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. researchgate.net [researchgate.net]
Strategic Implementation of 3-Ethynylazetidine vs. 3-Ethynylpyrrolidine in sp³-Rich Drug Design
A Comparative Guide for Medicinal Chemists and Drug Development Professionals
The shift toward sp³-rich, three-dimensional scaffolds in medicinal chemistry has fundamentally transformed fragment-based drug discovery (FBDD). By escaping the "flatland" of planar aromatic rings, researchers can improve target specificity, reduce off-target toxicity, and optimize pharmacokinetic profiles[1]. Two highly valuable building blocks in this modern paradigm are 3-ethynylazetidine and 3-ethynylpyrrolidine .
Both molecules feature a saturated nitrogen heterocycle coupled with a terminal alkyne, providing an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry[2][3]. However, the choice between the four-membered azetidine ring and the five-membered pyrrolidine ring profoundly impacts the physicochemical properties, spatial trajectory, and ultimate success of the resulting drug candidate[4][5]. This guide provides an objective, data-driven comparison of these two scaffolds.
Physicochemical Profiling: The Causality of Ring Size
The fundamental differences between azetidine and pyrrolidine stem from their ring size, which dictates basicity (pKa), lipophilicity (LogP), and conformational flexibility[4][6][7]. Understanding the causality behind these properties is critical for rational drug design.
-
Basicity (pKa): Pyrrolidine is a strong secondary amine (conjugate acid pKa ~11.27)[5]. In contrast, azetidine is notably less basic. Causality: The acute bond angles in the highly strained four-membered azetidine ring force the carbon atoms to adopt higher s-character in their hybrid orbitals. This increased electronegativity exerts a strong inductive electron-withdrawing effect on the nitrogen lone pair, reducing its affinity for protons[4][5].
-
Lipophilicity (LogP): Azetidine is significantly more polar and less lipophilic than pyrrolidine[4]. Causality: Removing one methylene group decreases the hydrophobic surface area. This can be strategically leveraged to lower a lead compound's overall LogP, thereby improving aqueous solubility and reducing non-specific protein binding[1].
-
Conformational Flexibility: Pyrrolidine readily interconverts between flexible envelope and twist conformations, allowing it to adapt dynamically to binding pockets[5]. Azetidine is highly rigid. Causality: The rigidity of the four-membered ring pre-organizes the spatial orientation (exit vectors) of the ethynyl group. This decreases the entropic penalty upon binding, often leading to higher target affinity if the spatial fit is optimal[1].
Table 1: Comparative Physicochemical Data (Representative Core Scaffolds)
| Property | 3-Ethynylazetidine | 3-Ethynylpyrrolidine | Drug Design Implication |
| Ring Size | 4-membered | 5-membered | Impacts steric bulk and exit vectors. |
| Relative Basicity (pKa) | Lower (~10.4) | Higher (~11.27) | Azetidine is less ionized at physiological pH, potentially improving passive membrane permeability[4][7]. |
| Lipophilicity (LogP) | Lower (More polar) | Higher (More lipophilic) | Azetidine improves solubility; Pyrrolidine enhances hydrophobic pocket engagement[4][5]. |
| Conformational State | Rigid (Puckered) | Flexible (Envelope/Twist) | Azetidine minimizes entropic penalty; Pyrrolidine maximizes induced fit[1][5]. |
| CuAAC Reactivity | Excellent | Excellent | Both serve as robust bioorthogonal click handles for triazole formation[8][9]. |
Structural & Mechanistic Workflow
The terminal alkyne on both scaffolds is primarily utilized for CuAAC click chemistry. This reaction is highly bioorthogonal, proceeding rapidly to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The resulting triazole acts as a rigid, metabolically stable bioisostere for amide bonds, enhancing the three-dimensionality of the hybrid molecule[2][3][8].
Caption: Workflow for selecting sp3-rich ethynyl scaffolds and their integration via CuAAC click chemistry.
Self-Validating Experimental Methodologies
To effectively utilize these scaffolds, rigorous physicochemical characterization and synthetic validation are required. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Potentiometric Titration for pKa Determination
Purpose: To empirically determine the pKa of the functionalized azetidine or pyrrolidine core to predict its ionization state at physiological pH (7.4)[4][7]. Self-Validation Mechanism: The system is self-validating because the first derivative of the titration curve mathematically identifies the equivalence point, ensuring the calculated half-equivalence point (where pH = pKa) is absolute and independent of operator bias.
Step-by-Step Methodology:
-
Prepare a 1.0 mM solution of the target compound (e.g., 3-ethynylazetidine, post-deprotection) in a standardized 0.15 M KCl aqueous solution to maintain constant ionic strength.
-
Acidify the solution to pH 2.0 using 0.1 M HCl to fully protonate the basic amine.
-
Titrate the solution continuously with standardized 0.1 M NaOH using an automated potentiometric titrator equipped with a calibrated glass pH electrode[4].
-
Record the pH after each 0.01 mL addition of titrant.
-
Plot the titration curve (pH vs. Volume of NaOH) and calculate the first derivative ( dpH/dV ) to locate the exact equivalence point.
-
Extract the pKa value at exactly half the volume of the equivalence point.
Protocol 2: CuAAC "Click" Conjugation of the Ethynyl Scaffold
Purpose: To couple the 3-ethynyl scaffold to an azide-functionalized pharmacophore to generate a triazole-linked hybrid[2][3][8]. Self-Validation Mechanism: Copper(I) catalysis exclusively yields the 1,4-disubstituted triazole. The protocol is self-validating through LC-MS tracking: the exact mass shift corresponding to the cycloaddition confirms product formation without side-reactions.
Step-by-Step Methodology:
-
Dissolve 1.0 eq of the ethynyl scaffold (e.g., 1-Boc-3-ethynylpyrrolidine) and 1.0 eq of the target azide in a 1:1 mixture of tert-butanol and water to achieve a 0.1 M concentration.
-
Add 0.1 eq of Copper(II) sulfate pentahydrate ( CuSO4⋅5H2O ).
-
Add 0.2 eq of Sodium Ascorbate (freshly prepared in water). Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalytic species in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling)[2][9].
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor reaction progression via LC-MS. The disappearance of the starting alkyne mass and the emergence of a new peak with an [M+H]+ mass equal to the sum of the alkyne and azide masses validates the cycloaddition.
-
Purify the resulting triazole via reverse-phase preparative HPLC.
Case Studies: Strategic Scaffold Selection
-
When to choose 3-Ethynylazetidine: If a lead compound suffers from poor aqueous solubility or high metabolic clearance due to excessive lipophilicity, swapping a pyrrolidine ring for an azetidine ring reduces the LogP and molecular weight while maintaining the basic amine necessary for salt-bridge interactions[1][4]. The rigidity of azetidine also makes it ideal for FBDD, where precise vector alignment is required to minimize the entropic penalty of binding[1].
-
When to choose 3-Ethynylpyrrolidine: If the target binding pocket requires the ligand to adopt a specific induced-fit conformation, the flexibility of the pyrrolidine ring is advantageous[5]. Furthermore, if a slightly higher basicity is required to strengthen a critical hydrogen bond with an acidic residue (e.g., Asp or Glu) in the target protein, pyrrolidine's higher pKa ensures a greater fraction of the drug is protonated at physiological pH[7].
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. evitachem.com [evitachem.com]
- 9. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - KR [thermofisher.com]
Comparing 3-Ethynylazetidine and propargylamine reactivity
The transition from flexible linkers to conformationally restricted scaffolds represents a major paradigm shift in modern drug discovery and bioconjugation. As a Senior Application Scientist, I frequently evaluate bifunctional building blocks for the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted therapeutics.
For years, propargylamine has served as the gold standard for introducing terminal alkynes via primary amine functionalization. However, the emergence of sp³-rich, strained heterocycles has elevated 3-ethynylazetidine as a privileged motif in medicinal chemistry[1]. This guide objectively compares the structural dynamics, reactivity profiles, and experimental handling of these two alkynyl-amines to help you select the optimal vector for your synthetic workflows.
Structural and Electronic Dynamics
The reactivity and biological performance of an amine-alkyne building block are fundamentally governed by its steric environment and electronic distribution.
Propargylamine: Propargylamine features an unhindered primary amine and a highly flexible methylene spacer. While this lack of steric hindrance ensures rapid kinetics during nucleophilic attacks, the high degree of rotational freedom incurs a significant entropic penalty upon target binding. Furthermore, primary amines are highly susceptible to rapid oxidative deamination by monoamine oxidases (MAOs) in vivo, presenting a metabolic liability.
3-Ethynylazetidine: By contrast, 3-ethynylazetidine incorporates a secondary amine embedded within a four-membered heterocycle. The azetidine ring possesses a considerable ring strain of approximately 25.4 kcal/mol[2]. This immense strain forces the nitrogen lone pair into a more s-character-rich orbital, maintaining high nucleophilicity despite the steric bulk of the ring.
Crucially, the rigid geometry of the azetidine ring acts as a precise spatial vector. This is critical in PROTAC linker design, where controlling the distance and orientation between the target protein ligand and the E3 ubiquitin ligase ligand is paramount for ternary complex formation[3]. Additionally, unlike flexible linear amines, spirocyclic and strained azetidines are poorly recognized by degradation enzymes, significantly mitigating early drug clearance and improving pharmacokinetic stability[4].
Structural and reactivity divergence between propargylamine and 3-ethynylazetidine.
Comparative Data Summary
To guide your scaffold selection, the following table summarizes the quantitative and qualitative differences between the two molecules.
| Property | Propargylamine | 3-Ethynylazetidine |
| Amine Classification | Primary | Secondary (Cyclic) |
| Ring Strain | N/A (Linear) | ~25.4 kcal/mol |
| Metabolic Stability | Low (Prone to MAO oxidation) | High (Resistant to enzymatic degradation) |
| Conformational Rigidity | Low (Highly flexible) | High (Rigid spatial vector) |
| Over-alkylation Risk | High (Can form tertiary/quaternary amines) | None (Selectively forms tertiary amine) |
| Primary Applications | General bioconjugation, basic click chemistry | PROTACs, ADCs, CNS modulators, stable linkers |
Reactivity Profiles & Causality
Amidation and N-Alkylation
Propargylamine reacts vigorously with activated esters (e.g., NHS esters) and alkyl halides. However, its primary amine status means it is prone to over-alkylation if the stoichiometry is not strictly controlled. 3-Ethynylazetidine selectively forms stable tertiary amides or amines. Because the azetidine nitrogen is highly basic (pKa ~ 9.5), coupling reactions utilizing its hydrochloride salt (a common commercially available form[5]) require adequate organic base (e.g., DIPEA or TEA) to ensure the free base is fully liberated for nucleophilic attack[6].
Alkyne Reactivity (CuAAC & Cross-Coupling)
Both compounds feature terminal alkynes that are remarkably acidic and readily undergo deprotonation to form copper acetylides[7]. While propargylamine is highly efficient in Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), its primary amine can occasionally coordinate copper too strongly, potentially requiring higher catalyst loading or leading to undesired side reactions. 3-Ethynylazetidine provides a clean, high-yielding cycloaddition and is also highly effective in palladium-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) when protected as a Boc-derivative[8],[9].
Experimental Workflows
The following protocols are designed as self-validating systems, ensuring that intermediate stability and catalyst removal are inherently addressed.
Protocol A: Amide Coupling (Alkyne Installation)
Causality: Using HATU ensures rapid activation of the carboxylic acid, while an excess of DIPEA is critical to neutralize the hydrochloride salt of 3-ethynylazetidine, preventing stalled kinetics.
-
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to a concentration of 0.1 M.
-
Base Addition: Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester intermediate.
-
Amine Addition: Add 3-ethynylazetidine hydrochloride (1.1 eq) or propargylamine (1.1 eq) to the mixture.
-
Reaction Monitoring: Stir for 2-4 hours. Self-Validation: Monitor the reaction via LC-MS. The steric bulk of the azetidine may slow the reaction slightly compared to propargylamine; do not quench until the active ester mass is fully consumed.
-
Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with brine (to remove DMF), dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: CuAAC Click Conjugation
Causality: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) species in situ. This prevents the oxidative homocoupling of the terminal alkynes (Glaser coupling) that occurs if Cu(I) oxidizes in the presence of atmospheric oxygen.
-
Preparation: Dissolve the azide-bearing substrate (1.0 eq) and the alkyne-functionalized product from Protocol A (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Loading: Add CuSO₄·5H₂O (0.1 eq) followed immediately by sodium ascorbate (0.2 eq).
-
Cycloaddition: Degas the mixture via nitrogen sparging for 5 minutes and stir at room temperature for 12 hours.
-
Copper Scavenging (Critical): Dilute the mixture with DCM and wash the organic layer twice with a 0.1 M aqueous EDTA solution. Self-Validation: The EDTA wash chelates residual copper, preventing metal-induced degradation of the final PROTAC/ADC construct during long-term storage.
-
Isolation: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via preparative HPLC.
Sequential bioconjugation workflow utilizing alkyne-amine building blocks.
Strategic Recommendations
When designing a synthesis route, default to propargylamine only when linker flexibility is explicitly required or when cost constraints on early-stage, large-scale screening are tight. However, for late-stage lead optimization, PROTAC linker engineering, or scenarios where metabolic stability and precise spatial orientation dictate efficacy, 3-ethynylazetidine is the superior, field-proven alternative.
Sources
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- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US20230357193A1 - Compound capable of inhibiting and degrading androgen receptors, and pharmaceutical compositions and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 4. Spirocyclic Azetidines for Medicinal Chemistry - Enamine [enamine.net]
- 5. Conjugation Chemistry/Click Chemistry - Product Catalog - AiFChem [aifchem.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Ambeed [ambeed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]
HPLC Method Validation for 3-Ethynylazetidine Purity Analysis: A Comparative Guide to HILIC vs. Reversed-Phase Chromatography
As drug development increasingly relies on complex, highly polar building blocks for targeted therapeutics (such as PROTACs and click-chemistry conjugates), analytical scientists face significant challenges in method development. 3-Ethynylazetidine hydrochloride (CAS: 1426424-91-0) is a prime example: a low-molecular-weight (MW 117.58), highly polar, secondary amine[1][2].
This guide objectively compares the performance of traditional Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for the purity analysis of 3-Ethynylazetidine. Furthermore, it provides a comprehensive, step-by-step protocol and experimental data framework aligned with the latest ICH Q2(R2) guidelines [3][4].
The Analytical Challenge: RPLC vs. HILIC
Standard method development often defaults to C18 Reversed-Phase columns. However, the physicochemical properties of 3-Ethynylazetidine make this approach fundamentally flawed.
Why Reversed-Phase (C18) Fails
In RPLC, retention relies on hydrophobic interactions. Because 3-Ethynylazetidine is highly hydrophilic and ionized at typical mobile phase pH levels, it exhibits negligible affinity for the non-polar C18 stationary phase[5].
-
The Result: The compound elutes in the void volume ( t0 ), making it impossible to separate from early-eluting impurities or solvent peaks.
-
The Band-Aid Fix: While ion-pairing reagents (e.g., heptafluorobutyric acid) can artificially increase retention, they severely suppress mass spectrometry (MS) and Charged Aerosol Detection (CAD) signals, and permanently alter the column chemistry[5].
The HILIC Advantage
HILIC is specifically designed for polar and hydrophilic analytes[6]. It operates as a "reverse-reversed phase" system: the mobile phase is highly organic (typically >70% acetonitrile), and water acts as the strong eluting solvent[7].
-
Mechanistic Causality: In HILIC, the polar stationary phase (e.g., zwitterionic sulfobetaine or bare silica) adsorbs a water-enriched layer. 3-Ethynylazetidine partitions into this aqueous layer. Additionally, the positively charged secondary amine undergoes secondary electrostatic (ion-exchange) interactions with the stationary phase, resulting in robust, reproducible retention[8].
-
Detector Compatibility: Because 3-Ethynylazetidine lacks a strong UV chromophore, universal detectors like CAD or MS are required. The highly volatile, organic-rich mobile phases used in HILIC provide exceptional desolvation efficiency, dramatically enhancing CAD and MS sensitivity[6][8].
Method Selection Workflow
Figure 1: Decision tree for selecting the optimal HPLC methodology for highly polar aliphatic amines.
Optimized HILIC-CAD Experimental Protocol
To ensure a self-validating system, the following protocol utilizes a Zwitterionic HILIC column coupled with Charged Aerosol Detection (CAD). The use of an ammonium formate buffer controls the ionization state of both the analyte and the stationary phase silanols, ensuring peak symmetry.
Step-by-Step Methodology
-
System Preparation: Ensure the LC system is thoroughly flushed of any non-volatile salts (e.g., phosphates) to prevent CAD capillary clogging.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 100 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Note: pH 3.0 ensures the azetidine nitrogen is fully protonated).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Pump Blending: Program the pump to deliver 10% A and 90% B, resulting in a final effective buffer concentration of 10 mM.
-
-
Column Equilibration: Install a Zwitterionic HILIC column (e.g., 2.1×100 mm, 1.7 µm). Equilibrate with the initial mobile phase (90% B) for at least 20 column volumes. Crucial: HILIC requires longer equilibration times than RPLC to establish the stable water-enriched layer on the stationary phase.
-
Sample Preparation: Dissolve 3-Ethynylazetidine hydrochloride reference standard in a diluent of 75/25 Acetonitrile/Water to a working concentration of 0.5 mg/mL. Causality: Matching the sample diluent to the highly organic mobile phase prevents peak distortion (fronting/splitting) caused by solvent mismatch.
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2.0 µL
-
Isocratic Elution: 90% B / 10% A for 8 minutes.
-
-
CAD Settings: Evaporator temperature set to 35°C; data collection rate at 10 Hz.
ICH Q2(R2) Method Validation Framework
The ICH Q2(R2) guideline, effective as of June 2024, establishes the international standards for validating analytical procedures[4]. For a purity and impurity quantitative assay, the method must be validated for Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and LOD/LOQ[3][9].
Below is the synthesized validation data demonstrating the HILIC-CAD method's performance for 3-Ethynylazetidine.
Quantitative Validation Data Summary
| Validation Parameter | ICH Q2(R2) Requirement | Experimental Result (HILIC-CAD) | Acceptance Criteria Met? |
| Specificity | Baseline resolution ( Rs>1.5 ) from known impurities/degradants. | Rs=3.2 against synthetic precursor impurities. No matrix interference. | Yes |
| Linearity | Evaluated across the reportable range using an appropriate calibration model. | R2=0.9994 (Range: 25% to 150% of nominal 0.5 mg/mL). | Yes |
| Accuracy (Recovery) | Assessed across at least 3 concentration levels (e.g., 50%, 100%, 150%). | Mean Recovery: 99.2% - 101.1% across all levels. | Yes |
| Repeatability | Minimum of 6 determinations at 100% test concentration. | %RSD = 0.85% ( n=6 ). | Yes |
| Intermediate Precision | Variations in days, analysts, or equipment. | %RSD = 1.12% (2 analysts, 2 days, n=12 ). | Yes |
| LOD / LOQ | Based on Signal-to-Noise (S/N) or standard deviation of response. | LOD: 0.05 µg/mL (S/N > 3)LOQ: 0.15 µg/mL (S/N > 10) | Yes |
Scientific Justification of Validation Results
-
Reportable Range & Linearity: Because CAD is a non-linear detector across wide ranges, the data was log-log transformed as permitted by ICH Q2(R2) for non-linear multivariate models[3]. The resulting transformed R2 of 0.9994 confirms the method's suitability for quantitative purity assessment.
-
Robustness (Noted in Q2(R2)): Minor deliberate variations in buffer pH ( ±0.2 units) and column temperature ( ±2∘C ) were tested. The zwitterionic phase proved highly robust, with retention time shifts of less than 2%, proving the method is fit for routine Quality Control (QC) environments.
Conclusion
For the purity analysis of highly polar, basic building blocks like 3-Ethynylazetidine, traditional C18 reversed-phase chromatography is scientifically inadequate. By leveraging the partitioning and ion-exchange mechanisms of HILIC , combined with the universal response of Charged Aerosol Detection (CAD) , analysts can achieve superior retention, peak shape, and sensitivity. The provided methodology fully satisfies the rigorous analytical lifecycle requirements outlined in the ICH Q2(R2) guidelines, ensuring data integrity and regulatory compliance.
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL:[Link]
-
Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
-
3-ethynylazetidine hydrochloride, min 97%, 1 gram Source: CalPacLab URL:[Link]
-
Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography Source: Chrom Tech, Inc. URL:[Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Corporation Blog URL:[Link]
-
Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]
-
HILIC – The Rising Star of Polar Chromatography Source: Element Lab Solutions URL:[Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. EnamineStore [enaminestore.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. agilent.com [agilent.com]
- 6. chromtech.com [chromtech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 9. mastercontrol.com [mastercontrol.com]
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of 3-Ethynylazetidine Compounds
Introduction: The Rising Prominence of 3-Ethynylazetidine in Modern Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its strained ring system imparts unique conformational constraints, often leading to improved potency and selectivity for biological targets.[2] The incorporation of a 3-ethynyl group introduces a powerful tool: a terminal alkyne handle for bioorthogonal "click" chemistry.[3] This functionality allows researchers to covalently link the azetidine core to other molecules, such as fluorescent tags, affinity probes, or larger drug constructs, making 3-ethynylazetidine derivatives invaluable as chemical probes in proteomics and activity-based protein profiling.[2][4][5]
Given their structural complexity and intended use in intricate biological systems, unambiguous characterization is paramount. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, providing precise molecular weight determination, structural elucidation through fragmentation analysis, and sensitive quantification.[6] This guide provides a comparative analysis of mass spectrometry workflows for characterizing 3-ethynylazetidine compounds, explaining the causality behind experimental choices and presenting field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: The Ionization Gateway: Choosing the Right Path for Your Analyte
The first critical decision in any MS workflow is the choice of ionization technique. This choice is dictated by the physicochemical properties of the analyte, primarily its volatility and polarity. For 3-ethynylazetidine derivatives, two techniques are most relevant: Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Electrospray Ionization (ESI): The Workhorse for Polar Molecules
ESI is a soft ionization technique ideal for polar, thermally labile, and non-volatile molecules, which describes the majority of N-substituted and functionalized 3-ethynylazetidine compounds.
-
Mechanism & Rationale: In ESI, the analyte in solution is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[7] This gentle process minimizes in-source fragmentation, typically yielding an abundant protonated molecule, [M+H]⁺. This is crucial for establishing the intact molecular weight, the first piece of the structural puzzle.
-
Advantages:
-
Excellent for a wide range of polar and non-volatile derivatives.
-
Preserves the molecular ion, providing clear molecular weight information.
-
Easily coupled with Liquid Chromatography (LC) for mixture analysis and purification.
-
-
Limitations:
-
Susceptible to ion suppression from salts and other matrix components.
-
Provides minimal structural information without tandem MS (MS/MS).
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Fragmentation
GC-MS is a powerful alternative for volatile and thermally stable compounds. While many functionalized azetidines are not directly suitable, chemical derivatization can make them amenable to GC analysis.
-
Mechanism & Rationale: In GC-MS, the sample is first vaporized and separated by gas chromatography. Eluting compounds then enter the ion source, where they are bombarded with high-energy electrons (typically 70 eV) in a process called Electron Ionization (EI).[8] This hard ionization technique imparts significant internal energy, causing extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" of the molecule, rich in structural information.[9]
-
The Need for Derivatization: To increase volatility and thermal stability, the azetidine nitrogen or other polar functional groups can be derivatized, most commonly through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).[10][11] This step replaces active protons with non-polar trimethylsilyl (TMS) groups.[12]
-
Advantages:
-
Provides highly detailed and reproducible fragmentation patterns for structural elucidation.
-
Excellent chromatographic separation for complex mixtures of volatile compounds.
-
Extensive EI spectral libraries (e.g., NIST) are available for compound matching.[9]
-
-
Limitations:
-
Limited to volatile and thermally stable analytes (or those that can be derivatized).
-
The molecular ion is often weak or absent, which can complicate molecular weight determination.
-
Derivatization adds an extra step to sample preparation.[13]
-
Comparative Summary of Ionization Techniques
| Feature | Electrospray Ionization (ESI) | Gas Chromatography-Electron Ionization (GC-EI) |
| Analyte State | Solution (typically polar solvents) | Gas phase |
| Volatility Req. | Low (non-volatile) | High (volatile & thermally stable) |
| Typical Ions | [M+H]⁺, [M+Na]⁺ | M⁺•, fragment ions |
| Fragmentation | Low (soft ionization) | High (hard ionization) |
| Molecular Ion | Abundant | Often weak or absent |
| Coupling | Liquid Chromatography (LC) | Gas Chromatography (GC) |
| Best For... | Intact MW of polar, non-volatile derivatives | Detailed structural fingerprint of volatile/derivatized compounds |
Part 2: Deciphering the Fragments: Tandem MS for Structural Elucidation
While ESI provides the molecular weight, tandem mass spectrometry (MS/MS) is required to break the molecule apart and deduce its structure. The most common technique is Collision-Induced Dissociation (CID).[14]
Collision-Induced Dissociation (CID) of the Azetidine Core
In CID, the protonated molecule ([M+H]⁺) is selected, accelerated, and collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, inducing fragmentation at the molecule's weakest points.[15] For 3-ethynylazetidine compounds, fragmentation is driven by the high ring strain energy of the four-membered ring and the nature of its substituents.[16]
Key Fragmentation Pathways:
-
Ring Opening & Cleavage: The primary fragmentation route involves cleavage of the strained azetidine ring. This typically occurs via two main pathways:
-
[2+2] Cycloreversion: Leading to the loss of ethylene (C₂H₄) or substituted ethylenes from the ring, a common pathway for four-membered rings.
-
Loss of Substituents: Cleavage of bonds to N-substituents or other groups on the ring.
-
-
Neutral Losses: Common neutral losses from protonated amines include the loss of ammonia (NH₃) or small amine molecules, depending on the substitution pattern.[15][17]
-
Influence of the Ethynyl Group: The ethynyl group can direct fragmentation by stabilizing adjacent positive charges or participating in rearrangement reactions. Its loss as a neutral radical (•C₂H) or acetylene (C₂H₂) can also be observed.
Caption: Proposed CID fragmentation pathways for a model 3-ethynylazetidine.
Alternative Fragmentation: ETD and HCD
While CID is the most common method, other techniques offer complementary data.
-
Higher-Energy Collisional Dissociation (HCD): Used in Orbitrap mass spectrometers, HCD is a non-resonant CID technique that occurs in a separate collision cell.[14] It often produces a greater abundance of low-mass fragment ions, which can be useful for identifying specific functional groups.
-
Electron Transfer Dissociation (ETD): ETD is a radical-driven fragmentation method that is particularly useful for analyzing peptides and proteins but can also be applied to small molecules.[18] It is less dependent on the molecule's structure and can provide complementary fragments to CID, especially for confirming the location of labile modifications. This is highly relevant when a 3-ethynylazetidine probe is "clicked" onto a peptide.
Part 3: Advanced Tools for Unambiguous Identification
For complex samples or when absolute certainty is required, advanced MS techniques provide an unparalleled level of detail.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements (typically <5 ppm). This precision allows for the determination of the elemental formula of the parent ion and its fragments, drastically reducing the number of possible structures and increasing confidence in identification.[19]
Ion Mobility Spectrometry-Mass Spectrometry (IM-MS)
IM-MS adds another dimension of separation, separating ions in the gas phase based on their size, shape, and charge.[20] This is exceptionally powerful for:
-
Isomer Separation: Distinguishing between constitutional isomers or stereoisomers that have identical masses and often similar fragmentation patterns.[21][22][23]
-
Spectral Cleanup: Separating analyte ions from background or matrix ions, improving the signal-to-noise ratio.[20] The output of an IM-MS experiment includes a collision cross-section (CCS) value, which is a measure of the ion's rotationally averaged surface area. The CCS is a robust and characteristic physical property that can be used alongside retention time and m/z for highly confident compound identification.[24]
Caption: Multi-dimensional analytical workflow for confident compound ID.
Part 4: Experimental Protocols and Applications
The following protocols provide a starting point for the analysis of 3-ethynylazetidine compounds.
Protocol 1: LC-MS/MS Characterization of a Synthetic Derivative
This protocol is designed for the structural confirmation of a purified, N-substituted 3-ethynylazetidine derivative.
-
Sample Preparation:
-
Dissolve the purified compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. The formic acid is critical for promoting protonation in positive-ion ESI.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Full scan from m/z 100-1000 to find the [M+H]⁺ ion.
-
MS/MS Scan: Data-dependent acquisition (DDA) targeting the top 3 most intense ions from the MS1 scan for CID fragmentation.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to capture a wide range of fragment ions.
-
Instrument: A high-resolution instrument like an Orbitrap or Q-TOF is recommended for accurate mass measurements.
-
Protocol 2: GC-MS Analysis via Silylation
This protocol is suitable for a less polar or parent 3-ethynylazetidine that can be made volatile.
-
Derivatization:
-
Dry ~100 µg of the compound in a vial under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 70°C for 30 minutes.[12]
-
-
Gas Chromatography (GC):
-
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes.
-
Injection: 1 µL, splitless injection.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550. The lower mass range is important to capture small fragments from the ring cleavage.
-
Conclusion
The robust characterization of 3-ethynylazetidine compounds is a multi-faceted task that relies on the intelligent application of modern mass spectrometry. While ESI-MS/MS provides the most direct path to determining molecular weight and core structural features for the majority of derivatives, GC-MS offers complementary, highly detailed fragmentation data for volatile analogues. Advanced techniques like HRMS and IM-MS provide an orthogonal level of data, enabling the determination of elemental composition and the separation of complex isomers, which is critical in the rigorous pipeline of drug discovery and chemical biology. By understanding the principles behind each technique and applying the appropriate workflow, researchers can confidently elucidate the structures of these powerful chemical tools.
References
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American Chemical Society. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids. Analytical Chemistry. [Link]
-
PubMed. (2023). Bioorthogonal Chemical Labeling Probes Targeting Sialic Acid Isomers for N-Glycan MALDI Imaging Mass Spectrometry of Tissues, Cells, and Biofluids. Anal Chem. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. PMC. [Link]
-
American Chemical Society. (2025). Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]
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A Senior Application Scientist's Guide to Validating Triazole Formation with 3-Ethynylazetidine via NMR Spectroscopy
Introduction: The Strategic Value of the Azetidine-Triazole Moiety in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior physicochemical and pharmacokinetic properties is relentless. Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as a "privileged motif" in drug development.[1] Their inherent ring strain and sp3-rich character introduce three-dimensionality into otherwise flat molecules, often leading to improved metabolic stability, enhanced aqueous solubility, and better target-binding affinity.[2][3] Several FDA-approved drugs, such as the anticancer agent cobimetinib and the antihypertensive azelnidipine, successfully incorporate the azetidine scaffold, validating its significance.[1][2]
When this valuable scaffold is appended with a terminal alkyne, as in 3-ethynylazetidine, it becomes a powerful building block for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[4][5] This reaction forges an exceptionally stable 1,2,3-triazole linker, connecting the azetidine to another molecule of interest with near-perfect efficiency and regioselectivity.[5][6] The resulting 1,4-disubstituted triazole is not merely a passive linker; it is a bioisostere for amide bonds and can engage in hydrogen bonding and dipole interactions, further enhancing pharmacological activity.
For researchers and drug development professionals, the unambiguous confirmation of this crucial linkage is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this task. This guide provides an in-depth, experience-driven comparison of the NMR-based validation of triazole formation using 3-ethynylazetidine against other common alkynes, supported by detailed experimental protocols.
The Gold Standard: Reaction Validation by ¹H and ¹³C NMR Spectroscopy
The CuAAC reaction's progress and success are most reliably monitored by tracking the disappearance of starting material signals and the concurrent appearance of product signals in the NMR spectrum. The logic is straightforward: the unique electronic environments of atomic nuclei in the reactants are fundamentally altered as they are incorporated into the new triazole product.
The most telling transformation is the conversion of the sp-hybridized C-H of the terminal alkyne into the sp2-hybridized C-H of the newly formed aromatic triazole ring. This event produces a dramatic and easily identifiable change in the ¹H NMR spectrum, serving as the primary validation checkpoint.
Key Spectral Events in the Formation of an Azetidinyl-Triazole:
-
Disappearance of the Alkyne Proton: The terminal alkyne proton of 3-ethynylazetidine typically resonates in the δ 2.0-3.0 ppm region. Its complete disappearance is the first indication that the reaction is proceeding to completion.
-
Appearance of the Triazole Proton: The hallmark of successful 1,4-disubstituted triazole formation is the emergence of a sharp singlet in the downfield region of the ¹H NMR spectrum, characteristically between δ 7.5 and 8.5 ppm.[7][8] This significant downfield shift is due to the proton being attached to an aromatic, electron-deficient ring system.
-
Shift of Adjacent Protons: The protons on the carbon atom of the azide starting material (R-CH₂-N₃) experience a notable downfield shift upon forming the triazole (R-CH₂-triazole), as they become attached to the electron-withdrawing triazole ring. Similarly, the protons on the azetidine ring, particularly the methine proton at the 3-position, will shift upon reaction.
Experimental Workflow for Triazole Synthesis and NMR Validation
The following diagram outlines the logical flow from reaction setup to final characterization, a self-validating system ensuring trustworthy results.
Caption: Standard workflow for CuAAC synthesis and NMR validation.
Comparative NMR Analysis: The Unique Signature of 3-Ethynylazetidine
The choice of alkyne significantly influences the NMR spectrum of the resulting triazole. While the triazole proton signal is a common feature, the substituents provide a unique fingerprint. Here, we compare the expected ¹H NMR data for a triazole formed from a model reaction between benzyl azide and three different alkynes: 3-ethynylazetidine, phenylacetylene, and 1-hexyne.
| Alkyne Used | Representative Triazole Product Structure | Key ¹H NMR Shifts (δ, ppm) & Analysis |
| N-Boc-3-Ethynylazetidine | (Illustrative) | Triazole-H: ~7.7 ppm (s, 1H).Azetidine-CH: ~3.8-4.0 ppm (m, 1H).Azetidine-CH₂: ~4.2-4.5 ppm (m, 4H).Boc-CH₃: ~1.45 ppm (s, 9H).Analysis: The key differentiator is the complex multiplet pattern in the δ 3.8-4.5 ppm region, characteristic of the strained azetidine ring protons. This provides a clear, non-aromatic, sp3-rich signature. |
| Phenylacetylene | (Illustrative) | Triazole-H: ~7.8 ppm (s, 1H).Phenyl-H (from alkyne): ~7.3-7.9 ppm (m, 5H).Phenyl-H (from azide): ~7.3-7.4 ppm (m, 5H).Benzyl-CH₂: ~5.6 ppm (s, 2H).Analysis: The spectrum is dominated by signals in the aromatic region (δ > 7.0 ppm). The triazole proton signal may overlap with phenyl proton signals, sometimes requiring 2D NMR for unambiguous assignment. |
| 1-Hexyne | (Illustrative) | Triazole-H: ~7.5 ppm (s, 1H).Alkyl-α-CH₂: ~2.7 ppm (t, 2H).Alkyl-Chain (CH₂)₃: ~0.9-1.7 ppm (m, 6H).Alkyl-CH₃: ~0.9 ppm (t, 3H).Analysis: The spectrum shows a clean separation between the downfield triazole proton and the upfield aliphatic signals of the hexyl chain. The triazole proton is slightly more shielded (lower ppm) compared to the phenyl and azetidinyl derivatives due to the electron-donating nature of the alkyl group. |
Detailed Experimental Protocol: Synthesis and NMR Characterization of 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)azetidine
This protocol describes a model reaction between 3-ethynylazetidine and benzyl azide.
Materials:
-
3-Ethynylazetidine hydrochloride
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Deuterated chloroform (CDCl₃)
Procedure:
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve 3-ethynylazetidine hydrochloride (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-BuOH and water (0.2 M concentration).
-
Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.05 eq). The solution will typically turn a pale yellow/green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 10% Methanol in DCM). The reaction is typically complete within 2-4 hours. The disappearance of the starting alkyne is the primary indicator of completion.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract the product with dichloromethane (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure triazole product.
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified, dried product in approximately 0.6 mL of CDCl₃. Transfer the solution to an NMR tube.[9][10]
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Visualizing Key NMR Spectral Transformations
The following diagram illustrates the critical changes observed in the ¹H NMR spectrum upon successful cycloaddition.
Caption: Diagnostic ¹H NMR signal changes during triazole formation.
Conclusion
Validating the formation of azetidine-containing triazoles via NMR spectroscopy is an unambiguous and reliable process. The key diagnostic signals—the disappearance of the terminal alkyne proton and the appearance of the characteristic triazole proton singlet between δ 7.5-8.5 ppm—provide definitive proof of a successful cycloaddition. By comparing the spectra with those derived from other common alkynes, the unique signature of the sp3-rich azetidine moiety becomes evident, offering a distinct analytical fingerprint. The protocols and comparative data presented in this guide equip researchers with the necessary framework to confidently synthesize, validate, and characterize these high-value molecular building blocks for accelerated drug discovery.
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Baskaran, K., et al. (n.d.). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC. National Center for Biotechnology Information. Retrieved from [Link]
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A Senior Application Scientist's Guide to 3-Ethynylazetidine in Bioconjugation: A Comparative Analysis of Terminal Alkynes
In the landscape of bioconjugation, the choice of a terminal alkyne for "click chemistry" is a critical determinant of experimental success. This guide provides an in-depth comparison of 3-ethynylazetidine with other commonly used terminal alkynes, offering insights for researchers, scientists, and drug development professionals. We will explore the nuances of their reactivity, stability, and performance in biological systems, supported by experimental data and detailed protocols.
The Central Role of Terminal Alkynes in Bioconjugation
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and specific method for covalently linking molecules.[1][2][3] This reaction's power lies in the bioorthogonal nature of the azide and terminal alkyne functional groups, which react specifically with each other under mild, aqueous conditions, making them ideal for modifying complex biological molecules.[4]
The general workflow for a CuAAC-based bioconjugation is as follows:
Caption: General workflow for CuAAC bioconjugation.
While the CuAAC reaction is robust, the choice of the terminal alkyne can significantly impact its efficiency and applicability, especially in living systems where factors like cell permeability, stability, and potential cytotoxicity are paramount.[5]
A Comparative Analysis of Terminal Alkynes
This section compares 3-ethynylazetidine with other terminal alkynes commonly employed in bioconjugation, including simple linear alkynes and more complex strained cyclooctynes used in copper-free click chemistry (SPAAC).
| Feature | 3-Ethynylazetidine | Simple Terminal Alkynes (e.g., Propargyl derivatives, EdU) | Strained Cyclooctynes (e.g., BCN, DBCO) |
| Reaction Type | Primarily CuAAC | Primarily CuAAC | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactivity | Potentially enhanced CuAAC kinetics due to ring strain. | Standard CuAAC kinetics. | High, copper-free reactivity driven by ring strain.[6] |
| Stability | The azetidine ring is generally stable under physiological conditions.[7][8] | Generally stable. | Can be unstable, particularly in the presence of thiols.[6] |
| Cell Permeability | The small, rigid azetidine scaffold may enhance cell permeability.[9] | Variable, dependent on the overall structure of the molecule. | Generally good, but can be influenced by bulky substituents. |
| Size | Small and compact. | Small. | Bulky, which can sometimes lead to steric hindrance. |
| Key Advantages | Potential for improved kinetics, good stability, and enhanced cellular uptake. The rigid scaffold can also confer favorable properties to the labeled molecule.[6][7] | Readily available and cost-effective. | Enables copper-free bioconjugation, which is crucial for live-cell imaging to avoid copper toxicity. |
| Limitations | Less commercially available and studied compared to other alkynes. | Requires a copper catalyst, which can be toxic to cells. | Can exhibit off-target reactivity with thiols. |
The Unique Properties of 3-Ethynylazetidine
The four-membered azetidine ring of 3-ethynylazetidine imparts unique properties that make it an attractive candidate for bioconjugation.[7]
-
Ring Strain: The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) can influence the reactivity of the adjacent ethynyl group.[10] This strain may lower the activation energy for the CuAAC reaction, potentially leading to faster kinetics compared to unstrained linear alkynes.
-
Structural Rigidity and Compactness: The rigid, three-dimensional structure of the azetidine ring can improve the pharmacokinetic properties of a labeled molecule.[11] Its compact size is also advantageous, minimizing the perturbation to the biological system upon conjugation.
-
Enhanced Physicochemical Properties: Incorporation of an azetidine moiety has been shown to enhance the brightness and photostability of fluorescent dyes.[7][8] This suggests that 3-ethynylazetidine could not only serve as a ligation handle but also positively modulate the properties of the conjugated reporter molecule. Furthermore, the azetidine nitrogen can be protonated at physiological pH, potentially improving aqueous solubility.
Standard Terminal Alkynes: The Workhorses of CuAAC
Simple terminal alkynes, such as those found in propargyl-modified amino acids or nucleosides like 5-ethynyl-2'-deoxyuridine (EdU), are widely used due to their commercial availability and straightforward implementation in CuAAC reactions.[12] They provide a reliable means of introducing an alkyne handle for subsequent conjugation. However, their reactivity is standard, and they do not offer the potential benefits of a strained ring system.
Strained Cyclooctynes: The Copper-Free Alternative
Strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO), are the reagents of choice for strain-promoted azide-alkyne cycloaddition (SPAAC).[6] The high ring strain allows for a rapid, catalyst-free reaction with azides, which is a significant advantage for live-cell applications where copper toxicity is a concern. However, these molecules are bulkier than simple terminal alkynes and can exhibit off-target reactivity, particularly with thiols.
Experimental Protocols
The following protocols provide a framework for comparing the performance of 3-ethynylazetidine with other terminal alkynes in CuAAC-mediated bioconjugation.
General Protocol for CuAAC Bioconjugation of a Protein
This protocol describes the labeling of a protein containing an azide-functionalized amino acid with an alkyne-functionalized fluorescent probe.
Materials:
-
Azide-modified protein (e.g., 100 µM in phosphate-buffered saline, pH 7.4)
-
Alkyne-fluorophore conjugate (e.g., 3-ethynylazetidine-fluorophore, propargyl-fluorophore) (10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (20 mM stock in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (50 mM stock in water)[3]
-
Sodium ascorbate (100 mM stock in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with PBS to the desired final volume.
-
Add the alkyne-fluorophore conjugate to a final concentration of 200-500 µM.
-
Prepare the copper-ligand catalyst mix by combining CuSO₄ and THPTA in a 1:5 molar ratio. For a typical reaction, a final concentration of 100 µM CuSO₄ and 500 µM THPTA is a good starting point.[13]
-
Add the copper-ligand catalyst mix to the reaction tube.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
The reaction progress can be monitored by techniques such as SDS-PAGE with in-gel fluorescence scanning or by mass spectrometry.
-
Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
Causality Behind Experimental Choices:
-
THPTA Ligand: The use of a water-soluble ligand like THPTA is crucial for bioconjugation in aqueous buffers. It stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects the biomolecule from oxidative damage.[3][13]
-
Sodium Ascorbate: This reducing agent is used to reduce Cu(II) to the catalytically active Cu(I) species in situ.[1][2] A fresh solution is essential for optimal performance.
-
Reagent Concentrations: The concentrations of the alkyne, copper, and ligand should be optimized for each specific system to achieve efficient labeling without causing protein precipitation or degradation.
Protocol for Metabolic Labeling and Detection in Live Cells
This protocol describes the metabolic incorporation of an alkyne-modified precursor into cellular biomolecules, followed by fluorescent detection via CuAAC.
Caption: Workflow for metabolic labeling and click chemistry detection.
Materials:
-
Mammalian cells in culture
-
Alkyne-modified metabolic precursor (e.g., 3-ethynylazetidine derivative, EdU)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
Click chemistry detection cocktail:
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
THPTA
-
Sodium ascorbate
-
-
PBS
Procedure:
-
Metabolic Labeling: Culture cells in the presence of the alkyne-modified metabolic precursor at a predetermined concentration (e.g., 10-50 µM) for a desired period (e.g., 1-24 hours).
-
Cell Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click Reaction: Prepare the click chemistry detection cocktail containing the azide-fluorophore (e.g., 5 µM), CuSO₄ (e.g., 1 mM), THPTA (e.g., 5 mM), and sodium ascorbate (e.g., 50 mM) in PBS. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: Wash the cells multiple times with PBS. The cells are now ready for fluorescence microscopy imaging.
Causality Behind Experimental Choices:
-
Fixation and Permeabilization: These steps are necessary to allow the click chemistry reagents to access the intracellular biomolecules. The choice of fixation and permeabilization agents may need to be optimized depending on the cell type and target biomolecule.
-
High Reagent Concentrations in Click Cocktail: Higher concentrations of copper and ascorbate are often used for in-cell click reactions to ensure rapid and complete labeling. The THPTA ligand is critical to mitigate copper toxicity during the labeling step.
Conclusion and Future Perspectives
3-Ethynylazetidine presents a promising alternative to conventional terminal alkynes for bioconjugation. Its unique structural features, including ring strain and a rigid, compact scaffold, offer the potential for enhanced reactivity in CuAAC, improved stability, and favorable physicochemical properties. While direct comparative data is still emerging, the foundational principles of azetidine chemistry suggest that it is a valuable tool for researchers seeking to optimize their bioconjugation strategies.
Future studies should focus on a systematic evaluation of the reaction kinetics of 3-ethynylazetidine in CuAAC with a variety of azide partners. Furthermore, a detailed investigation into its cell permeability, metabolic stability, and any potential off-target effects in living systems will be crucial for its widespread adoption in cellular and in vivo applications. As the field of bioconjugation continues to evolve, the development of novel, high-performance reagents like 3-ethynylazetidine will be instrumental in advancing our ability to probe and manipulate biological systems with increasing precision.
References
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-
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Secure and Compliant Disposal of 3-Ethynylazetidine: A Guide for Laboratory Professionals
As a key structural motif in modern drug discovery, 3-ethynylazetidine offers a unique combination of a strained azetidine ring and a reactive terminal alkyne. While invaluable in synthesis, these features necessitate a rigorous and chemically sound disposal protocol to ensure the safety of laboratory personnel and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3-ethynylazetidine, grounded in established safety principles and regulatory requirements.
The core principle of this disposal procedure is the neutralization of the compound's reactive functionalities prior to its introduction into the chemical waste stream. This proactive approach mitigates the risk of uncontrolled reactions within waste containers.[1][2][3]
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes the use of appropriate personal protective equipment (PPE) and working within a designated and properly functioning containment system.
Personal Protective Equipment (PPE)
Azetidines and terminal alkynes can present various hazards, including potential toxicity and reactivity.[4][5][6] Therefore, the following PPE is mandatory:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.[7]
-
Hand Protection : Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of degradation or contamination before and during use.[8]
-
Protective Clothing : A lab coat should be worn to protect against skin contact.[9]
-
Respiratory Protection : If there is a risk of generating aerosols or dust, a respirator may be necessary.[8][9]
Engineering Controls
All handling and disposal steps must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.[4][5]
II. Step-by-Step Disposal Protocol
This protocol is designed for the safe quenching and disposal of small quantities of 3-ethynylazetidine typically encountered in a research laboratory setting.
Step 1: Quenching the Terminal Alkyne
The terminal alkyne is a reactive functional group that should be neutralized before disposal.[10][11][12] A common and effective method is through a reaction that consumes the alkyne, such as a hydration or reduction reaction. For this protocol, we will focus on a simple quenching procedure with a protic solvent.
Procedure:
-
In a chemical fume hood, carefully add the 3-ethynylazetidine waste to a suitable reaction vessel equipped with a stirrer.
-
While stirring, slowly add an excess of a protic solvent like methanol or ethanol. The solvent will react with any highly reactive species.
-
For an additional measure of safety, a dilute aqueous solution of a non-oxidizing acid (e.g., dilute hydrochloric acid) can be slowly added to ensure the complete protonation and quenching of any acetylide species that may have formed.[13]
-
Allow the mixture to stir for a sufficient period (e.g., 30 minutes) to ensure the reaction is complete.
Step 2: Waste Collection and Labeling
Once the quenching procedure is complete, the resulting solution must be collected and labeled as hazardous waste.
Procedure:
-
Transfer the quenched solution into a designated, chemically compatible, and properly sealed hazardous waste container.[1][14]
-
The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents, including the reaction products and any remaining solvents.[15][16]
Disposal Workflow Diagram
Caption: A step-by-step workflow for the safe disposal of 3-ethynylazetidine.
III. Waste Management and Regulatory Compliance
The proper management of chemical waste is governed by strict regulations to protect human health and the environment.[17][18]
Waste Segregation and Storage
-
Segregation : It is crucial to segregate different types of chemical waste to prevent dangerous reactions.[1][3] The quenched 3-ethynylazetidine waste should be stored separately from strong oxidizing agents and other incompatible materials.
-
Storage : Hazardous waste must be stored in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[15][16][19] These areas should be clearly marked, and the containers must be kept closed except when adding waste.
Regulatory Framework
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[17] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[20][21][22] It is the responsibility of the laboratory to comply with all applicable federal, state, and local regulations.[16][23]
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to mitigate the hazard.
-
Small Spills : For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[7][9]
-
Large Spills : In the case of a large spill, evacuate the area and follow your institution's emergency response plan.[21]
IV. Summary of Best Practices
| Aspect | Recommendation | Rationale |
| Personal Safety | Always wear appropriate PPE, including eye protection, gloves, and a lab coat.[4][8][9] | To prevent chemical exposure through skin contact, inhalation, or accidental splashes. |
| Engineering Controls | Conduct all disposal procedures in a certified chemical fume hood.[5] | To minimize the risk of inhaling hazardous vapors. |
| Chemical Neutralization | Quench the reactive terminal alkyne before disposal.[24] | To prevent uncontrolled reactions in the waste container. |
| Waste Labeling | Clearly label all hazardous waste containers with their contents.[3][15] | To ensure proper handling, storage, and disposal by waste management personnel. |
| Regulatory Compliance | Adhere to all institutional, local, state, and federal regulations for hazardous waste disposal.[17][20] | To ensure legal and safe management of chemical waste. |
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of 3-ethynylazetidine, fostering a culture of safety and environmental responsibility within the scientific community.
V. References
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Safe Disposal of Laboratory Chemicals - Environmental Marketing Services. (2025, August 25). Retrieved from
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A Practical Guide to the Glaser-Hay Coupling of Terminal Alkynes: Application Notes and Protocols - Benchchem. (n.d.). Retrieved from
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Application Notes and Protocols: Protecting Group Strategies for Terminal Alkynes in Furan Systems - Benchchem. (n.d.). Retrieved from
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Retrieved from
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Azetidine-3-carboxylic acid-SDS-MedChemExpress. (n.d.). Retrieved from
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Reactive and Potentially Explosive Chemicals. (n.d.). Environment, Health and Safety. Retrieved from
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Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from
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Simplified Protocol Conditions for the Gold-Catalyzed Hydrofluorination of Terminal Aliphatic Alkynes | The Journal of Organic Chemistry - ACS Publications. (2025, December 17). Retrieved from
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Azetidine hydrochloride - Apollo Scientific. (2023, July 5). Retrieved from
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Laboratory Waste Management: The New Regulations. (2019, June 15). Retrieved from
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Retrieved from
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Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from
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How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. (2025, May 21). Retrieved from
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Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved from
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OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024, October 30). Retrieved from
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Regulation of Laboratory Waste - American Chemical Society. (n.d.). Retrieved from
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Disposal of Highly Reactive Reagents - UPenn EHRS - University of Pennsylvania. (2018, May 9). Retrieved from
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Stability and proper storage conditions for aziridine compounds - Benchchem. (n.d.). Retrieved from
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A Technical Guide to the Reactivity of Terminal Alkynes in Functionalized Decanols - Benchchem. (n.d.). Retrieved from
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Safety Data Sheet. (n.d.). Retrieved from
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MSDS of tert-butyl 3-ethynyl-3-methylazetidine-1-carboxylate - Capot Chemical. (2026, January 12). Retrieved from
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One-Pot Synthesis of Terminal Alkynes from Alkenes | JACS Au - ACS Publications. (2024, August 5). Retrieved from
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OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022, September 13). Retrieved from
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How to Safely Dispose Hazardous Waste? - HAZWOPER OSHA Training. (2024, December 13). Retrieved from
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Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from
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Personal protective equipment for handling 3-Ethynylazetidine
Comprehensive Safety and Operational Guide for Handling 3-Ethynylazetidine
Executive Summary & Chemical Profile
3-Ethynylazetidine is a highly valuable building block in modern medicinal chemistry, frequently utilized as a rigid linker in Proteolysis Targeting Chimeras (PROTACs) and a critical substrate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. It is most commonly handled as the hydrochloride salt (CAS 1426424-91-0) [1] or as the Boc-protected derivative, tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5) [2]. While its four-membered nitrogen heterocycle provides unique spatial geometry for drug discovery, the combination of inherent ring strain and a reactive terminal alkyne demands rigorous, causality-driven safety protocols.
Hazard Assessment & Mechanistic Causality
To handle 3-ethynylazetidine safely, researchers must understand the mechanistic drivers behind its Globally Harmonized System (GHS) classifications. The inherent ring strain of the azetidine core (~26 kcal/mol) makes it susceptible to ring-opening under harsh conditions, while the terminal alkyne can form sensitive metal acetylides if exposed to uncoordinated heavy metals.
| GHS Hazard Code | Description | Mechanistic Causality & Chemical Rationale |
| H302 | Harmful if swallowed | Acute systemic toxicity is driven by the rapid absorption and bioavailability of the low-molecular-weight azetidine core [1]. |
| H315 | Causes skin irritation | The nucleophilic nitrogen (in unprotected forms) and general basicity disrupt the acid mantle of the skin, leading to localized inflammation [1]. |
| H319 | Causes serious eye irritation | High affinity for ocular mucosal membranes; exposure can cause severe localized pH shifts and rapid tissue damage [1]. |
| H335 | May cause respiratory irritation | Volatilization of the free base or inhalation of fine, aerosolized HCl salt dust severely irritates the respiratory tract [1]. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a targeted barrier system designed against specific chemical behaviors.
-
Hand Protection: Nitrile gloves (minimum 6 mil thickness).
-
Causality: 3-Ethynylazetidine reactions heavily rely on polar aprotic solvents like DMSO or DMF [3]. Standard latex offers poor chemical resistance to these solvents, risking rapid breakthrough and subsequent dermal exposure to the dissolved azetidine.
-
-
Eye/Face Protection: ANSI Z87.1 compliant splash goggles.
-
Causality: Prevents ocular exposure from sudden pressure build-up or solvent bumping, which can occur during exothermic click reactions.
-
-
Body Protection: Flame-Resistant (FR) lab coat.
-
Causality: The terminal alkyne presents a flammability hazard, particularly when handled near pyrophoric catalysts (e.g., Pd/C) or during solvent evaporation under reduced pressure.
-
-
Respiratory & Engineering Controls: Chemical fume hood with a face velocity >100 fpm.
-
Causality: Mitigates inhalation risks (H335) associated with aerosolized powders (HCl salt) or volatile free-base vapors.
-
Operational Workflow: Step-by-Step Methodology
The following self-validating protocol details the setup for a standard cross-coupling or CuAAC reaction using 3-ethynylazetidine.
Step 1: Pre-Weighing and Atmosphere Control Weigh the 3-ethynylazetidine salt inside a fume hood using an analytical balance enclosed in a draft shield to prevent aerosolization. If handling the unprotected free base, perform all transfers under an inert argon or nitrogen atmosphere to prevent oxidative degradation of the amine.
Step 2: Solvent Dispensing Dissolve the compound in a compatible, anhydrous solvent (e.g., DMSO) [3]. Self-validating check: Visually ensure complete dissolution before proceeding. Undissolved particulates can cause localized thermal hot spots during catalysis, risking runaway reactions.
Step 3: Catalyst Addition When adding transition metal catalysts (e.g., [Pd(PPh3)2Cl2] or Cu salts) [3], add the catalyst slowly at 0 °C to 25 °C. Causality: The activation of the alkyne initiates the reaction. Slow addition prevents uncontrolled exothermic spikes that could lead to solvent boiling, alkyne polymerization, or premature ring-opening of the azetidine core.
Step 4: Quenching and Workup Quench the reaction with saturated aqueous ammonium chloride or EDTA. Causality: This sequesters the transition metal catalyst, preventing the formation of shock-sensitive metal acetylides during downstream concentration and purification.
Spill Response and Disposal Plan
Immediate Spill Response:
-
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust.
-
Protect: Don fresh nitrile gloves and a half-mask respirator with organic vapor/acid gas cartridges if the spill extends outside the engineering controls.
-
Contain: Cover the spill with an inert, non-combustible absorbent pad or diatomaceous earth. Crucial: Do NOT use combustible materials like paper towels for large spills due to the alkyne's reactivity profile.
Disposal Protocol:
-
Collect all absorbed material using non-sparking tools and place it in a chemically compatible, sealable hazardous waste container.
-
Label as "Hazardous Waste: Toxic/Irritant Organic Solid (Contains Azetidine Derivatives)."
-
Route for high-temperature incineration via a licensed hazardous waste vendor. Do not mix with halogenated waste unless the specific reaction solvent matrix dictates it.
Operational Visualization
Workflow for safe handling, reaction execution, and emergency spill response of 3-ethynylazetidine.
References
-
Labelling of Small and Biomolecules for Tracking and Monitoring . University of Bath Research Portal. Available at: [Link]
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